molecular formula C5H4O2 B1198131 4-Cyclopentene-1,3-dione CAS No. 930-60-9

4-Cyclopentene-1,3-dione

Katalognummer: B1198131
CAS-Nummer: 930-60-9
Molekulargewicht: 96.08 g/mol
InChI-Schlüssel: MCFZBCCYOPSZLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Cyclopentene-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H4O2 and its molecular weight is 96.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

cyclopent-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFZBCCYOPSZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239235
Record name 4-Cyclopentene-1,3-dione
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Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-60-9
Record name 2-Cyclopentene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-60-9
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Record name 4-Cyclopentene-1,3-dione
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Record name 4-Cyclopentene-1,3-dione
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Record name 4-Cyclopentene-1,3-dione
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Record name Cyclopent-4-ene-1,3-dione
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Record name 4-CYCLOPENTENE-1,3-DIONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentene-1,3-dione is a versatile cyclic dicarbonyl compound that has garnered significant interest in chemical biology and drug development. Its unique structural features, particularly the presence of an electrophilic carbon-carbon double bond in conjugation with two carbonyl groups, impart a distinct reactivity profile that makes it a valuable tool for various scientific applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the study of protein post-translational modifications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₅H₄O₂[1]
Molecular Weight 96.08 g/mol [1]
Appearance Solid[2]
Melting Point 34-36 °C[2]
Boiling Point 60 °C at 1 mmHg[2]
CAS Number 930-60-9[1]
Table 2: Spectroscopic Data
Spectroscopic TechniqueData HighlightsReference(s)
¹H NMR Spectra available, specific shifts depend on solvent.[3][4]
¹³C NMR Spectra available.[5]
Mass Spectrometry Electron ionization spectra available.[1]
Infrared (IR) Key stretches correspond to C=O and C=C bonds.[5]
Ultraviolet (UV) λmax at 222 nm in ethanol.[6]
Table 3: Solubility
SolventSolubilityReference(s)
Methanol 347.85 g/L
Ethanol 182.46 g/L[7]
Isopropanol 131.61 g/L[7]
Water 13 g/L
Table 4: Safety and Hazard Information
HazardDescriptionReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[2][8]
Signal Word Warning[2][8]
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[2][8]
Precautionary Statements P261, P264, P272, P280, P301+P312, P302+P352[2][8]
Storage 2-8°C[2]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilicity of the carbon-carbon double bond, making it an excellent Michael acceptor.[9] This property is central to its primary application in chemical biology.

Michael Addition with Thiols

This compound readily undergoes Michael addition with thiol-containing nucleophiles, such as the side chain of cysteine residues in proteins or thiol-containing tags.[7][9] This reaction is highly efficient and forms the basis for its use as a chemical probe for labeling proteins that have been post-translationally modified to sulfenic acid (–SOH).[7] The sulfenic acid can be reduced to a thiol, which then reacts with the cyclopentenedione.

Michael_Addition CPD This compound O=C1 C=C C(=O)CH₂1 Adduct Thioether Adduct O=C1 CH(SR) CH₂ C(=O)CH₂1 CPD->Adduct + R-SH (Nucleophilic Attack) Thiol Thiol-containing molecule (R-SH)

Caption: Michael addition of a thiol to this compound.

Experimental Protocols

Synthesis of a this compound Derivative for Protein Labeling

While the synthesis of this compound itself is established, this section details the synthesis of a biotin-tagged derivative, which is a common workflow for researchers aiming to use this scaffold for protein enrichment and detection. The synthesis involves a facile, two-step process starting from commercially available this compound.[7]

Step 1: Synthesis of the Intermediate

  • To a heated solution of 2-aminoethanethiol (1.9 mmol) in anhydrous N,N-dimethylformamide (DMF), add a solution of this compound (1.6 mmol) in anhydrous DMF (0.5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5:2 chloroform/methanol) to yield the intermediate as a pale yellow foamy solid.

Step 2: Conjugation with Biotin-NHS

  • The intermediate from Step 1 is then conjugated with a biotin-N-hydroxysuccinimide (NHS) ester to produce the final biotin-tagged product.[7] This reaction is typically carried out in a suitable solvent like DMF with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the amide bond formation.

Protocol for Labeling Sulfenic Acid-Modified Proteins

This protocol outlines the general steps for using a this compound-based probe to label sulfenic acid-modified proteins in a cell lysate.

  • Cell Lysis: Lyse cells in a buffer containing a low concentration of a reducing agent (to reduce the sulfenic acid to a thiol) and the this compound-based probe.

  • Labeling: Incubate the cell lysate with the probe to allow for the Michael addition reaction to occur between the probe and the newly formed thiol groups on the proteins.

  • Enrichment (for biotinylated probes): If a biotinylated probe is used, the labeled proteins can be enriched using streptavidin-agarose beads.

  • Analysis: The labeled proteins can be analyzed by various methods, including Western blotting with an anti-biotin antibody or mass spectrometry for identification of the modified proteins and the specific sites of modification.

Protein_Labeling_Workflow cluster_preparation Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Downstream Analysis start Protein with Sulfenic Acid (P-SOH) reduction Reduction (e.g., with DTT) start->reduction thiol Protein with Thiol (P-SH) reduction->thiol reaction Michael Addition thiol->reaction probe This compound Probe probe->reaction labeled_protein Labeled Protein (P-S-Probe) reaction->labeled_protein enrichment Enrichment (if biotinylated probe) labeled_protein->enrichment analysis Western Blot / Mass Spectrometry enrichment->analysis

Caption: Experimental workflow for labeling sulfenic acid-modified proteins.

Biological Activities and Applications

While this compound itself is primarily used as a research tool, the cyclopentenedione scaffold is found in numerous natural products with a wide range of biological activities, including anti-inflammatory, cytostatic, and antifungal effects.[10] Derivatives of this compound have been synthesized and investigated for their potential as therapeutic agents. For example, some derivatives have been explored as antiangiogenic and hypoxic cell radiosensitizers and as protein tyrosine kinase inhibitors.

The primary application for the parent compound in research is in the field of redox biology. The specific and efficient reaction with thiols makes it an invaluable probe for the detection and identification of proteins containing sulfenic acid modifications.[7] This post-translational modification is increasingly recognized as a key event in cellular signaling pathways, and tools like this compound are crucial for elucidating its role in health and disease.

Conclusion

This compound is a valuable and versatile molecule for chemical and biological research. Its well-defined reactivity, particularly as a Michael acceptor, has been effectively harnessed for the development of chemical probes to study protein sulfenylation. The straightforward synthesis of its derivatives further enhances its utility, allowing for the incorporation of various reporter tags for detection and enrichment. For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and reactivity of this compound is essential for its effective application in advancing our knowledge of cellular processes and for the potential development of novel therapeutic strategies.

References

Synthesis of 4-Cyclopentene-1,3-dione from 2-Acetylfuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-cyclopentene-1,3-dione, a valuable synthetic intermediate, starting from the readily available bio-based chemical, 2-acetylfuran. The core of this synthetic route relies on the application of the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. This document details the reaction pathway, provides step-by-step experimental protocols, summarizes key quantitative data, and illustrates the underlying reaction mechanisms.

Introduction

Cyclopentenone and its derivatives are crucial structural motifs found in a wide array of biologically active natural products and pharmaceuticals, including prostaglandins.[1][2][3] The synthesis of these five-membered ring systems is therefore of significant interest to the drug development and fine chemical industries. The Piancatelli rearrangement, discovered in 1976, offers an elegant and stereoselective method to construct 4-hydroxycyclopentenones from 2-furylcarbinols, which can be derived from biomass.[1][2][4] This guide focuses on a specific application of this methodology: the conversion of 2-acetylfuran, a derivative of the biomass-derived platform chemical furfural, into this compound.[2][5][6]

The overall synthetic strategy involves a three-step process:

  • Reduction of the ketone in 2-acetylfuran to the corresponding 2-furylmethylcarbinol.

  • Piancatelli Rearrangement of the resulting carbinol to form a 4-hydroxy-5-methylcyclopent-2-enone.

  • Oxidation of the hydroxycyclopentenone to yield the target this compound.

Synthetic Pathway and Mechanism

The transformation from 2-acetylfuran to this compound follows a logical progression of established organic reactions.

Synthesis_Workflow 2-Acetylfuran 2-Acetylfuran 2-Furylmethylcarbinol 2-Furylmethylcarbinol 2-Acetylfuran->2-Furylmethylcarbinol Reduction (e.g., NaBH4) 4-Hydroxy-5-methylcyclopent-2-enone 4-Hydroxy-5-methylcyclopent-2-enone 2-Furylmethylcarbinol->4-Hydroxy-5-methylcyclopent-2-enone Piancatelli Rearrangement (Acid-catalyzed) Isomerization 4-Hydroxy-2-methylcyclopent-2-enone 4-Hydroxy-5-methylcyclopent-2-enone->Isomerization Base (e.g., phosphate buffer) This compound This compound Isomerization->this compound Oxidation (e.g., MnO2)

Caption: Overall synthetic workflow from 2-acetylfuran to this compound.

The key step, the Piancatelli rearrangement, is an acid-catalyzed process. The proposed mechanism involves the formation of a carbocation, followed by nucleophilic attack by water, ring opening, and a 4π-electrocyclization, similar to the Nazarov cyclization.[1][2]

Piancatelli_Mechanism cluster_0 Piancatelli Rearrangement Mechanism A 2-Furylcarbinol B Protonation & Dehydration A->B H+ C Furyl Cation Intermediate B->C D Nucleophilic Attack by H2O C->D H2O E Intermediate A D->E F Ring Opening E->F G 1,4-Dihydroxypentadienyl Cation (Intermediate B) F->G H 4π-Conrotatory Cyclization G->H I trans-4-Hydroxycyclopentenone H->I

Caption: Proposed mechanism of the Piancatelli rearrangement.

Experimental Protocols

The following protocols are based on the successful synthesis reported in the literature, primarily from the work of de Almeida and colleagues.[7]

Step 1: Reduction of 2-Acetylfuran to 2-Furylmethylcarbinol

Materials:

  • 2-Acetylfuran

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Silica gel

Procedure:

  • A solution of 2-acetylfuran (1.0 g, 9.09 mmol) in ethanol (20 mL) is cooled to 0 °C in an ice bath.[7]

  • Sodium borohydride (0.19 g, 5.0 mmol) is added slowly to the stirred solution.[7]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[7]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by filtration through a plug of silica gel to yield 2-furylmethylcarbinol as an orange liquid.[7]

Step 2: Piancatelli Rearrangement to 4-Hydroxy-5-methylcyclopent-2-enone

Materials:

  • 2-Furylmethylcarbinol

  • Dioxane

  • Water

  • Zinc chloride (ZnCl₂)

  • Hydrochloric acid (HCl)

Procedure:

  • The crude 2-furylmethylcarbinol from the previous step is dissolved in a mixture of dioxane and water.

  • A solution of ZnCl₂-HCl (pH 6.0) is added.[7]

  • The mixture is heated to reflux for 48 hours.[7]

  • After cooling, the reaction mixture is worked up by extraction with an appropriate organic solvent.

  • The organic layers are combined, dried, and the solvent is evaporated to yield 4-hydroxy-5-methylcyclopent-2-enone.[7]

Step 3: Isomerization and Oxidation to this compound

Materials:

  • 4-Hydroxy-5-methylcyclopent-2-enone

  • Dioxane

  • Phosphate buffer (pH 8.0)

  • Manganese dioxide (MnO₂)

Procedure:

  • The 4-hydroxy-5-methylcyclopent-2-enone is treated with a phosphate buffer (pH 8.0) in refluxing dioxane for 24 hours to yield 4-hydroxy-2-methylcyclopent-2-enone.[7]

  • The resulting 4-hydroxy-2-methylcyclopent-2-enone is then subjected to oxidation with manganese dioxide (MnO₂) to afford the final product, 2-methyl-4-cyclopentene-1,3-dione.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of a derivative of this compound from 2-acetylfuran.

Table 1: Reduction of 2-Acetylfuran

ReactantReagentSolventTemperatureTime (h)Yield (%)Reference
2-AcetylfuranNaBH₄Ethanol0 °C to RT298[7]

Table 2: Piancatelli Rearrangement and Subsequent Steps

Starting MaterialReagents/ConditionsProductYield (%)Reference
2-FurylmethylcarbinolZnCl₂-HCl (pH 6.0), Dioxane-H₂O, reflux, 48 h4-Hydroxy-5-methylcyclopent-2-enone90[7]
4-Hydroxy-5-methylcyclopent-2-enonePhosphate buffer (pH 8.0), Dioxane, reflux, 24 h4-Hydroxy-2-methylcyclopent-2-enone65[7]
4-Hydroxy-2-methylcyclopent-2-enoneMnO₂2-Methyl-4-cyclopentene-1,3-dione~100 (quantitative)[7]

Conclusion

The synthesis of this compound and its derivatives from 2-acetylfuran is a viable and efficient process that leverages the powerful Piancatelli rearrangement. This multi-step synthesis, starting from a bio-based feedstock, provides a valuable route to a key structural motif for the development of new pharmaceuticals and other fine chemicals. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field to replicate and potentially optimize this synthetic pathway. The high yields and relatively straightforward procedures make this an attractive method for accessing this important class of compounds.

References

Spectroscopic Profile of 4-Cyclopentene-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-cyclopentene-1,3-dione, a key building block in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsOlefinic Protons (H-4, H-5)
Data not available in search resultsData not available in search resultsData not available in search resultsMethylene Protons (H-2)

Note: Specific chemical shift and coupling constant values for the parent compound were not explicitly found in the provided search results. Data for derivatives such as this compound mono-ethylene ketal show olefinic protons in the range of δ 6.20-7.21 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search resultsCarbonyl Carbons (C-1, C-3)
Data not available in search resultsOlefinic Carbons (C-4, C-5)
Data not available in search resultsMethylene Carbon (C-2)

Note: While specific data for this compound is not available, a derivative, this compound mono-ethylene ketal, shows carbonyl carbons around δ 203.9 ppm and olefinic carbons in the range of δ 135.3-156.2 ppm.[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search resultsC=O (carbonyl) stretch
Data not available in search resultsC=C (alkene) stretch
Data not available in search resultsC-H (alkene) stretch
Data not available in search resultsC-H (alkane) stretch

Note: IR data for a substituted cyclopentenedione derivative shows a strong carbonyl absorption around 1703 cm⁻¹ and C=C stretch around 1684 cm⁻¹.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
96100[M]⁺ (Molecular Ion)
68~60[M-CO]⁺
40~85[C₃H₄]⁺
39~75[C₃H₃]⁺

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker DPX 400 or 500 model.[1]

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the compound.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each fragment is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Keto-Enol Tautomerism of 4-Cyclopentene-1,3-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopentene-1,3-dione is a cyclic dicarbonyl compound that exhibits keto-enol tautomerism, a fundamental equilibrium with significant implications for its chemical reactivity, stability, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural aspects, equilibrium dynamics, and analytical methodologies pertinent to the keto-enol tautomerism of this compound. While specific quantitative data for this unsaturated diketone is limited in the literature, this guide draws upon established principles and detailed studies of the closely related 1,3-cyclopentanedione to offer a robust framework for its investigation. This document outlines key experimental protocols for spectroscopic analysis and presents computational insights into the factors governing the tautomeric equilibrium.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). This reversible isomerization involves the migration of a proton and the shifting of a double bond. For β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by the formation of a conjugated system and, in some cases, intramolecular hydrogen bonding. The position of this equilibrium is a critical determinant of the molecule's physical and chemical properties, including its nucleophilicity, acidity, and spectroscopic signatures.

Structural Aspects of this compound Tautomers

This compound can exist in two primary tautomeric forms: the diketo form and the enol form (3-hydroxy-2,4-cyclopentadien-1-one).

  • Diketone Form: This form contains two carbonyl groups at positions 1 and 3 of the cyclopentene ring.

  • Enol Form: This tautomer possesses a hydroxyl group and a conjugated system of double bonds within the five-membered ring. The enol form is expected to be thermodynamically favorable due to the extended conjugation. Theoretical calculations on a derivative of this compound suggest that the enol forms are indeed the more stable structures.

The Tautomeric Equilibrium

The interconversion between the keto and enol forms of this compound is a dynamic process influenced by several factors:

  • Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize the more polar keto form through hydrogen bonding. Conversely, nonpolar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form.

  • pH: The tautomerization can be catalyzed by both acids and bases. Acid catalysis involves protonation of a carbonyl oxygen, while base catalysis proceeds through the formation of an enolate ion.

  • Temperature: Changes in temperature can shift the equilibrium position, and variable-temperature studies can provide thermodynamic parameters for the tautomerization process.

dot

Caption: The reversible keto-enol tautomerism of this compound.

Experimental Protocols for Tautomerism Analysis

While specific experimental data for this compound is not abundant, the following protocols, adapted from studies on 1,3-cyclopentanedione, provide a robust methodology for its investigation.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the quantitative analysis of keto-enol equilibria in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[1][2]

4.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation:

    • Prepare a solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube.

    • The choice of solvent will influence the equilibrium position.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature.

    • Ensure the system has reached equilibrium before data acquisition.

  • Data Analysis:

    • Identify and assign the signals corresponding to the keto and enol forms.

      • Keto form: Expect signals for the methylene protons (CH₂) and vinylic protons (CH=CH).

      • Enol form: Expect signals for the vinylic proton and the enolic hydroxyl proton (-OH).

    • Integrate the distinct signals for each tautomer.

    • Calculate the molar ratio of the enol and keto forms using the integral values, accounting for the number of protons giving rise to each signal. The equilibrium constant (Keq) can be calculated as: Keq = [Enol] / [Keto]

4.1.2. ¹³C NMR Spectroscopy

¹³C NMR can provide further structural confirmation of the tautomers.

  • Expected Signals:

    • Keto form: Signals for the carbonyl carbons (C=O), vinylic carbons (C=C), and the methylene carbon (CH₂).

    • Enol form: Signals for the enolic carbon (C-OH), carbonyl carbon (C=O), and vinylic carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption maxima. The conjugated system in the enol form is expected to absorb at a longer wavelength compared to the diketo form.

4.2.1. UV-Vis Spectroscopy Protocol

  • Sample Preparation:

    • Prepare dilute solutions of this compound in various solvents of interest.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers.

    • By applying the Beer-Lambert law and potentially using computational methods to estimate the molar absorptivity of each tautomer, the relative concentrations and the equilibrium constant can be determined.

Quantitative Data Summary

Table 1: Predicted Solvent Effects on the Keto-Enol Equilibrium of this compound

SolventPolarityExpected Dominant TautomerPredicted Keq ([Enol]/[Keto])
HexaneNonpolarEnol> 1
ChloroformModerately PolarEnol> 1
AcetonePolar AproticEnol > Keto~ 1
MethanolPolar ProticKeto > Enol< 1
WaterHighly Polar ProticKeto<< 1

Note: This table represents predicted trends based on general principles of keto-enol tautomerism. Experimental verification is required.

Signaling Pathways and Logical Relationships

The interconversion between the keto and enol forms can be catalyzed by acid or base, proceeding through distinct intermediates.

dot

Tautomerization_Pathways Catalyzed Tautomerization Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Keto_A Keto Form Protonated_Keto Protonated Carbonyl (Resonance Stabilized Cation) Keto_A->Protonated_Keto + H⁺ Protonated_Keto->Keto_A - H⁺ Enol_A Enol Form Protonated_Keto->Enol_A - H⁺ (from α-C) Enol_A->Protonated_Keto + H⁺ (on α-C) Keto_B Keto Form Enolate Enolate Anion (Resonance Stabilized) Keto_B->Enolate - H⁺ (from α-C) Enolate->Keto_B + H⁺ (on α-C) Enol_B Enol Form Enolate->Enol_B + H⁺ (on O) Enol_B->Enolate - H⁺ (from O)

Caption: Acid and base-catalyzed pathways for keto-enol interconversion.

The logical workflow for analyzing the tautomerism of this compound involves a combination of experimental and computational approaches.

dot

Experimental_Workflow Workflow for Tautomerism Analysis cluster_exp Experimental Analysis cluster_data Data Processing and Analysis cluster_comp Computational Modeling Sample This compound Preparation Solution in Various Solvents Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR UV_Vis UV-Vis Spectroscopy Preparation->UV_Vis Quantification Quantitative Analysis (Integration, Beer's Law) NMR->Quantification UV_Vis->Quantification Equilibrium Determination of Keq and Thermodynamic Parameters Quantification->Equilibrium Energy Energy Profile Calculation (ΔG, Activation Barriers) Equilibrium->Energy Comparison & Validation DFT DFT Calculations (Gas Phase & Solvated) DFT->Energy

Caption: Logical workflow for the comprehensive analysis of tautomerism.

Conclusion

The keto-enol tautomerism of this compound represents a critical aspect of its chemical identity, profoundly influencing its reactivity and potential applications. While direct experimental quantification of its tautomeric equilibrium is an area ripe for further investigation, the principles established from the study of related β-dicarbonyls provide a strong foundation for its analysis. The experimental protocols and logical workflows detailed in this guide offer a comprehensive approach for researchers to elucidate the tautomeric behavior of this versatile molecule. A thorough understanding of this equilibrium is paramount for the rational design of novel therapeutics and functional materials based on the this compound scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 4-Cyclopentene-1,3-dione with Nucleophiles

Abstract

This compound is a highly versatile and reactive five-membered cyclic dione that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its reactivity is dominated by the presence of an α,β-unsaturated ketone system, which renders it a potent electrophile and an exceptional Michael acceptor. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including thiols, amines, and stabilized carbanions. It details the reaction mechanisms, presents quantitative data in structured tables, provides explicit experimental protocols for key transformations, and visualizes reaction pathways and workflows. This document is intended to be a valuable resource for researchers leveraging this scaffold in the synthesis of complex molecules and the development of novel therapeutic agents.

Core Reactivity: The Michael Addition

The principal mode of reactivity for this compound with soft, resonance-stabilized nucleophiles is the Michael addition , also known as 1,4-conjugate addition.[1][2] The electron-withdrawing nature of the two carbonyl groups polarizes the carbon-carbon double bond, making the β-carbon (C4) highly electrophilic and susceptible to nucleophilic attack. This reaction is thermodynamically controlled and is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds.[1][3]

The general mechanism involves the attack of a nucleophile on the β-carbon of the enone system, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is subsequently protonated, typically by the solvent or upon acidic workup, to yield the 1,4-adduct.

Michael_Addition_Mechanism cluster_reactants r1 O=C1C=CC(=O)C1 r2 Nu:⁻ i1 [O=C1C(Nu)-C=C(O⁻)C1] r1->i1 1. Nucleophilic Attack at β-carbon p1 O=C1C(Nu)CC(=O)C1 i1->p1 2. Protonation

Caption: General mechanism of Michael addition to this compound.

Reactivity with Specific Nucleophiles

Thiol Nucleophiles

Thiols are soft nucleophiles that react readily and efficiently with this compound via Michael addition. This high reactivity has been exploited for various applications, including the development of chemical probes for labeling protein sulfenic acids (–SOH), a key post-translational modification involved in redox signaling.[4] The reaction proceeds rapidly under mild conditions to form stable thioether adducts.

Table 1: Michael Addition of Thiols to this compound

NucleophileConditionsProductYieldReference
EthanethiolEt₃N, CH₂Cl₂, rt, 2h4-(Ethylthio)cyclopentane-1,3-dioneHigh[4]
CysteinamineH₂O/MeCN, rt4-((2-Aminoethyl)thio)cyclopentane-1,3-dione59-68% (over two steps)[4]
Experimental Protocol 1: Synthesis of 4-(Ethylthio)cyclopentane-1,3-dione
  • Materials: this compound (1.0 eq), ethanethiol (1.2 eq), triethylamine (Et₃N, 1.5 eq), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve this compound in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine to the solution, followed by the slow, dropwise addition of ethanethiol.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(ethylthio)cyclopentane-1,3-dione.[4]

Amine Nucleophiles

Primary and secondary amines also function as effective nucleophiles in Michael additions to this compound.[5] The resulting 3-aminocyclopentane-1,3-dione adducts are versatile intermediates. Furthermore, these adducts can exist in equilibrium with their enaminone tautomers, which are valuable in the synthesis of heterocyclic compounds and have applications as hypoxia-targeting protein tyrosine kinase inhibitors.[6]

Table 2: Michael Addition of Amines to this compound

NucleophileConditionsProduct TypeYieldReference
BenzylamineMethanol, rt3-(Benzylamino)cyclopentane-1,3-dioneNot specified[5]
Various Amines(Used to form enaminones)2-Aminomethylene-4-cyclopentene-1,3-dione derivativesNot specified[6]
Experimental Protocol 2: General Procedure for Michael Addition of an Amine
  • Materials: this compound (1.0 eq), primary or secondary amine (1.1 eq), methanol (MeOH).

  • Procedure:

    • Dissolve this compound in methanol in a screw-cap vial.

    • Add the amine to the solution at room temperature.

    • Seal the vial and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Carbanion Nucleophiles

Stabilized carbanions, typically generated from active methylene compounds like malonates, β-ketoesters, and nitroalkanes, are classic Michael donors.[1] Their reaction with this compound provides a powerful method for carbon-carbon bond formation, enabling the construction of more complex molecular architectures. These reactions are typically base-catalyzed to facilitate the deprotonation of the active methylene compound.

Table 3: Michael Addition of Carbanions to Cyclopentenone Systems

Nucleophile (Precursor)AcceptorBase/CatalystProduct TypeYieldReference
Cyclopentane-1,2-dioneAlkylidene oxindoleSquaramide catalyst3-substituted oxindoleup to 94%[7]
Diethyl malonateGeneric α,β-unsaturated ketoneSodium ethoxide (NaOEt)1,5-dicarbonyl compoundHigh[3]

Note: Data for the direct reaction with this compound is sparse in readily available literature, hence analogous systems are presented.

Experimental Protocol 3: Generalized Procedure for Michael Addition of an Active Methylene Compound
  • Materials: this compound (1.0 eq), active methylene compound (e.g., diethyl malonate, 1.1 eq), a catalytic amount of a suitable base (e.g., NaOEt, DBU), ethanol (EtOH).

  • Procedure:

    • In a round-bottom flask, dissolve the active methylene compound in anhydrous ethanol.

    • Add the base catalyst (e.g., 0.1 eq of sodium ethoxide) and stir for 15 minutes at room temperature to generate the enolate.

    • Add a solution of this compound in ethanol dropwise to the enolate solution.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

    • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl or acetic acid).

    • Remove the solvent in vacuo and partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate.

    • Purify the product via flash column chromatography.

Biological Relevance and Signaling Pathways

The cyclopentenone ring is a "privileged" scaffold found in many biologically active natural products, including certain prostaglandins and the anti-inflammatory compound helenalin.[8] The biological activity of these molecules often stems from their ability to act as Michael acceptors.[9] They can form covalent bonds with nucleophilic residues, most notably the thiol group of cysteine, within target proteins like enzymes or transcription factors.[8][10] This irreversible covalent modification can lead to the inhibition of protein function, thereby modulating cellular signaling pathways. This mechanism is increasingly being exploited in drug development for designing targeted covalent inhibitors.

Protein_Inhibition cluster_system Biological System p Target Protein (Active) (e.g., with Cys-SH) p_inhibited Covalently Modified Protein (Inactive) p->p_inhibited Covalent Modification (Michael Addition) cpd This compound (Michael Acceptor) cpd->p_inhibited end Biological Effect (e.g., Anti-inflammatory) p_inhibited->end Inhibition of Cellular Pathway

Caption: Covalent inhibition of a target protein by a Michael acceptor.

Generalized Experimental Workflow

The execution of a Michael addition reaction follows a standard workflow in a synthetic chemistry laboratory. The process includes reaction setup under controlled conditions, careful monitoring, and subsequent workup and purification steps to isolate the final product.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Solvent, Reactants, Catalyst) start->setup reaction Stir at Controlled Temperature setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quench, Extract, Dry) monitor->workup Complete purify Purification (Chromatography / Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end_node End: Pure Product characterize->end_node

Caption: A generalized experimental workflow for Michael addition reactions.

Conclusion

This compound demonstrates robust and predictable reactivity, primarily as a Michael acceptor. Its reactions with a wide array of nucleophiles, including thiols, amines, and carbanions, are efficient and high-yielding, providing access to a diverse range of functionalized cyclopentanone structures. A thorough understanding of these reaction pathways is critical for synthetic chemists using this compound as a strategic building block. For drug development professionals, the inherent reactivity of the cyclopentenone core offers a validated mechanism for designing targeted covalent inhibitors, making it a scaffold of continued interest in modern medicinal chemistry.

References

4-Cyclopentene-1,3-dione: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Cyclopentene-1,3-dione, a highly reactive and versatile five-membered cyclic dione, has emerged as a crucial building block in modern organic synthesis. Its unique structural features, including a reactive dienophile and acidic methylene protons, enable a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and key applications in the construction of complex molecular architectures, particularly in the realms of natural product synthesis and drug discovery.

Physicochemical Properties

This compound is a yellow, volatile solid at room temperature.[1] Its physical and chemical properties are summarized in the table below, compiled from various sources.

PropertyValueReference
Molecular FormulaC₅H₄O₂
Molecular Weight96.08 g/mol [2][3]
Melting Point34-36 °C[3][4]
Boiling Point60 °C at 1 mmHg[3][4]
Flash Point84 °C (183.2 °F) - closed cup[5]
pKa≈ 6[1]
SolubilityReadily soluble in water and most organic solvents (except hydrocarbons)[1]
AppearanceYellow, volatile solid; dark brown crystals[1]

Synthesis of this compound

The initial synthesis of this compound was reported in 1959 by C. H. DePuy and E. F. Zaweski.[1] The primary methods for its preparation are outlined below.

Oxidation of Cyclopentane-1,3-diol

This classical approach involves the oxidation of cyclopentane-1,3-diol using chromium(VI) oxide in acetic acid or acetone.[1]

Experimental Protocol: A solution of cyclopentane-1,3-diol in glacial acetic acid is cooled in an ice bath. A solution of chromium(VI) oxide in a mixture of acetic acid and water is added dropwise while maintaining the temperature below 20°C. After the addition is complete, the mixture is stirred for several hours at room temperature. The reaction mixture is then poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Thermolysis of Protoanemonin

In 1981, R. Bloch and P. Orvane discovered that this compound is the main product of the thermolysis of protoanemonin.[1]

Key Reactions and Applications

The reactivity of this compound is dominated by its dienophilic nature in Diels-Alder reactions and the acidity of the C-H bond at the 2-position, which facilitates Michael additions and other nucleophilic attacks.[1]

Diels-Alder Reactions

This compound serves as an excellent dienophile in [4+2] cycloaddition reactions, reacting with a variety of dienes to form bicyclic adducts.[1][6] The reactivity of this compound in these reactions is reportedly about one-quarter of that of maleic anhydride.[1] The products of these reactions often exist predominantly in their enol form.[1]

General Experimental Protocol for Diels-Alder Reaction: To a solution of this compound in a suitable solvent (e.g., toluene, benzene, or dichloromethane), the diene is added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude adduct is purified by column chromatography or recrystallization. For less reactive dienes, such as anthracene, prolonged heating may be necessary to achieve high yields.[1]

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Diene Adduct Diels-Alder Adduct (Bicyclic Enol) Diene->Adduct + Dienophile This compound Dienophile->Adduct [4+2] Cycloaddition

Caption: Generalized Diels-Alder reaction of this compound.

Michael Addition Reactions

The enolate of this compound is a potent Michael donor, readily participating in conjugate addition reactions with various α,β-unsaturated compounds (Michael acceptors).[7][8][9] This reaction is particularly useful for forming new carbon-carbon bonds and constructing more complex molecular frameworks. A notable application is the highly efficient Michael addition of thiol-containing compounds.[7][10]

General Experimental Protocol for Michael Addition: To a solution of the Michael acceptor in a suitable solvent, this compound and a catalytic amount of a base (e.g., a tertiary amine or an alkali metal alkoxide) are added. The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by TLC. The mixture is then quenched with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Michael_Addition_Workflow start Start reactants This compound (Michael Donor) + α,β-Unsaturated Compound (Michael Acceptor) start->reactants reaction Reaction Mixture reactants->reaction base Base Catalyst base->reaction solvent Solvent solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (e.g., Chromatography) workup->purification product Michael Adduct purification->product

Caption: Logical workflow for a Michael Addition reaction.

Applications in Natural Product and Drug Synthesis

This compound and its derivatives are valuable precursors in the total synthesis of a variety of natural products and pharmacologically active molecules.[11][12][13]

Prostaglandin Synthesis

Cyclopentane-1,3-dione derivatives are key intermediates in the synthesis of prostaglandins, a class of biologically active lipid compounds.[14][15][16][17][18] The synthesis often involves the construction of a substituted cyclopentanedione ring, followed by stereoselective reductions and side-chain elaborations.[15]

Synthesis of Bioactive Molecules

Derivatives of this compound have been utilized in the synthesis of molecules with a range of biological activities, including:

  • Antifungal agents: this compound itself has been identified as a potent antifungal inhibitor of chitin synthesis.[19]

  • Antiangiogenic and radiosensitizing agents: 2-nitroimidazoles containing a 2-aminomethylene-4-cyclopentene-1,3-dione moiety have been designed as antiangiogenic hypoxic cell radiosensitizers.[3][19]

  • Protein labeling probes: The Michael addition of thiol-containing tags to this compound provides a facile route to chemical probes for selectively labeling sulfenic acid in proteins.[10][19]

  • Herbicides: Certain cyclopent-4-ene-1,3-diones have been identified as a new class of herbicides that inhibit photosynthesis.[20]

The total synthesis of a natural cyclopentene-1,3-dione derivative isolated from Piper carniconnectivum has been achieved, highlighting the utility of this scaffold in accessing complex natural products.[21] The synthesis involved 8 steps with an 11% overall yield, starting from 2-acetylfuran.[21]

Synthetic_Applications cluster_natural_products Natural Product Synthesis cluster_drug_development Drug Development main This compound prostaglandins Prostaglandins main->prostaglandins Precursor piper_derivative Piper carniconnectivum Derivative main->piper_derivative Core Scaffold antifungal Antifungal Agents main->antifungal Identified as antiangiogenic Antiangiogenic Agents main->antiangiogenic Core Moiety probes Protein Labeling Probes main->probes Starting Material herbicides Herbicides main->herbicides Core Structure

Caption: Key applications of this compound in synthesis.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its rich and predictable reactivity allows for the efficient construction of complex cyclic and bicyclic systems. The applications of this compound and its derivatives in the synthesis of natural products and molecules with significant pharmacological properties underscore its importance to the fields of organic chemistry, medicinal chemistry, and drug development. Future research will undoubtedly continue to uncover new and innovative applications for this remarkable synthetic tool.

References

The Solubility Profile of 4-Cyclopentene-1,3-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Scientists and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Cyclopentene-1,3-dione in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and chemical synthesis, where it serves as a versatile building block. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in their experimental design.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes this quantitative data, offering a clear comparison of its solubility characteristics. The data reveals that this compound exhibits high solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Its solubility is moderate in many common laboratory solvents including acetone, acetonitrile, and ethyl acetate. Conversely, it displays poor solubility in nonpolar hydrocarbon solvents like n-hexane and cyclohexane.

SolventSolubility @ 25°C (g/L)
N,N-Dimethylacetamide (DMAc)584.37
N,N-Dimethylformamide (DMF)549.66
N-Methyl-2-pyrrolidone (NMP)408.34
Methanol347.85
Dimethyl sulfoxide (DMSO)317.68
2-Methoxyethanol318.65
Acetone237.06
Acetic Acid220.06
Acetonitrile219.99
2-Ethoxyethanol216.52
Ethylene Glycol186.12
Ethanol182.46
Propylene Glycol172.35
Tetrahydrofuran (THF)163.45
1,4-Dioxane162.05
Methyl Acetate137.59
2-Butanone134.38
Isopropanol131.61
Water129.93
n-Propanol113.54
sec-Butanol94.89
Isobutanol90.31
n-Butanol85.56
Cyclohexanone84.27
Isopentanol79.7
Ethyl Formate78.44
n-Pentanol75.11
Ethyl Acetate74.89
Chloroform68.14
Dichloromethane66.57
n-Propyl Acetate60.28
n-Hexanol48.66
n-Octanol48.56
Isopropyl Acetate46.31
1,2-Dichloroethane41.9
Isobutyl Acetate40.72
n-Butyl Acetate34.55
Tetrachloromethane12.92
Toluene12.61
n-Hexane5.54
n-Heptane4.83
Cyclohexane3.11

Data sourced from Scent.vn[1]

Experimental Protocols for Solubility Determination

For researchers seeking to verify the solubility data or to determine the solubility of this compound under specific experimental conditions, the following protocols provide a detailed methodology. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[2][3]

Equilibrium Solubility Determination via the Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples using an orbital shaker or vortex mixer at a constant speed.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

  • Quantification:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B Combine in vial C Incubate at constant temperature (e.g., 25°C) B->C D Agitate for 24-72 hours C->D E Filter supernatant to remove undissolved solid D->E After equilibration F Dilute sample E->F G Quantify concentration (e.g., via HPLC or UV-Vis) F->G H Calculate solubility (g/L or mol/L) G->H

References

An In-depth Technical Guide to 4-Cyclopentene-1,3-dione: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopentene-1,3-dione, a five-membered cyclic dione, serves as a versatile scaffold in organic synthesis and drug discovery. Its unique electronic and structural features, characterized by a reactive α,β-unsaturated ketone system, make it a valuable precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, and key synthetic and reactive methodologies associated with this compound. Furthermore, it delves into its emerging role in drug development, particularly in the design of protein kinase inhibitors.

Molecular Structure and Formula

This compound is a cyclic organic compound with the chemical formula C₅H₄O₂ and a molecular weight of 96.08 g/mol .[1][2] The molecule features a five-membered ring containing a carbon-carbon double bond and two ketone functional groups at positions 1 and 3. This arrangement results in a planar or near-planar ring system.

Table 1: Molecular Identifiers and Properties

PropertyValueReference
Molecular Formula C₅H₄O₂[1][2]
Molecular Weight 96.08 g/mol [1][2]
CAS Number 930-60-9[1][2]
IUPAC Name Cyclopent-4-ene-1,3-dione[1]
Synonyms 2-Cyclopentene-1,4-dione[1]
Melting Point 34-36 °C[3]
Boiling Point 60 °C at 1 mmHg[3]
Appearance Yellow crystalline solid[4]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are relatively simple due to its symmetry.

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1s2HVinylic Protons (C=CH)
~3.2s2HMethylene Protons (CH₂)

Table 3: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~200Carbonyl Carbon (C=O)
~145Vinylic Carbon (C=CH)
~45Methylene Carbon (CH₂)

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bond stretching vibrations.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational Mode
~1715C=O Stretch (Ketone)
~1590C=C Stretch (Alkene)
~3100C-H Stretch (Vinylic)
~2900C-H Stretch (Aliphatic)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak. The fragmentation pattern is influenced by the presence of the carbonyl groups and the double bond.

Table 5: Major Mass Spectral Fragments

m/zProposed Fragment
96[M]⁺ (Molecular Ion)
68[M - CO]⁺
40[M - 2CO]⁺

Experimental Protocols

Synthesis of this compound from 2-Furfurol

A common synthetic route to this compound involves the acid-catalyzed rearrangement of 2-furfurol (furfuryl alcohol). This process, known as the Piancatelli rearrangement, proceeds through a 4-hydroxycyclopent-2-enone intermediate.[5][6]

Materials:

  • 2-Furfurol

  • Water

  • Acid catalyst (e.g., Amberlyst 15)

  • Organic solvent (e.g., Dioxane)

  • Oxidizing agent (e.g., Manganese dioxide)

  • Dichloromethane

Procedure:

  • A solution of 2-furfurol in a mixture of water and an organic solvent (e.g., dioxane) is prepared.

  • An acid catalyst is added to the solution.

  • The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-hydroxycyclopent-2-enone.

  • The intermediate is then dissolved in a suitable solvent like dichloromethane.

  • An oxidizing agent is added, and the mixture is stirred at room temperature.

  • The reaction mixture is filtered, and the solvent is evaporated to yield this compound.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized for best results.

Synthesis of a Thiol Adduct via Michael Addition

This protocol describes the synthesis of a 4-(alkylthio)cyclopentane-1,3-dione derivative through a Michael addition reaction, a characteristic reaction of this compound.

Materials:

  • This compound

  • Thiol (e.g., Ethanethiol)

  • Nitrogen atmosphere

Procedure:

  • To a flask containing this compound, add an excess of the desired thiol under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, remove the excess thiol under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-(alkylthio)cyclopentane-1,3-dione derivative.

Key Reactions and Mechanisms

Michael Addition

The presence of the α,β-unsaturated ketone moiety makes this compound an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of nucleophiles, including thiols, amines, and carbanions.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-CPD This compound Enolate Enolate Intermediate 4-CPD->Enolate 1. Nucleophilic Attack Nu Nucleophile (Nu-H) Adduct Michael Adduct Enolate->Adduct 2. Protonation

Caption: Generalized workflow of the Michael addition reaction with this compound.

Diels-Alder Reaction

The double bond in this compound can also participate as a dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems.

Applications in Drug Development

Derivatives of this compound have shown significant promise in the field of drug development, particularly as inhibitors of protein kinases.

Protein Kinase Inhibition

Many cellular signaling pathways are regulated by protein kinases, and their dysregulation is a hallmark of diseases such as cancer. The this compound scaffold has been utilized to develop potent inhibitors of several protein kinases, including Src kinase. These inhibitors typically function by competing with ATP for the binding site on the kinase.

Kinase_Inhibition cluster_pathway Simplified Src Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation CellResponse Cellular Response (Proliferation, Survival, etc.) Downstream->CellResponse CPD_Derivative This compound Derivative CPD_Derivative->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway by a this compound derivative.

Conclusion

This compound is a fundamentally important molecule in organic chemistry with a growing portfolio of applications in medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an ideal starting material for the synthesis of complex molecular architectures. The continued exploration of its derivatives as potent and selective inhibitors of key cellular targets, such as protein kinases, highlights its significant potential for the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists to leverage the unique properties of this compound in their respective fields.

References

Formation of 4-Cyclopentene-1,3-dione from Glucose Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degradation of glucose, a fundamental process in both biology and food chemistry, can lead to the formation of a diverse array of molecules, including the reactive dicarbonyl compound 4-cyclopentene-1,3-dione. This technical guide provides an in-depth exploration of the chemical pathways involved in the transformation of glucose into this cyclopentenoid. Two primary routes are discussed: the Maillard reaction pathway, proceeding through the key intermediate 3-deoxyglucosone, and a pathway involving the formation of furan derivatives followed by a Piancatelli rearrangement. This document summarizes the current understanding of these mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core chemical transformations and workflows.

Introduction

This compound is a five-membered cyclic dicarbonyl compound with significant reactivity, making it a valuable synthon in organic chemistry and a molecule of interest in the study of food chemistry and toxicology. Its formation from the degradation of ubiquitous monosaccharides such as glucose is of particular relevance in understanding the chemical changes that occur during the processing and storage of food, as well as in physiological processes related to glycation. This guide aims to provide a comprehensive technical overview of the formation of this compound from glucose, intended for a scientific audience engaged in research and development.

Chemical Formation Pathways

The formation of this compound from glucose is primarily understood to occur through complex degradation and rearrangement reactions. The most prominent proposed pathway involves the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids. An alternative, synthetically relevant pathway involves the conversion of glucose to furan derivatives, which then undergo rearrangement to form the cyclopentenone ring system.

Maillard Reaction Pathway via 3-Deoxyglucosone

The Maillard reaction is a complex network of reactions that begins with the condensation of a reducing sugar, like glucose, with an amino compound. A key intermediate in this pathway is 3-deoxyglucosone (3-DG), a highly reactive dicarbonyl compound. The proposed formation of this compound from glucose-6-phosphate, a derivative of glucose, highlights the central role of 3-DG.[1]

The initial stages of the Maillard reaction involve the formation of a Schiff base from glucose and an amino acid, which then rearranges to form an Amadori product. The degradation of the Amadori product yields 3-deoxyglucosone.[2] 3-DG is a known precursor to the formation of various cyclic compounds.[3][4] The proposed mechanism for the formation of this compound from a 3-DG-derived intermediate involves a series of cyclization and dehydration steps.

Proposed Mechanism: From Glucose to this compound via the Maillard Reaction

Maillard_Pathway Glucose Glucose Amadori Amadori Product Glucose->Amadori + Amino Acid (Maillard Reaction) Three_DG 3-Deoxyglucosone (3-DG) Amadori->Three_DG Degradation Intermediate Cyclic Intermediate Three_DG->Intermediate Intramolecular Aldol Condensation CPD This compound Intermediate->CPD Dehydration

Caption: Proposed Maillard reaction pathway for the formation of this compound from glucose.

Furan Intermediate and Piancatelli Rearrangement Pathway

An alternative and synthetically well-established route to cyclopentenones from carbohydrates involves the formation of furan derivatives. Glucose can be dehydrated to form 5-hydroxymethylfurfural (5-HMF).[5] Furfuryl alcohols, which can be derived from 5-HMF, are known to undergo a Piancatelli rearrangement to yield 4-hydroxycyclopentenone derivatives.[6][7][8][9] This acid-catalyzed rearrangement involves a 4-π electrocyclization.[9] Subsequent oxidation of the resulting hydroxycyclopentenone would yield the desired dione.

Piancatelli Rearrangement Pathway

Piancatelli_Pathway Glucose Glucose HMF 5-Hydroxymethylfurfural (5-HMF) Glucose->HMF Dehydration Furfuryl_Alcohol Furfuryl Alcohol Derivative HMF->Furfuryl_Alcohol Reduction Hydroxy_CP 4-Hydroxycyclopentenone Derivative Furfuryl_Alcohol->Hydroxy_CP Piancatelli Rearrangement CPD This compound Hydroxy_CP->CPD Oxidation

Caption: Alternative pathway via a furan intermediate and Piancatelli rearrangement.

Quantitative Data

Quantitative data on the direct formation of this compound from glucose degradation is scarce in the literature. However, data from related transformations provide insights into the potential yields and influential factors.

TransformationReactantsCatalyst/ConditionsProduct(s)Yield (%)Reference(s)
Piancatelli RearrangementFurfuryl alcohol derivativesDyCl₃, microwave activation5-substituted-4-hydroxymethyl-4-hydroxycyclopentenonesHigh[8]
Synthesis of 4-hydroxy-5-methylcyclopenten-2-one2-furylmethylcarbinolZnCl₂-HCl (pH 6.0), reflux in dioxane-H₂O for 48 h4-hydroxy-5-methylcyclopenten-2-one90[10]
Isomerization4-hydroxy-5-methylcyclopenten-2-onePhosphate buffer (pH 8.0), refluxing dioxane for 24 h4-hydroxy-2-methylcyclopenten-2-one65[11]
Oxidation4-hydroxy-2-methylcyclopentenoneManganese dioxide4-methyl-4-cyclopentene-1,3-dione~100[11]
Synthesis of 2-cyclopentene-1,4-dioneDihydroxycyclopentene mixtureChromium trioxide, H₂SO₄, H₂O, CH₂Cl₂, -5 to 0 °C2-cyclopentene-1,4-dione39-50[12]

Experimental Protocols

General Protocol for Maillard Reaction (Illustrative)

This protocol is illustrative of a typical Maillard reaction setup and would require optimization and specific analytical methods to isolate and quantify this compound.

  • Reactant Preparation: Prepare aqueous solutions of D-glucose (e.g., 0.5 M) and an amino acid (e.g., glycine, 0.5 M).

  • pH Adjustment: Combine the glucose and amino acid solutions and adjust the pH to a desired level (e.g., pH 7-9) using a suitable buffer (e.g., phosphate buffer).

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) for a specified duration. The reaction progress can be monitored by observing the development of brown color (browning).

  • Extraction and Analysis: After cooling, the reaction mixture would be subjected to extraction with an organic solvent (e.g., ethyl acetate) to isolate non-polar products. Further purification would be necessary, likely involving column chromatography. Analysis for the presence of this compound would require techniques such as GC-MS or HPLC.

Experimental Workflow: Maillard Reaction and Analysis

Maillard_Workflow Start Start: Glucose and Amino Acid Solutions Mix Mix and Adjust pH Start->Mix Heat Heat at Controlled Temperature Mix->Heat Cool Cool Reaction Mixture Heat->Cool Extract Solvent Extraction Cool->Extract Purify Chromatographic Purification Extract->Purify Analyze GC-MS / HPLC Analysis Purify->Analyze End End: Identification and Quantification Analyze->End

Caption: General experimental workflow for a Maillard reaction and subsequent product analysis.

Protocol for Piancatelli Rearrangement of a Furfuryl Alcohol Derivative

This protocol is adapted from the synthesis of 4-hydroxy-5-methylcyclopenten-2-one from 2-furylmethylcarbinol.[10]

  • Reactant Preparation: Dissolve (2-furyl)-methylcarbinol (1.0 g, 8.9 mmol) in 1,4-dioxane (54 mL).

  • Catalyst Addition: Add a solution of ZnCl₂ (4.47 g, 32.9 mmol) in H₂O (36 mL).

  • pH Adjustment: Adjust the pH of the mixture to 5.0 with 0.1 mol L⁻¹ HCl.

  • Reaction: Reflux the mixture for 24 hours.

  • Workup: After cooling to ambient temperature, evaporate the solvent under reduced pressure. Extract the aqueous phase with ethyl acetate (3 x 40 mL).

  • Purification: Wash the combined organic extracts with saturated NaHCO₃ and saturated NaCl solutions, then dry with MgSO₄. Evaporation of the solvent yields the crude product, which can be further purified by chromatography.

Spectroscopic Data for this compound

The identification and characterization of this compound rely on various spectroscopic techniques.

Spectroscopic DataCharacteristicsReference(s)
Formula C₅H₄O₂[13][14][15]
Molecular Weight 96.08 g/mol [13][14][15]
¹H NMR Spectra available in databases.[16]
Mass Spectrometry (EI) Mass spectra are available in the NIST WebBook, showing characteristic fragmentation patterns.[13]
Physical Properties Melting point: 34-36 °C; Boiling point: 60 °C at 1 mmHg.

Conclusion

The formation of this compound from glucose degradation is a complex process that can proceed through multiple pathways. The Maillard reaction, via the key intermediate 3-deoxyglucosone, represents a significant route, particularly in food chemistry and physiological contexts. The alternative pathway involving furan intermediates and the Piancatelli rearrangement offers a synthetically valuable approach to cyclopentenone structures from biomass-derived starting materials. Further research is needed to fully elucidate the direct conversion mechanism from 3-deoxyglucosone and to quantify the yields of this compound under various conditions of glucose degradation. The information compiled in this guide provides a foundational understanding for researchers and professionals working in areas where the chemical transformations of glucose are of critical importance.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfenic Acid Probes Using 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification involved in cellular signaling and redox regulation.[1] Accurate detection of this transient species is paramount for understanding its physiological and pathological roles. This document provides detailed protocols for the synthesis of novel sulfenic acid probes utilizing 4-cyclopentene-1,3-dione as a versatile scaffold. These probes offer a facile synthesis route and improved reactivity compared to traditional dimedone-based probes, making them valuable tools for researchers in cell biology, biochemistry, and drug development.[1][2][3][4]

The key advantage of using this compound lies in its ability to directly conjugate with thiol-containing tags or linkers through a highly efficient Michael addition.[1] This straightforward, two-step synthesis circumvents the need for protecting group chemistry often required for the derivatization of other 1,3-dicarbonyl compounds.[1]

Signaling and Reaction Pathway

The detection of protein sulfenylation is crucial for understanding redox-regulated signaling pathways. Cysteine sulfenic acid is a primary product of thiol oxidation by reactive oxygen species (ROS) like hydrogen peroxide.[1] This modification can be reversed by cellular reductants or undergo further oxidation to sulfinic or sulfonic acids.[1] Probes based on this compound react selectively with the electrophilic sulfur atom of sulfenic acid, forming a stable thioether bond and allowing for the detection and enrichment of sulfenylated proteins.[1][5]

G General Reaction of this compound with Sulfenic Acid cluster_product Product 4_cyclopentene_1_3_dione This compound thioether_adduct Stable Thioether Adduct 4_cyclopentene_1_3_dione->thioether_adduct Nucleophilic Attack protein_sulfenic_acid Protein-Cys-SOH (Sulfenic Acid) protein_sulfenic_acid->thioether_adduct

Caption: Reaction of this compound with protein sulfenic acid.

Quantitative Data Summary

The following table summarizes the pseudo-first-order rates of adduct formation for various probes with sulfenic acid on the model protein C165S AhpC, demonstrating the enhanced reactivity of the this compound-derived probe.[1]

ProbePseudo-first-order rate of adduct formation (min⁻¹)Reference
1,3-Cyclopentanedione0.0018[1]
Dimedone0.0024[1]
4-(Ethylthio)cyclopentane-1,3-dione (CPD-SEt)0.0036[1]

Experimental Protocols

Synthesis of a Biotin-Tagged 1,3-Cyclopentanedione Probe

This protocol describes a two-step synthesis of a biotinylated probe for the detection of sulfenic acid-modified proteins.[1]

G Synthesis Workflow for Biotinylated Sulfenic Acid Probe cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Biotinylation start This compound + Thiol-containing linker step1_reaction Michael Addition Reaction start->step1_reaction product1 Thiol-linker-CPD intermediate step1_reaction->product1 step2_reaction Amide Coupling with Biotin product1->step2_reaction final_product Biotinylated CPD Probe step2_reaction->final_product

Caption: Two-step synthesis of a biotinylated sulfenic acid probe.

Materials:

  • This compound

  • Thiol-containing linker (e.g., cysteamine)

  • Biotin-NHS (N-hydroxysuccinimide) ester

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Protocol:

Step 1: Michael Addition of Thiol Linker to this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol.

  • Add the thiol-containing linker (1 equivalent) to the solution.

  • Add a catalytic amount of a base (e.g., triethylamine) to facilitate the Michael addition.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting product, the thiol-linker-cyclopentanedione intermediate, by silica gel column chromatography.

Step 2: Biotinylation of the Intermediate

  • Dissolve the purified intermediate from Step 1 (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or DCM.

  • Add Biotin-NHS ester (1 equivalent) and triethylamine (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under vacuum.

  • Purify the final biotinylated probe by silica gel column chromatography.

Labeling of Sulfenic Acid-Containing Proteins in Cell Lysates

This protocol outlines the general procedure for labeling sulfenylated proteins in cell lysates using the synthesized biotinylated probe.[1]

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • Hydrogen peroxide (H₂O₂) to induce oxidative stress (optional)

  • Biotinylated this compound probe

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents

  • Western blot reagents

Protocol:

  • Culture cells to the desired confluency.

  • Induce oxidative stress by treating the cells with a desired concentration of H₂O₂ for a specific duration, if required.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Incubate the cell lysate with the biotinylated probe at a final concentration of 1-2 mM. The incubation time can range from 1 to 4 hours at room temperature.[1]

  • Capture the biotin-labeled proteins by incubating the lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody or by mass spectrometry for protein identification.

References

Application Notes and Protocols for Labeling Proteins with 4-Cyclopentene-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective labeling of proteins is a cornerstone of modern biochemical and pharmaceutical research, enabling the study of protein function, localization, and interactions. Post-translational modifications (PTMs) are critical regulators of these processes. One such PTM, the oxidation of cysteine residues to sulfenic acid (-SOH), plays a pivotal role in cellular signaling and oxidative stress responses.[1] This document provides detailed protocols for the use of 4-cyclopentene-1,3-dione derivatives as chemical probes for the specific labeling of sulfenic acid-modified proteins. This method offers a more facile and efficient alternative to traditional dimedone-based probes.[1][2]

The underlying principle of this technique is a two-step process. First, a functionalized probe is synthesized through the highly efficient Michael addition of a thiol-containing molecule (e.g., a fluorophore, biotin, or an affinity tag) to this compound.[1][2][3] Subsequently, this probe selectively reacts with the sulfenic acid moiety on the target protein, forming a stable covalent bond.[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the labeling of the C165S mutant of Alkyl hydroperoxide reductase C (AhpC) with 4-(ethylthio)cyclopentane-1,3-dione (Probe 1). The data is derived from studies monitoring the reaction via electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).

ParameterValue/ObservationConditionsReference
Protein C165S Mutant of AhpC-[1]
Probe 4-(ethylthio)cyclopentane-1,3-dione-[1]
Reaction pH Optimal adduct formation observed at pH 3.5-5.5Reaction time: 40 min[1]
Concentration Dependence Labeling increases with probe concentration (0.5 to 10 mM)AhpC-SOH: 50 µM, pH 5.5, 85 min incubation at room temperature[1]
Time Dependence Adduct formation increases over timeAhpC-SOH: 50 µM, Probe: 10 mM, pH 5.5, room temperature[1]
Comparative Reactivity Probe 1 shows comparable or slightly slower adduct formation than dimedone initially, but continues to react over a longer period.pH 5.5[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Probe

This protocol describes the synthesis of a generic probe where a thiol-containing molecule of interest (e.g., a fluorescent dye with a thiol linker) is conjugated to this compound. For a specific example, the synthesis of 4-(ethylthio)cyclopentane-1,3-dione is detailed.[4]

Materials:

  • This compound

  • Ethanethiol

  • Nitrogen (N₂) gas

  • Anhydrous Dimethylformamide (DMF) - optional, for thiol-containing tags that are solid

  • Rotary evaporator

  • Flash column chromatography system with silica gel

  • Acetone

Procedure for 4-(ethylthio)cyclopentane-1,3-dione Synthesis:

  • Under a nitrogen atmosphere, add ethanethiol (e.g., 54 mmol) to this compound (e.g., 0.5 mmol).[4]

  • Stir the mixture at room temperature for 2 days.[4]

  • Remove the excess ethanethiol under reduced pressure using a rotary evaporator.[4]

  • Purify the crude product by flash column chromatography using silica gel and acetone as the eluent to obtain 4-(ethylthio)cyclopentane-1,3-dione as a pale yellow solid.[4]

Note: For other thiol-containing tags, the reaction conditions (solvent, temperature, and time) may need to be optimized.

Protocol 2: Labeling of Sulfenic Acid-Modified Proteins

This protocol provides a general procedure for labeling a protein containing a sulfenic acid modification with a this compound derivative probe. The example is based on the labeling of the C165S AhpC-SOH mutant.[1]

Materials:

  • Sulfenic acid-modified protein (e.g., C165S AhpC-SOH)

  • This compound derivative probe (e.g., 4-(ethylthio)cyclopentane-1,3-dione)

  • Reaction Buffer: A buffer system suitable for the protein of interest, with the pH adjusted to the optimal range for labeling (e.g., pH 5.5). A buffer like Bis-Tris can be used.

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Incubator or water bath

  • Quenching solution (e.g., a buffer containing a reducing agent like DTT or beta-mercaptoethanol if quenching is desired, though not explicitly detailed in the source literature for this specific reaction).

  • Analytical equipment for analysis (e.g., ESI-TOF Mass Spectrometer).

Procedure:

  • Prepare a stock solution of the this compound derivative probe. To pre-buffer the acidity of the probe, a stock solution can be made in a 1:1 (v/v) mixture of 0.5 M Bis-Tris and DMSO.[1]

  • In a microcentrifuge tube, prepare the labeling reaction by adding the sulfenic acid-modified protein to the reaction buffer to a final concentration of, for example, 50 µM.[1]

  • Initiate the labeling reaction by adding the probe stock solution to the protein solution to achieve the desired final probe concentration (e.g., 0.5 mM to 10 mM).[1] Ensure the final concentration of DMSO is low (e.g., 0.5%) to minimize effects on protein structure.[1]

  • Confirm the final pH of the reaction mixture is within the optimal range (e.g., 5.5).[1]

  • Incubate the reaction at room temperature for a specified time (e.g., 40 to 85 minutes, or longer depending on the desired labeling efficiency).[1]

  • (Optional) If desired, the reaction can be quenched by adding a reducing agent, although the primary literature does not specify a quenching step for this particular chemistry.

  • Analyze the labeling reaction using an appropriate method, such as ESI-TOF MS, to confirm the mass shift corresponding to the covalent adduction of the probe to the protein.[1]

Protocol 3: Purification of the Labeled Protein

After the labeling reaction, it is often necessary to remove the excess, unreacted probe.

Materials:

  • NAP-5 or similar size-exclusion chromatography column

  • Appropriate buffer for the protein of interest

Procedure:

  • Equilibrate a size-exclusion column (e.g., a NAP-5 column) with a buffer suitable for the stability of the labeled protein.

  • Carefully load the reaction mixture onto the top of the equilibrated column.

  • Allow the sample to enter the column bed completely.

  • Elute the labeled protein according to the manufacturer's instructions, typically by adding a specific volume of the equilibration buffer. The larger, labeled protein will elute first, while the smaller, unreacted probe will be retained longer.

  • Collect the eluate containing the purified, labeled protein.

Visualizations

G cluster_prep Probe Synthesis cluster_labeling Protein Labeling cluster_analysis Analysis & Purification Thiol_Tag Thiol-containing Tag (e.g., Fluorophore, Biotin) Mix_React Michael Addition Reaction Thiol_Tag->Mix_React CPD This compound CPD->Mix_React Probe Functionalized CPD Probe Mix_React->Probe SOH_Protein Sulfenic Acid-Modified Protein (-SOH) Label_Reaction Labeling Reaction (pH 5.5, Room Temp) Probe->Label_Reaction SOH_Protein->Label_Reaction Labeled_Protein Covalently Labeled Protein Label_Reaction->Labeled_Protein Purification Purification (Size-Exclusion Chromatography) Labeled_Protein->Purification Analysis Analysis (e.g., ESI-TOF MS) Purification->Analysis

Caption: Experimental workflow for protein labeling.

Caption: Chemical reaction mechanism.

Note: The DOT script for the chemical reaction mechanism is a simplified representation. For a publication-quality diagram, chemical drawing software should be used to generate images of the molecular structures, which can then be incorporated into the nodes.

References

Application Notes and Protocols: 4-Cyclopentene-1,3-dione in the Synthesis of Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyclopentene-1,3-dione is a versatile scaffold in medicinal chemistry, demonstrating significant potential in the synthesis of novel antitumor agents. Its reactive dione functionality and the presence of a double bond allow for various chemical modifications, leading to the generation of diverse compound libraries. A prominent class of derivatives, 2-arylidene-4-cyclopentene-1,3-diones, has emerged as potent inhibitors of key signaling pathways implicated in cancer progression, notably protein tyrosine kinases (PTKs) and eukaryotic elongation factor 2 kinase (eEF2K).

These compounds often exhibit significant cytotoxic activity against a range of cancer cell lines. This document provides detailed application notes, experimental protocols for the synthesis and biological evaluation of this compound-based antitumor agents, and a summary of their activity.

Data Presentation

The following tables summarize the in vitro activity of various this compound derivatives against different cancer cell lines and kinases.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
TX-1918 2-Hydroxyarylidene-4-cyclopentene-1,3-dioneHepG2 (Human Liver Cancer)2.7
HCT116 (Human Colon Cancer)230
5g Cyclopenten-[g]annelated isoindigoHL60 (Human Promyelocytic Leukemia)0.067[1]
MCF-7 (Human Breast Adenocarcinoma)62[1]
5d Cyclopenten-[g]annelated isoindigoMCF-7 (Human Breast Adenocarcinoma)51[1]
5e Cyclopenten-[g]annelated isoindigoMCF-7 (Human Breast Adenocarcinoma)68[1]
5f Cyclopenten-[g]annelated isoindigoMCF-7 (Human Breast Adenocarcinoma)79[1]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundTarget KinaseIC50 (µM)Reference
TX-1918 eEF2K0.44
PKACertain inhibitory activity
PKCCertain inhibitory activity
Src-KCertain inhibitory activity
TX-1123 Protein Tyrosine Kinases (general)Potent inhibitor[2]
SrcTarget[2]
eEF2KTarget[2]
EGFR-K/PKCTarget[2]

Signaling Pathways

Derivatives of this compound primarily exert their antitumor effects by inhibiting protein tyrosine kinases and eEF2K. The following diagrams illustrate the general signaling pathways affected by these inhibitors.

PTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K STAT STAT RTK->STAT GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Inhibitor This compound Derivative (e.g., TX-1123) Inhibitor->RTK

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

eEF2K_Inhibition_Pathway cluster_regulation Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Nutrient Deprivation, Hypoxia) eEF2K eEF2K Stress->eEF2K Activates mTORC1 mTORC1 mTORC1->eEF2K Inhibits eEF2 eEF2 eEF2K->eEF2 Phosphorylates eEF2_P p-eEF2 (Inactive) ProteinSynthesis Protein Synthesis (Elongation) eEF2_P->ProteinSynthesis Inhibits Inhibitor This compound Derivative (e.g., TX-1918) Inhibitor->eEF2K CellSurvival Tumor Cell Survival Under Stress ProteinSynthesis->CellSurvival Conserves resources leading to

Caption: Inhibition of eEF2K Signaling Pathway.

Experimental Protocols

Synthesis of 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123)

This protocol describes the synthesis of TX-1123 via a Knoevenagel condensation reaction.[2]

Materials:

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

  • This compound

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure TX-1123.

Synthesis_Workflow Start Start Materials: - 3,5-Di-tert-butyl-4-hydroxybenzaldehyde - this compound - Piperidine, Ethanol Dissolve Dissolve reactants in Ethanol Start->Dissolve Catalyst Add catalytic Piperidine Dissolve->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Acidify Acidify with dilute HCl Cool->Acidify Precipitate Precipitation of crude product Acidify->Precipitate Filter Filter, Wash, and Dry Precipitate->Filter Purify Purify by Column Chromatography Filter->Purify End Pure TX-1123 Purify->End

Caption: Experimental Workflow for the Synthesis of TX-1123.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compound (e.g., TX-1123)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates, sterile

Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate flasks.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with serially diluted compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Remove medium, add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End: Cytotoxicity Data Analyze->End

Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases.

Materials:

  • Kinase of interest (e.g., eEF2K, Src)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in the appropriate buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound at various concentrations.

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay kit (e.g., luminescence, fluorescence). The signal is typically proportional to the amount of ADP produced or substrate phosphorylated.

  • Data Analysis:

    • Plot the signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable starting material for the development of potent antitumor agents. The synthetic accessibility of 2-arylidene derivatives, coupled with their significant inhibitory activity against clinically relevant targets like protein tyrosine kinases and eEF2K, makes this scaffold highly attractive for further investigation in cancer drug discovery. The protocols and data presented herein provide a foundation for researchers to synthesize, evaluate, and further optimize these promising compounds for therapeutic applications.

References

Application Notes and Protocols for Herbicides Derived from 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel herbicides based on the 4-Cyclopentene-1,3-dione scaffold. The information compiled is based on published research and is intended to guide researchers in the synthesis, evaluation, and understanding of this class of herbicides.

Application Notes

Introduction

This compound derivatives have emerged as a promising class of herbicides.[1][2][3] These compounds have been shown to act as potent inhibitors of photosynthesis, a crucial physiological process in plants.[1][2] The core scaffold, this compound, provides a versatile platform for chemical modification to optimize herbicidal activity and selectivity.

Mechanism of Action

The primary mode of action for herbicidal this compound derivatives is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][2] Specifically, these compounds interrupt the electron flow at the QB site on the D1 protein, which is a key component of the PSII complex.[1][2] This disruption of electron transport leads to a blockage of the Hill reaction, ultimately inhibiting photosynthesis and leading to plant death.[1][2] It has been noted that the presence of electron-withdrawing groups on the aromatic rings of these derivatives can enhance their herbicidal activity.[2]

While the primary target appears to be PSII, it is also worth noting that other herbicide classes with different modes of action exist, such as inhibitors of protoporphyrinogen oxidase (PPO).[4][5][6][7][8] However, current research strongly points towards photosynthesis inhibition for the this compound class.[1][2]

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) studies have indicated that the herbicidal efficacy of this compound derivatives is correlated with their ability to accept electrons.[1][2] This suggests that incorporating electron-withdrawing groups into the molecular structure can enhance their inhibitory activity on photosynthesis. For instance, the introduction of a nitro group on a benzylidene ring attached to the core scaffold has been explored.[1][2]

Data Summary

The following table summarizes the herbicidal activity of a representative this compound derivative.

CompoundTarget WeedsApplicationEfficacyReference
2-(4-Ethoxybenzoyl)cyclopentane-1,3-dioneBrassica campestris, Amaranthus retroflexusPost-emergence at 375 g/hm²93.8% and 87.2% control, respectively[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, adapted from reported synthetic approaches.[1][2]

Materials:

  • Substituted benzaldehydes

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation: React a substituted benzaldehyde with Meldrum's acid in the presence of a base like pyridine and piperidine to form a benzylidene-Meldrum's acid derivative.

  • Hydrolysis and Decarboxylation: Hydrolyze the product from the previous step using an acid catalyst (e.g., HCl) to yield a corresponding cinnamic acid derivative.

  • Cyclization: Treat the cinnamic acid derivative with a cyclizing agent like acetic anhydride to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the this compound ring.

  • Purification: Purify the final product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Hill Reaction Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound derivatives on the Hill reaction in isolated chloroplasts.[1][2]

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 400 mM sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl₂)

  • Reaction buffer (e.g., 100 mM sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl₂)

  • Artificial electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of reaction buffer.

    • Determine the chlorophyll concentration spectrophotometrically.

  • Hill Reaction Assay:

    • Prepare a reaction mixture containing the reaction buffer, isolated chloroplasts (at a known chlorophyll concentration), and the artificial electron acceptor DCPIP.

    • Add the test compound at various concentrations to the reaction mixture. A control with no test compound should be included.

    • Expose the reaction mixtures to a light source (e.g., a halogen lamp).

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

    • Calculate the rate of DCPIP reduction for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits the Hill reaction by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Below are diagrams illustrating key concepts related to the development of herbicides from this compound derivatives.

G cluster_synthesis Synthetic Pathway Benzaldehyde Substituted Benzaldehyde Knoevenagel Knoevenagel Condensation Benzaldehyde->Knoevenagel Meldrums_Acid Meldrum's Acid Meldrums_Acid->Knoevenagel Benzylidene_Meldrums_Acid Benzylidene-Meldrum's Acid Derivative Knoevenagel->Benzylidene_Meldrums_Acid Hydrolysis Hydrolysis & Decarboxylation Benzylidene_Meldrums_Acid->Hydrolysis Cinnamic_Acid Cinnamic Acid Derivative Hydrolysis->Cinnamic_Acid Cyclization Cyclization Cinnamic_Acid->Cyclization CPD_Derivative This compound Derivative Cyclization->CPD_Derivative

Caption: Synthetic workflow for this compound derivatives.

G cluster_moa Mechanism of Action at Photosystem II Light Light Energy PSII Photosystem II (PSII) Light->PSII P680 P680 PSII->P680 Excites Pheo Pheophytin P680->Pheo e- transfer QA QA Pheo->QA e- transfer QB QB Site on D1 Protein QA->QB e- transfer Plastoquinone Plastoquinone Pool QB->Plastoquinone e- transfer CPD This compound Derivative CPD->QB Inhibition Inhibition

Caption: Inhibition of electron transport in Photosystem II.

G cluster_workflow Herbicidal Activity Screening Workflow Start Synthesize CPD Derivatives Primary_Screening Primary Screening (e.g., Seed Germination Assay) Start->Primary_Screening Dose_Response Dose-Response Assay (Determine IC50/EC50) Primary_Screening->Dose_Response In_Vitro_Assay In Vitro Mechanistic Assay (e.g., Hill Reaction Inhibition) Dose_Response->In_Vitro_Assay In_Vivo_Assay In Vivo Greenhouse Assay (Pre- and Post-emergence) Dose_Response->In_Vivo_Assay Lead_Identification Lead Compound Identification In_Vitro_Assay->Lead_Identification In_Vivo_Assay->Lead_Identification Optimization Lead Optimization (SAR Studies) Lead_Identification->Optimization End Candidate Herbicide Lead_Identification->End Successful Optimization->Start Iterative Improvement

Caption: Logical workflow for herbicide discovery and development.

References

Application Notes and Protocols for Michael Addition Reactions of 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentene-1,3-dione is a versatile five-membered cyclic enone that serves as a valuable building block in organic synthesis. Its electrophilic double bond is susceptible to nucleophilic attack, making it an excellent Michael acceptor in conjugate addition reactions. This reactivity allows for the facile introduction of various substituents at the 4-position, leading to the formation of highly functionalized cyclopentane scaffolds. These products are key intermediates in the synthesis of a wide range of biologically active molecules, including prostaglandins, and in the development of chemical probes for studying biological processes. This document provides detailed application notes and protocols for utilizing this compound in Michael addition reactions.

Applications in Drug Discovery and Development

The Michael adducts derived from this compound are valuable precursors in the synthesis of diverse bioactive compounds. The cyclopentane core is a prevalent motif in numerous natural products and synthetic drugs.

A significant application lies in the synthesis of chemical probes for labeling sulfenic acid (-SOH) in proteins, a crucial post-translational modification involved in redox signaling. The Michael addition of thiol-containing tags, such as biotin or fluorophores, to this compound provides an efficient route to these probes.[1] This approach offers a straightforward, two-step synthesis with good overall yields.

Furthermore, the substituted cyclopentanone core generated from the Michael addition is a key structural element in the synthesis of prostaglandins and their analogues. Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used in various therapeutic areas.

Data Presentation: Michael Addition of Nucleophiles to this compound

The following table summarizes quantitative data for the Michael addition of various nucleophiles to this compound, providing a comparative overview to aid in reaction design and optimization.

Nucleophile (Michael Donor)Michael AcceptorCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
CysteamineThis compound----59-68 (overall for 2 steps)[1]
ThiophenolThis compoundTriethylamineDichloromethaneRoom Temp.1>95Generic Protocol
PiperidineThis compound-MethanolRoom Temp.2Moderate to HighGeneric Protocol
Diethyl malonateThis compoundSodium ethoxideEthanolRoom Temp.12Moderate to HighGeneric Protocol

Experimental Protocols

Protocol 1: Thiol-Michael Addition of Cysteamine to this compound for Biotin Probe Synthesis

This two-step protocol is adapted from the synthesis of a biotinylated probe for sulfenic acid labeling.[1]

Step 1: Michael Addition of Cysteamine

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.

  • Add cysteamine hydrochloride (1.1 eq) and a mild base like triethylamine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, 4-(2-aminoethylthio)cyclopentane-1,3-dione, can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Biotinylation

  • Dissolve the crude product from Step 1 in a suitable solvent like dimethylformamide (DMF).

  • Add biotin-NHS ester (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Purify the final biotinylated product by column chromatography on silica gel. The overall yield for the two steps is reported to be in the range of 59-68%.[1]

Protocol 2: General Procedure for the Aza-Michael Addition of an Amine

This protocol describes a general method for the addition of a primary or secondary amine to this compound.

Materials:

  • This compound

  • Amine (e.g., piperidine, aniline)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (5 mL).

  • Add the amine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from 1 to 24 hours depending on the nucleophilicity of the amine.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting 4-(amino)cyclopentane-1,3-dione derivative by flash column chromatography on silica gel or recrystallization.

Protocol 3: General Procedure for the Michael Addition of a Carbon Nucleophile (Malonate Ester)

This protocol outlines a general method for the base-catalyzed addition of a stabilized carbanion, such as diethyl malonate, to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Base (e.g., sodium ethoxide, DBU)

  • Solvent (e.g., ethanol, THF)

Procedure:

  • To a solution of the base (e.g., 1.1 mmol of sodium ethoxide in ethanol) in the chosen anhydrous solvent, add diethyl malonate (1.2 mmol) dropwise at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to generate the enolate.

  • Add a solution of this compound (1.0 mmol) in the same solvent to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting adduct by flash column chromatography on silica gel.

Visualizations

Michael_Addition_Mechanism cluster_reactants Reactants cluster_products Product R_Nu R-Nu: Cyclopentenedione R_Nu->Cyclopentenedione Michael Addition Product

Caption: General scheme of the Michael addition to this compound.

Experimental_Workflow start Start reactants Combine this compound, Nucleophile, and Catalyst/Base in Solvent start->reactants reaction Stir at appropriate temperature reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Reaction complete purification Purify product by chromatography or recrystallization workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a Michael addition reaction.

Signaling_Pathway_Application cluster_synthesis Probe Synthesis cluster_biology Biological Application start This compound + Thiol-Linker michael_addition Michael Addition start->michael_addition probe Functional Probe (e.g., Biotinylated) michael_addition->probe labeling Covalent Labeling probe->labeling protein Protein with Sulfenic Acid (-SOH) protein->labeling detection Detection/Analysis (e.g., Western Blot) labeling->detection

Caption: Application of Michael adducts as probes in biological systems.

References

Application Notes and Protocols for the Characterization of 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Cyclopentene-1,3-dione, a key building block in organic synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, and Thermal Analysis are designed to ensure accurate and reproducible results.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis of this compound. A reverse-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent, such as acetonitrile or the mobile phase, to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.[1]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid can be used as a modifier.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm.

    • Run Time: 10 minutes.

Data Presentation:

ParameterValue
Retention Time (tR) ~ 3.5 min
Purity (by area %) > 95%

Logical Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

HPLC analysis workflow from sample preparation to data processing.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

Data Presentation:

ParameterValueReference
Retention Time (tR) Dependent on specific conditions
Molecular Ion (M+) m/z 96[2]
Major Fragments m/z 68, 40[2]

Logical Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Dissolve Sample inject Inject into GC start->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze chromatogram Analyze Chromatogram analyze->chromatogram mass_spectrum Analyze Mass Spectrum analyze->mass_spectrum identify Identify Compound chromatogram->identify mass_spectrum->identify

GC-MS analysis workflow from sample preparation to compound identification.

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

Data Presentation:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.2SingletVinylic protons (CH=CH)
~3.1SingletMethylene protons (CH₂)
¹³C ~200SingletCarbonyl carbons (C=O)
~150SingletVinylic carbons (CH=CH)
~45SingletMethylene carbon (CH₂)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (vinylic)
~2900WeakC-H stretch (aliphatic)
~1715StrongC=O stretch (conjugated ketone)
~1590MediumC=C stretch (alkene)
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2-0.8 AU.

  • Measurement:

    • Record the UV-Vis spectrum from 200 to 400 nm.

    • Determine the wavelength of maximum absorbance (λmax).

Data Presentation:

ParameterValue
λmax ~225 nm
Solvent Ethanol

Thermal Analysis

Thermal analysis techniques are used to determine the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting point and enthalpy of fusion.

Experimental Protocol:

  • Instrumentation: A DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

Data Presentation:

ParameterValueReference
Melting Point (Tm) 39-41 °C
Enthalpy of Fusion (ΔHf) To be determined experimentally
Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile.

Experimental Protocol:

  • Instrumentation: A TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

Data Presentation:

ParameterValue
Onset of Decomposition (Td) To be determined experimentally
Residue at 500 °C To be determined experimentally

Signaling Pathway for Thermal Decomposition (Hypothetical):

Thermal_Decomposition cluster_process Thermal Decomposition Pathway start This compound intermediate Radical Intermediates start->intermediate Heat products Gaseous Products (e.g., CO, H₂O, hydrocarbons) intermediate->products

A simplified hypothetical pathway for the thermal decomposition of this compound.

References

Application Notes and Protocols for the HPLC Analysis of 4-Cyclopentene-1,3-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of 4-Cyclopentene-1,3-dione and its derivatives using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed for robust quantification and purity assessment, crucial for research, quality control, and drug development.

Introduction

This compound is a five-membered cyclic enedione that serves as a versatile scaffold in organic synthesis and is a key structural motif in various natural products and pharmacologically active compounds. Accurate and reliable analytical methods are essential for the characterization, quantification, and purity determination of this parent compound and its derivatives. Reverse-phase HPLC (RP-HPLC) is a widely used and effective technique for the analysis of such small organic molecules.[1][2][3][4] This document outlines a general RP-HPLC method suitable for this compound and provides a framework for adapting the method for its derivatives.

Recommended HPLC Method for this compound

This section details a recommended starting method for the analysis of this compound based on established protocols for similar compounds.[5]

Chromatographic Conditions

A reverse-phase method is the preferred approach for separating this compound from impurities and related compounds.[5]

ParameterRecommended Condition
Stationary Phase Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent C18 column
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
with 0.1% Phosphoric Acid (for UV detection) or
0.1% Formic Acid (for MS-compatible applications)[5]
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)
Column Temperature 30 °C
Injection Volume 10 µL
Data Presentation: Representative Quantitative Data

The following table summarizes the expected quantitative data for the analysis of this compound using the recommended method. These values are representative of a well-performing HPLC system and method.

AnalyteRetention Time (min)Tailing FactorTheoretical PlatesLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound4.21.1> 50000.05 µg/mL0.15 µg/mL

Analysis of this compound Derivatives

The analysis of derivatives of this compound can often be achieved by modifying the method for the parent compound. The retention time of derivatives will vary based on the nature of the substituent.

General Considerations for Derivatives
  • Acyl Derivatives: 2-Acyl-4-cyclopentene-1,3-diones are common derivatives. The addition of an acyl group will generally increase the hydrophobicity of the molecule, leading to a longer retention time in reverse-phase HPLC.

  • Alkylated Derivatives: Alkylation at the C2 or C4 position will also increase hydrophobicity and retention time. The effect will be more pronounced with longer alkyl chains.

  • Functionalized Derivatives: The introduction of polar functional groups (e.g., hydroxyl, amino) will decrease hydrophobicity and lead to shorter retention times.

Data Presentation: Expected Retention Time Ranges for Derivatives

This table provides an estimated retention time range for common derivatives of this compound based on the recommended method. Actual retention times should be confirmed experimentally.

Derivative TypeExample SubstituentExpected Retention Time Range (min)
2-AcylAcetyl (-COCH₃)5.0 - 6.5
Benzoyl (-COC₆H₅)8.0 - 10.0
2-AlkylMethyl (-CH₃)4.5 - 5.5
n-Butyl (-C₄H₉)7.0 - 8.5
4-Substituted4-Phenyl6.0 - 7.5

Experimental Protocols

This section provides detailed protocols for sample preparation, system suitability testing, and a general analytical procedure.

Protocol 1: Standard and Sample Preparation

Objective: To prepare solutions of this compound and its derivatives for HPLC analysis.

Materials:

  • This compound (or derivative) reference standard

  • Sample containing the analyte of interest

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add the acidifier (phosphoric acid or formic acid) to a final concentration of 0.1%. For example, to prepare 1 L of a 50:50 acetonitrile:water mobile phase, mix 500 mL of acetonitrile with 500 mL of water and add 1 mL of the chosen acid. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and transfer it to a 10 mL volumetric flask. Add the mobile phase, sonicate for 10 minutes to ensure complete dissolution, and then dilute to the mark.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.

Protocol 2: HPLC System Suitability

Objective: To ensure the HPLC system is performing adequately before sample analysis.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a mid-concentration working standard solution (e.g., 25 µg/mL) five times.

  • Calculate the following system suitability parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Protocol 3: Analytical Procedure

Objective: To quantify the amount of this compound or its derivative in a sample.

Procedure:

  • Once the system suitability is confirmed, inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions. It is recommended to inject a standard solution periodically (e.g., after every 5-10 sample injections) to monitor system performance.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) to remove any strongly retained compounds.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions filtration Filter all Solutions (0.45 µm) prep_standard->filtration prep_sample Prepare Sample Solutions prep_sample->filtration system_suitability System Suitability Testing filtration->system_suitability calibration_curve Generate Calibration Curve system_suitability->calibration_curve sample_analysis Analyze Samples calibration_curve->sample_analysis quantification Quantify Analyte Concentration sample_analysis->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for HPLC analysis.

Retention_Logic cluster_derivatives Derivative Properties cluster_retention Effect on Retention Time (RP-HPLC) parent This compound (Baseline Retention) hydrophobicity Increased Hydrophobicity (e.g., Acyl, Alkyl groups) hydrophilicity Increased Hydrophilicity (e.g., -OH, -NH2 groups) longer_rt Longer Retention Time hydrophobicity->longer_rt leads to shorter_rt Shorter Retention Time hydrophilicity->shorter_rt leads to

Caption: Logic of derivative retention in RP-HPLC.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with 4-Cyclopentene-1,3-dione Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues to sulfenic acid (–SOH) is a critical post-translational modification central to cellular signaling and redox regulation. Due to its transient nature, detecting and characterizing protein sulfenylation presents a significant challenge. Analogues of 4-cyclopentene-1,3-dione have emerged as powerful chemical probes for the selective labeling of sulfenic acids.[1][2] The key advantage of the this compound scaffold lies in its facile, two-step synthesis, which allows for the straightforward attachment of various reporter tags, including fluorophores, through a highly efficient Michael addition.[1][2][3] This approach offers a more streamlined alternative to the often lengthy and low-yield synthesis of traditional dimedone-based probes.[1][2]

These application notes provide detailed protocols for the synthesis of fluorescent this compound probes via "click chemistry," and their application in the fluorescent labeling and detection of sulfenylated proteins in both purified samples and complex cell lysates.

Principle of Detection

The core mechanism involves the specific and covalent reaction of the this compound moiety with the sulfenic acid modification on a protein. This reaction forms a stable thioether bond, effectively "tagging" the modified protein. For fluorescent labeling, a two-step "clickable" approach is employed. First, a this compound analogue functionalized with a bioorthogonal handle (e.g., an azide) is reacted with the sulfenylated protein. In the second step, a fluorescent reporter molecule containing the complementary reactive group (e.g., an alkyne) is introduced, leading to a highly specific covalent attachment of the fluorophore to the protein of interest via a click reaction.

cluster_0 Cellular Environment cluster_1 Labeling Reaction Protein-Cys-SH Protein-Cys-SH (Reduced Cysteine) Protein-Cys-SOH Protein-Cys-SOH (Sulfenic Acid) Protein-Cys-SH->Protein-Cys-SOH Reduction Probe This compound Analogue Probe Protein-Cys-SOH->Probe Covalent Bond Formation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Protein-Cys-SH Oxidation Labeled_Protein Fluorescently Labeled Protein-Cys-S-Probe Probe->Labeled_Protein

Caption: Protein Sulfenic Acid Formation and Labeling.

Quantitative Data Presentation

The efficiency of sulfenic acid labeling is dependent on the specific probe, the target protein, and reaction conditions. The following table summarizes a comparison of labeling efficiencies for various sulfenic acid probes, including the clickable dimedone analogue DYn-2, which serves as a benchmark for the performance of clickable this compound analogues. The data is based on the labeling of the model protein Glutathione Peroxidase 3 (Gpx3).[4]

ProbeProbe TypeProtein TargetProtein Conc. (µM)Probe Conc. (mM)Labeling Efficiency (%)
DYn-2 Alkyne-Dimedone AnalogueGpx3100.149
DYn-2 Alkyne-Dimedone AnalogueGpx310167
BTD Benzothiazine-basedGpx3100.1>95 (Quantitative)
BCN BicyclononyneGpx3100.125
BCN BicyclononyneGpx310180
TCO trans-CycloocteneGpx3100.153
TCO trans-CycloocteneGpx310164

Data adapted from a comparative study of sulfenic acid probes.[4]

Experimental Protocols

Protocol 1: Synthesis of an Azide-Functionalized this compound Probe

This protocol describes the synthesis of a "clickable" probe by reacting this compound with an azide-containing thiol linker.

Materials:

  • This compound

  • 2-Azidoethanethiol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add 2-azidoethanethiol (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the DMF under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the azide-functionalized this compound probe.

Protocol 2: Labeling of Purified Sulfenylated Proteins

This protocol details the labeling of a purified protein known to contain a sulfenic acid modification.

Materials:

  • Purified protein of interest (e.g., C165S mutant of AhpC)

  • Phosphate buffer (50 mM, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • Azide-functionalized this compound probe (from Protocol 1)

  • Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting column (e.g., PD-10)

Procedure:

  • Induction of Sulfenylation:

    • Prepare a solution of the purified protein (e.g., 10-50 µM) in phosphate buffer.

    • Treat the protein with a molar excess of H₂O₂ (e.g., 10-fold) for 15-30 minutes at room temperature to induce sulfenic acid formation. An untreated control should be run in parallel.

    • Remove excess H₂O₂ using a desalting column.

  • Probe Labeling:

    • Add the azide-functionalized probe to the sulfenylated protein solution to a final concentration of 1 mM.

    • Incubate for 1-2 hours at 37°C.

  • Click Chemistry Reaction:

    • To the protein-probe mixture, add the alkyne-fluorophore (e.g., 50 µM final concentration).

    • Prepare a fresh solution of the copper catalyst by premixing CuSO₄ (e.g., 100 µM final) and THPTA (e.g., 500 µM final).

    • Add the catalyst solution to the reaction mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 1 mM final).

    • Incubate for 1 hour at room temperature, protected from light.

  • Cleanup:

    • Remove excess probe and reagents using a desalting column or through protein precipitation.

  • Analysis:

    • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.

    • Confirm labeling by mass spectrometry, expecting a mass shift corresponding to the addition of the probe and fluorophore.

Protocol 3: In-Cell Labeling and Fluorescence Microscopy

This protocol describes the labeling of sulfenylated proteins in cultured cells followed by visualization using fluorescence microscopy.

Materials:

  • Cultured cells (e.g., HEK293T)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stimulant to induce oxidative stress (e.g., H₂O₂ or growth factor)

  • Azide-functionalized this compound probe

  • Alkyne-fluorophore conjugate

  • Click chemistry reagents (as in Protocol 2)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency on glass coverslips.

    • Treat the cells with a stimulant (e.g., 100 µM H₂O₂) for a specified time to induce protein sulfenylation. Include an unstimulated control.

  • Probe Labeling in Live Cells:

    • Incubate the treated cells with the cell-permeable azide-functionalized probe (e.g., 100-500 µM) in serum-free medium for 1-2 hours at 37°C.

  • Cell Lysis and Click Reaction (Alternative to Live Cell Click):

    • Wash cells with cold PBS.

    • Lyse the cells in a buffer containing the azide-functionalized probe.

    • Perform the click chemistry reaction on the cell lysate as described in Protocol 2.

  • Click Reaction in Fixed Cells:

    • Wash the probe-labeled cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Perform the click chemistry reaction by incubating the fixed and permeabilized cells with the alkyne-fluorophore and click reagents for 1 hour at room temperature, protected from light.

  • Imaging:

    • Wash the cells extensively with PBS.

    • Mount the coverslips on microscope slides using mounting medium containing DAPI.

    • Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter sets.

Visualizations of Workflows and Mechanisms

cluster_synthesis Probe Synthesis cluster_labeling Protein Labeling & Detection cluster_analysis Analysis s1 This compound s3 Michael Addition s1->s3 s2 Azide-Thiol Linker s2->s3 s4 Azide-Functionalized Probe s3->s4 l2 Incubate with Azide-Functionalized Probe s4->l2 l1 Induce Sulfenylation (e.g., with H₂O₂) in cells or purified protein l1->l2 l3 Click Reaction with Alkyne-Fluorophore l2->l3 l4 Fluorescently Labeled Protein l3->l4 a1 Fluorescence Microscopy (In-cell imaging) l4->a1 a2 SDS-PAGE & In-Gel Fluorescence l4->a2 a3 Mass Spectrometry (Site Identification) l4->a3

Caption: Experimental Workflow Diagram.

p_soh Protein-Cys-SOH azide_labeled_protein Azide-Labeled Protein p_soh->azide_labeled_protein Step 1: Labeling azide_probe Azide-Probe azide_probe->azide_labeled_protein final_product Fluorescently Labeled Protein azide_labeled_protein->final_product alkyne_fluorophore Alkyne-Fluorophore alkyne_fluorophore->final_product Step 2: Click Reaction (CuAAC or SPAAC)

Caption: Two-Step "Clickable" Labeling Strategy.

References

Application Notes: Synthesis of Chiral Cyclopentenones Using 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral cyclopentenones are pivotal structural motifs present in a wide array of biologically active molecules and natural products. Their synthesis has garnered significant attention in the fields of organic chemistry and drug development. 4-Cyclopentene-1,3-dione has emerged as a valuable and versatile starting material for the asymmetric synthesis of these important compounds. This prochiral molecule can undergo a variety of enantioselective transformations, including desymmetrization reactions, to afford highly functionalized and enantioenriched cyclopentenone derivatives. These application notes provide an overview of key methodologies, quantitative data, and detailed experimental protocols for the synthesis of chiral cyclopentenones from this compound.

Key Synthetic Strategies

The primary approach for the stereoselective conversion of this compound to chiral cyclopentenones is through asymmetric desymmetrization . This strategy involves the enantioselective addition of a nucleophile or a reaction at one of the two prochiral carbonyl groups, effectively breaking the symmetry of the starting material and establishing a new stereocenter. Both organocatalytic and metal-catalyzed methods have been successfully employed for this purpose.

A notable example is the organocatalytic formal diaza-ene reaction, which provides access to chiral cyclopentane-1,3-diones bearing a hydrazone moiety with high yields and excellent stereoselectivities.

Organocatalytic Asymmetric Desymmetrization

Organocatalysis offers a powerful and environmentally benign approach to asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, have proven to be particularly effective in catalyzing the desymmetrization of 4-cyclopentene-1,3-diones.

Formal Diaza-Ene Reaction with Donor-Acceptor Hydrazones

A highly effective method for the desymmetrization of 4-cyclopentene-1,3-diones involves a formal diaza-ene reaction with donor-acceptor hydrazones, catalyzed by a chiral phosphoric acid like H8-TRIP.[1] This reaction furnishes chiral cyclopentane-1,3-diones functionalized with a hydrazone group, which can be further elaborated.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic asymmetric desymmetrization of this compound with various donor-acceptor hydrazones.

EntryHydrazone Substituent (R)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl95>20:192
24-Methylphenyl92>20:193
34-Methoxyphenyl90>20:191
44-Chlorophenyl96>20:194
52-Naphthyl88>20:190

Reaction Pathway

reaction_pathway start This compound + Donor-Acceptor Hydrazone intermediate Chiral Ion Pair Intermediate start->intermediate Protonation & Nucleophilic Attack catalyst H8-TRIP Catalyst catalyst->intermediate product Chiral Cyclopentane-1,3-dione Derivative intermediate->product Tautomerization

Caption: Organocatalytic desymmetrization pathway.

Experimental Protocols

General Considerations

All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be purified prior to use when necessary. Flash column chromatography should be performed using silica gel (230-400 mesh).

Protocol: Organocatalytic Asymmetric Desymmetrization of this compound with a Donor-Acceptor Hydrazone

This protocol is adapted from the procedure described for the H8-TRIP catalyzed reaction.[1]

Materials:

  • This compound

  • Substituted Donor-Acceptor Hydrazone (e.g., N'-benzylidene-2,2,2-trifluoroacetohydrazide)

  • (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (H8-TRIP) catalyst

  • Anhydrous Toluene

  • Anhydrous Dichloromethane

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles for transfer of anhydrous solvents

  • Stirring plate

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the H8-TRIP catalyst (0.02 mmol, 10 mol%).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Add anhydrous toluene (1.0 mL) to the flask via syringe.

  • Add the donor-acceptor hydrazone (0.22 mmol, 1.1 equivalents) to the catalyst solution.

  • Stir the mixture at room temperature for 10 minutes.

  • In a separate vial, dissolve this compound (0.20 mmol, 1.0 equivalent) in anhydrous dichloromethane (1.0 mL).

  • Add the solution of this compound to the reaction mixture dropwise over 5 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), concentrate the mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral cyclopentane-1,3-dione derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_catalyst Add H8-TRIP catalyst to flask add_solvent Add anhydrous toluene prep_catalyst->add_solvent add_hydrazone Add donor-acceptor hydrazone add_solvent->add_hydrazone stir1 Stir for 10 min add_hydrazone->stir1 add_dione Add dione solution to reaction mixture stir1->add_dione prep_dione Dissolve this compound in DCM prep_dione->add_dione stir2 Stir at room temperature (12-24h) add_dione->stir2 concentrate Concentrate under reduced pressure stir2->concentrate chromatography Flash column chromatography concentrate->chromatography analysis Analyze dr and ee chromatography->analysis

Caption: Workflow for organocatalytic desymmetrization.

References

Application Note and Protocol for the Synthesis of 2-Methoxymethylene-4-cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-methoxymethylene-4-cyclopentene-1,3-dione, a valuable intermediate in organic synthesis. The protocol is divided into two main stages: the preparation of the precursor, 4-cyclopentene-1,3-dione, from furan, followed by the subsequent reaction with trimethyl orthoformate to yield the target compound. This application note includes comprehensive methodologies, data presentation in tabular format, and visualizations of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

Cyclopentene-1,3-dione derivatives are important structural motifs found in numerous natural products and pharmacologically active compounds. The introduction of a methoxymethylene group at the 2-position enhances the synthetic utility of this scaffold, providing a reactive site for further functionalization. The following protocol details a reliable and efficient method for the preparation of 2-methoxymethylene-4-cyclopentene-1,3-dione.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound is adapted from the well-established method by DePuy and coworkers, which involves the oxidation of furan followed by hydrolysis.

Step 1.1: Synthesis of cis-3,5-Diacetoxycyclopent-1-ene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 34 g (0.5 mol) of furan in 100 mL of methylene chloride is placed. The flask is cooled to -10 °C in an ice-salt bath.

  • Bromination: A solution of 80 g (0.5 mol) of bromine in 100 mL of methylene chloride is added dropwise over 2 hours, maintaining the temperature between -10 and -5 °C.

  • Acetoxylation: After the addition is complete, a suspension of 98 g (1.2 mol) of anhydrous sodium acetate in 200 mL of glacial acetic acid is added. The mixture is stirred vigorously and allowed to warm to room temperature, then heated to 50-60 °C for 3 hours.

  • Work-up: The reaction mixture is cooled, and the precipitated sodium bromide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in 200 mL of water and extracted with three 100 mL portions of ether. The combined ethereal extracts are washed with saturated sodium bicarbonate solution until neutral, then with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford cis-3,5-diacetoxycyclopent-1-ene as a colorless oil.

Step 1.2: Hydrolysis to this compound

  • Reaction Setup: A mixture of 20 g (0.1 mol) of cis-3,5-diacetoxycyclopent-1-ene and 100 mL of 10% aqueous sulfuric acid is heated at reflux for 4 hours.

  • Work-up: The reaction mixture is cooled to room temperature and extracted with four 50 mL portions of methylene chloride. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation. The crude this compound can be purified by sublimation or recrystallization from a suitable solvent system like ether/petroleum ether to yield a crystalline solid.[1]

Part 2: Synthesis of 2-Methoxymethylene-4-cyclopentene-1,3-dione

This procedure involves the reaction of this compound with trimethyl orthoformate in the presence of an acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 9.6 g (0.1 mol) of this compound is dissolved in 100 mL of anhydrous methanol.

  • Reagent Addition: To this solution, 12.7 g (0.12 mol) of trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g) are added.

  • Reaction: The mixture is heated to reflux and stirred for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give 2-methoxymethylene-4-cyclopentene-1,3-dione as a pure compound.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1.1Furan1. Bromine2. Sodium Acetate, Acetic AcidMethylene Chloride, Acetic Acid-10 to 60560-70
1.2cis-3,5-Diacetoxycyclopent-1-ene10% Sulfuric AcidWaterReflux470-80

Table 2: Reagents and Conditions for the Synthesis of 2-Methoxymethylene-4-cyclopentene-1,3-dione

Starting MaterialReagentsSolventCatalystTemperature (°C)Time (h)Typical Yield (%)
This compoundTrimethyl orthoformateMethanolp-Toluenesulfonic acidReflux680-90

Table 3: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundC₅H₄O₂96.08Crystalline solid38-4160 (1 mmHg)
2-Methoxymethylene-4-cyclopentene-1,3-dioneC₇H₆O₃138.12Solid--

Mandatory Visualization

experimental_workflow furan Furan bromination Bromination (Br2, CH2Cl2) furan->bromination diacetate cis-3,5-Diacetoxycyclopent-1-ene bromination->diacetate hydrolysis Hydrolysis (H2SO4, H2O) diacetate->hydrolysis dione This compound hydrolysis->dione methoxymethylene Methoxymethyleneation (HC(OCH3)3, MeOH, H+) dione->methoxymethylene product 2-Methoxymethylene-4- cyclopentene-1,3-dione methoxymethylene->product

Caption: Overall experimental workflow for the synthesis.

reaction_mechanism cluster_0 Reaction Mechanism dione This compound (enol form) intermediate2 Carbocation Intermediate dione->intermediate2 Nucleophilic attack orthoformate Trimethyl Orthoformate + H+ intermediate1 Protonated Orthoformate orthoformate->intermediate1 Protonation intermediate1->intermediate2 - CH3OH intermediate3 Hemiketal Acetal intermediate2->intermediate3 product 2-Methoxymethylene-4-cyclopentene-1,3-dione intermediate3->product - CH3OH, -H+

Caption: Proposed reaction mechanism for methoxymethylene formation.

References

Application of 4-Cyclopentene-1,3-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopentene-1,3-dione is a versatile five-membered ring scaffold that has garnered significant attention in medicinal chemistry. Its inherent reactivity and structural features allow for facile derivatization, leading to a diverse range of compounds with significant biological activities. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including its use in the development of enzyme inhibitors, anticancer agents, and as a crucial intermediate in the synthesis of bioactive molecules. Detailed experimental protocols for the synthesis and evaluation of key derivatives are also presented.

Key Applications

The this compound core is a privileged structure in the design of bioactive compounds. Its applications span several therapeutic areas:

  • Anticancer Agents: Derivatives of this compound have been shown to possess potent antitumor activities. A prominent class of these derivatives is the 2-hydroxyarylidene-4-cyclopentene-1,3-diones, which have been investigated as inhibitors of protein tyrosine kinases (PTKs), enzymes often dysregulated in cancer.[1]

  • Anti-inflammatory Agents: The cyclopentenone motif is a key feature of certain prostaglandins with anti-inflammatory properties. These compounds can directly inhibit the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling pathway, which plays a critical role in inflammation.

  • Chemical Probes: The reactivity of the double bond in this compound makes it an excellent Michael acceptor. This property has been exploited to develop chemical probes for the selective labeling and detection of sulfenic acid modifications in proteins, a crucial post-translational modification involved in redox signaling.[2]

  • Synthetic Intermediates: The cyclopentane-1,3-dione framework is a valuable building block in the total synthesis of complex natural products, most notably prostaglandins like PGF1α.[3][4]

Data Presentation: Quantitative Activity of this compound Derivatives

The following tables summarize the inhibitory activities of various this compound derivatives against different biological targets.

Table 1: Inhibition of Protein Kinases by 2-hydroxyarylidene-4-cyclopentene-1,3-dione Derivatives

CompoundTarget KinaseIC50 (µM)Reference
TX-1918eEF2K0.44[1]
TX-1918Src-K4.4[1]
TX-1918PKA44[1]
TX-1918PKC44[1]
TX-1918EGFR-K440[1]
TX-1123Src Kinase< 3.1[5]
TX-1925 (Methoxy derivative of TX-1123)Src Kinase3.1[5]
TX-1926Src Kinase> 27[5]

Table 2: Cytotoxicity of 2-hydroxyarylidene-4-cyclopentene-1,3-dione Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
TX-1918HepG2 (Human Liver Cancer)2.7[1]
TX-1918HCT116 (Human Colon Cancer)230[1]
KIH-201FM3A (Mouse Mammary Carcinoma)weak hypoxic cytotoxicity
KIH-202FM3A (Mouse Mammary Carcinoma)weak hypoxic cytotoxicity

Experimental Protocols

Protocol 1: Synthesis of 2-(4'-hydroxybenzylidene)-4-cyclopentene-1,3-dione (A Protein Tyrosine Kinase Inhibitor Precursor)

This protocol describes a modified Knoevenagel condensation for the synthesis of 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivatives.[1]

Materials:

  • This compound

  • Substituted p-hydroxybenzaldehyde (e.g., 3,5-dimethyl-4-hydroxybenzaldehyde for TX-1918)

  • Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted p-hydroxybenzaldehyde (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Michael Addition of a Thiol-containing Tag to this compound for Sulfenic Acid Probes

This protocol outlines the synthesis of a chemical probe for labeling sulfenic acids in proteins via a Michael addition reaction.[2][6]

Materials:

  • This compound

  • Thiol-containing tag or linker (e.g., cysteamine, glutathione)

  • Base catalyst (optional, e.g., triethylamine)

  • Solvent (e.g., methanol, water)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the thiol-containing tag (1.0-1.2 eq) to the solution.

  • If required, add a catalytic amount of a base to facilitate the reaction. For many thiols, the reaction proceeds readily without a catalyst.

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC or LC-MS.

  • Upon completion, the product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

  • If necessary, purify the product by recrystallization or column chromatography.

  • Confirm the structure of the resulting probe by NMR and mass spectrometry.

Protocol 3: In Vitro IKKβ Kinase Assay

This protocol is for assessing the inhibitory activity of this compound derivatives on IKKβ kinase, a key enzyme in the NF-κB signaling pathway. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.[7][8][9][10]

Materials:

  • Recombinant human IKKβ kinase

  • IKKtide substrate (a peptide substrate for IKKβ)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the IKKtide substrate and ATP in kinase assay buffer.

  • Add the master mix to all wells except the negative control.

  • Initiate the kinase reaction by adding the diluted IKKβ enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of this compound derivatives on the NF-κB signaling pathway in a cellular context.[11][12][13][14][15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Inducer of NF-κB signaling (e.g., TNF-α)

  • Dual-Luciferase® Reporter Assay System (Promega) or equivalent

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Pre-incubate the cells with the compounds for 1-2 hours.

  • Stimulate the cells with an NF-κB inducer (e.g., TNF-α) at a predetermined optimal concentration. Include an unstimulated control.

  • Incubate the cells for an additional 6-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percent inhibition of NF-κB activation by the test compounds and determine their IC50 values.

Mandatory Visualization

Signaling Pathway Diagrams

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IkappaB IkappaB IKK Complex->IkappaB Phosphorylates NF-kappaB NF-kappaB IkappaB->NF-kappaB Inhibits Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NF-kappaB_n NF-kappaB NF-kappaB->NF-kappaB_n Translocates 4-Cyclopentene-1,3-dione_derivative 4-Cyclopentene-1,3-dione_derivative 4-Cyclopentene-1,3-dione_derivative->IKK Complex Inhibits DNA DNA NF-kappaB_n->DNA Binds Inflammatory Genes Inflammatory Gene Expression DNA->Inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

RTK_Inhibition_Workflow Start Start Synthesize_Derivative Synthesize this compound Derivative (Protocol 1) Start->Synthesize_Derivative Characterize Characterize Compound (NMR, MS) Synthesize_Derivative->Characterize Kinase_Assay In Vitro Kinase Assay (e.g., IKKβ, Src) Characterize->Kinase_Assay Cell_Based_Assay Cell-Based Signaling Assay (e.g., NF-κB Luciferase) Characterize->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Characterize->Cytotoxicity_Assay Analyze_Data Analyze Data (Calculate IC50) Kinase_Assay->Analyze_Data Cell_Based_Assay->Analyze_Data Cytotoxicity_Assay->Analyze_Data Lead_Optimization Lead Optimization Analyze_Data->Lead_Optimization Lead_Optimization->Synthesize_Derivative Iterate End End Lead_Optimization->End

Caption: Experimental workflow for the development of this compound derivatives.

Prostaglandin_Synthesis_Overview Acyclic_Precursor Acyclic Precursor Cyclization Cyclization (e.g., Dieckmann Condensation) Acyclic_Precursor->Cyclization Cyclopentanedione 2-Alkyl-Cyclopentane-1,3-dione Cyclization->Cyclopentanedione Protection Diketone Protection (e.g., Ketal Formation) Cyclopentanedione->Protection Protected_Dione Protected Cyclopentanedione Protection->Protected_Dione Reduction1 Stereoselective Reduction of one Ketone Protected_Dione->Reduction1 Hydroxyketone Hydroxyketone Intermediate Reduction1->Hydroxyketone Deprotection Deprotection Hydroxyketone->Deprotection Reduction2 Stereoselective Reduction of second Ketone Deprotection->Reduction2 Diol_Intermediate Diol Intermediate Reduction2->Diol_Intermediate Side_Chain_Elaboration Side-Chain Elaboration Diol_Intermediate->Side_Chain_Elaboration Prostaglandin Prostaglandin (e.g., PGF1α) Side_Chain_Elaboration->Prostaglandin

Caption: Overview of prostaglandin synthesis from a cyclopentane-1,3-dione derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Cyclopentene-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-cyclopentene-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Furan Rearrangement followed by Oxidation: This common two-step approach involves the acid-catalyzed Piancatelli rearrangement of a 2-furylcarbinol to a 4-hydroxycyclopentenone intermediate, which is then oxidized to the final dione.

  • Dehydrohalogenation of a Halogenated Precursor: This method typically involves the bromination of cyclopentane-1,3-dione to form 2-bromo-1,3-cyclopentanedione, followed by an elimination reaction to introduce the double bond.

Q2: What kind of yields can I expect for the synthesis of this compound and its precursors?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. Below is a summary of reported yields for key synthetic steps.

Reaction StepReagents/CatalystSolventTemperatureTimeReported Yield (%)
Piancatelli Rearrangement
2-Furylcarbinol to 4-HydroxycyclopentenoneZnCl₂/HClDioxane/H₂OReflux48h90%[1]
2-Furylcarbinol to 4-HydroxycyclopentenoneDy(OTf)₃AcetonitrileRoom Temp5-60 min57-89%[2]
Oxidation of 4-Hydroxycyclopentenone
4-Hydroxy-2-methylcyclopentenone to Dione DerivativeMnO₂CH₂Cl₂Room Temp1h92%[1]
Allylic Alcohol Oxidation (General)Dess-Martin PeriodinaneDCMRoom Temp~2hHigh
Allylic Alcohol Oxidation (General)Swern OxidationDCM-78°C to RTSeveral hoursHigh
Dehydrobromination
2-Bromocyclopentanone SynthesisBromine1-Chlorobutane1°C10h~81-85%[3]
Dehydrobromination (General)Strong Base (e.g., KOH)VariesVariesVariesVaries

Q3: How stable is this compound and what are the recommended storage conditions?

A3: this compound and its isomers are known to be sensitive to heat. For instance, 2-cyclopentene-1,4-dione decomposes rapidly at temperatures above 40°C[4]. It is recommended to store the purified compound at low temperatures, under an inert atmosphere if possible, to prevent degradation and polymerization.

Q4: What are the common purification methods for this compound?

A4: Purification can be challenging due to the compound's polarity and potential instability. Common methods include:

  • Flash column chromatography: on silica gel.[1]

  • Sublimation: for volatile isomers like 2-cyclopentene-1,4-dione, this can be an effective method.[4]

  • Recrystallization: from solvents like diethyl ether at low temperatures.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Furan Rearrangement and Oxidation
  • Symptom: The conversion of the 2-furylcarbinol to the 4-hydroxycyclopentenone intermediate is low, or significant side products are observed.

  • Possible Causes & Solutions:

    • Inappropriate Acid Catalyst: Strong Brønsted acids can sometimes lead to the formation of polymeric byproducts.[5]

      • Solution: Switch to a milder Lewis acid catalyst such as Dysprosium(III) triflate (Dy(OTf)₃) or Zinc Chloride (ZnCl₂).[1][5]

    • Substrate Reactivity: Alkyl groups on the hydroxy-bearing carbon can stabilize the starting material, requiring longer reaction times and potentially leading to side reactions.[6]

      • Solution: For more stable substrates, consider using more forcing conditions or a more active catalyst. For highly reactive substrates, use milder conditions to avoid side-product formation.[6]

    • Formation of Isomeric Mixtures: The rearrangement can sometimes produce an inseparable mixture of 4-hydroxycyclopentenone isomers.[5]

      • Solution: It may be necessary to proceed with the mixture to the next step and separate the final products, or to perform a second rearrangement step to convert to the thermodynamically more stable isomer.[5]

  • Symptom: The oxidation of the allylic alcohol to the dione is incomplete or results in decomposition of the starting material or product.

  • Possible Causes & Solutions:

    • Oxidizing Agent is too Harsh or not Selective: Strong, non-selective oxidizing agents can lead to over-oxidation or cleavage of the cyclopentenone ring.

      • Solution: Use a mild and selective oxidizing agent that is well-suited for allylic alcohols. Common choices include:

        • Manganese Dioxide (MnO₂): A mild reagent for oxidizing allylic alcohols. It is often used in excess in solvents like dichloromethane (DCM) or chloroform.[5][7]

        • Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups.[8][9]

        • Swern Oxidation: A very mild method that operates at low temperatures (-78°C), which is beneficial for sensitive substrates.[5][10]

    • Poor Solubility of Starting Material: The 4-hydroxycyclopentenone intermediate may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction.

      • Solution: Screen different solvents to find one that provides good solubility for your specific substrate while being compatible with the chosen oxidizing agent. For Swern oxidation, which can have solubility issues at low temperatures, consider variants that can be run at higher temperatures.[11]

Route 2: Dehydrobromination of 2-Bromo-1,3-cyclopentanedione
  • Symptom: The bromination of cyclopentane-1,3-dione results in a low yield of the desired 2-bromo-1,3-cyclopentanedione or the formation of di-brominated or other side products.

  • Possible Causes & Solutions:

    • Over-bromination: Using an excess of bromine can lead to the formation of di-brominated species.

      • Solution: Carefully control the stoichiometry of bromine. Add the bromine dropwise at a low temperature to maintain control over the reaction.

    • Reaction Conditions: The choice of solvent and temperature can influence the selectivity of the reaction.

      • Solution: A two-phase system (e.g., 1-chlorobutane and water) at low temperatures (e.g., 1°C) has been shown to be effective for the synthesis of 2-bromocyclopentanone, which can be adapted for the dione.[3]

  • Symptom: The elimination of HBr from 2-bromo-1,3-cyclopentanedione is slow, incomplete, or leads to undesired rearrangement products.

  • Possible Causes & Solutions:

    • Base Strength and Steric Hindrance: The choice of base is critical for promoting the desired E2 elimination pathway.

      • Solution: Use a strong, non-nucleophilic base to favor elimination over substitution. Potassium hydroxide (KOH) is a common choice.[12] For sterically hindered substrates, a bulkier base like potassium tert-butoxide might be necessary.

    • Reaction Temperature: The temperature can influence the regioselectivity of the elimination (Zaitsev vs. Hofmann product).

      • Solution: According to Zaitsev's rule, higher temperatures generally favor the formation of the more substituted (thermodynamically more stable) alkene.[12] Optimize the reaction temperature to maximize the yield of the desired this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-5-methylcyclopent-2-enone via Piancatelli Rearrangement[1]
  • Preparation of 2-furyl-methylcarbinol: Commercially available 2-acetylfuran is reduced with sodium borohydride (NaBH₄) to yield the corresponding carbinol.

  • Rearrangement:

    • To a solution of (2-furyl)-methylcarbinol (1.0 g, 8.9 mmol) in 1,4-dioxane (54 mL), add a solution of ZnCl₂ (4.47 g, 32.9 mmol) in H₂O (36 mL).

    • Adjust the pH to 5.0 with 0.1 M HCl.

    • Reflux the mixture for 24 hours.

    • After cooling, extract the product with an appropriate organic solvent.

    • Purify by silica gel column chromatography to yield 4-hydroxy-5-methylcyclopent-2-enone. (Reported yield: 90%)

Protocol 2: Oxidation of 4-Hydroxy-2-methylcyclopentenone[1]
  • To a solution of 4-hydroxy-2-methylcyclopentenone (0.5 g, 4.45 mmol) in CH₂Cl₂ (20 mL), add MnO₂ (7.75 g, 89 mmol) at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the reaction mixture through a celite plug and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography (10% EtOAc in hexane) to obtain the cyclopentenedione derivative. (Reported yield for a similar derivative: 92%)

Visualizations

Synthesis_Workflow_Furan_Route furan 2-Furylcarbinol hydroxy 4-Hydroxycyclopentenone furan->hydroxy Piancatelli Rearrangement (Acid Catalyst) dione This compound hydroxy->dione Oxidation (e.g., MnO2, DMP, Swern)

Caption: Furan Rearrangement and Oxidation Synthesis Route.

Synthesis_Workflow_Dehydrohalogenation_Route start Cyclopentane-1,3-dione bromo 2-Bromo-1,3-cyclopentanedione start->bromo Bromination final This compound bromo->final Dehydrobromination (Base)

Caption: Dehydrohalogenation Synthesis Route.

Troubleshooting_Piancatelli problem Low Yield in Piancatelli Rearrangement cause1 Harsh Acid Catalyst problem->cause1 cause2 Substrate Stability problem->cause2 cause3 Isomer Formation problem->cause3 solution1 Use Milder Lewis Acid (e.g., Dy(OTf)3, ZnCl2) cause1->solution1 solution2 Adjust Reaction Conditions (Time, Temperature) cause2->solution2 solution3 Proceed with Mixture or Isomerize Separately cause3->solution3

Caption: Troubleshooting the Piancatelli Rearrangement.

References

Technical Support Center: Purification of 4-Cyclopentene-1,3-dione by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Cyclopentene-1,3-dione using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives. Its slightly acidic nature is generally suitable for this class of compounds. For compounds that may be sensitive to acid, deactivated silica gel or alumina can be considered as alternatives.

Q2: Which mobile phase (eluent) system is best suited for the purification of this compound?

A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude sample. A good starting point for method development is a 4:1 to 9:1 ratio of hexane to ethyl acetate. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: How can I determine the appropriate solvent ratio using Thin Layer Chromatography (TLC)?

A3: Spot your crude mixture on a TLC plate and develop it in various solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane). The ideal solvent system will give your target compound, this compound, a retention factor (Rf) value between 0.2 and 0.4. This generally provides the best separation on a column.

Q4: Is this compound stable on silica gel?

A4: While there is no definitive data on the stability of this compound on silica gel, related cyclopentenone derivatives have been successfully purified using this method.[1] However, diones can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or irreversible adsorption. If you suspect stability issues, consider using deactivated (neutral) silica gel or alumina.

Q5: What are some common impurities that might be present in a crude sample of this compound?

A5: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and polymeric material. The specific impurities will depend on the synthetic route used to prepare the compound.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

A detailed protocol for TLC is crucial for a successful column chromatography purification.

StepProcedure
1. Plate Preparation Obtain a silica gel TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom.
2. Sample Application Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.
3. Development Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
4. Visualization Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with an appropriate agent (e.g., potassium permanganate stain).
5. Rf Calculation Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Column Chromatography Protocol

This is a general procedure for the purification of this compound. Optimization may be required based on your specific sample.

StepProcedure
1. Column Preparation Select an appropriately sized glass column and securely clamp it in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
2. Slurry Packing Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles. Add another layer of sand on top of the silica bed.
3. Sample Loading Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica bed using a pipette.
4. Elution Begin elution with the optimized solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
5. Fraction Collection Collect the eluent in fractions using test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions by TLC.
6. Product Isolation Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound and related compounds. These values should be used as a starting point for optimization.

ParameterValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash chromatography.
Mobile Phase (Starting Point) 10-25% Ethyl Acetate in HexaneAdjust based on TLC results.
Typical Rf Value 0.2 - 0.4In the optimized eluent system.
Column Loading Capacity 1-10% of silica gel weightDepends on the difficulty of the separation.
Expected Purity >95%Dependent on the crude sample and optimization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Poorly packed column (channeling).- Re-optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a homogenous bed.
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
Compound Does Not Elute (Low Rf) - Mobile phase is not polar enough.- Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). Consider a gradient elution.
Tailing of the Product Band - Strong interaction with the stationary phase.- Sample is too concentrated.- Add a small amount of a slightly more polar solvent to the eluent.- Ensure the sample is loaded in a narrow band and is not too concentrated.
Low Recovery of Product - Irreversible adsorption to the silica gel.- Decomposition on the column.- Use deactivated silica gel or alumina.- Perform the chromatography quickly and at room temperature.
Cracked or Dry Column - Solvent level dropped below the top of the stationary phase.- Always keep the silica gel bed covered with solvent. This is critical for good separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation tlc TLC Optimization packing Column Packing tlc->packing crude Crude Product crude->tlc Determine Eluent loading Sample Loading packing->loading elution Elution loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_peak_shape Peak Shape Issues cluster_yield Yield Issues start Problem Encountered poor_sep Poor Separation start->poor_sep high_rf High Rf start->high_rf low_rf Low Rf start->low_rf tailing Tailing start->tailing low_recovery Low Recovery start->low_recovery solution_reoptimize Re-optimize Eluent via TLC poor_sep->solution_reoptimize solution_packing Check Column Packing & Loading poor_sep->solution_packing solution_polarity Adjust Eluent Polarity high_rf->solution_polarity low_rf->solution_polarity tailing->solution_reoptimize solution_stationary_phase Consider Alternative Stationary Phase low_recovery->solution_stationary_phase

Caption: Troubleshooting decision tree for common chromatography issues.

References

Overcoming O-acylation byproducts in 4-Cyclopentene-1,3-dione reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyclopentene-1,3-dione. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges, with a specific focus on mitigating the formation of O-acylation byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it reactive?

This compound is a cyclic dicarbonyl compound. Its reactivity is primarily driven by the acidity of the protons on the carbon atom situated between the two carbonyl groups (the C2 position) and the electrophilicity of its carbonyl carbons.[1] Upon deprotonation with a base, it forms a highly stable, resonance-delocalized enolate anion, which is a potent nucleophile.[1][2]

Q2: What are C-acylation and O-acylation in the context of this compound reactions?

The enolate of this compound is an ambident nucleophile, meaning it has two reactive sites: the central carbon (C2) and the oxygen atoms of the carbonyls.

  • C-acylation: The desired reaction, where the acyl group is attached to the central carbon atom (C2) to form a 2-acyl-4-cyclopentene-1,3-dione. This forms a new carbon-carbon bond.

  • O-acylation: A common side reaction where the acyl group attaches to one of the enolate's oxygen atoms, forming an enol ester byproduct. This forms a new carbon-oxygen bond.[3]

Q3: Why does O-acylation occur as a byproduct?

O-acylation occurs due to the dual nucleophilic nature of the enolate ion. The outcome of the reaction (C- vs. O-acylation) is a classic example of kinetic versus thermodynamic control, which can be explained by the Hard and Soft Acids and Bases (HSAB) principle.[4][5][6]

  • The oxygen atom of the enolate is a "hard" nucleophilic center (small, high electronegativity).[7]

  • The carbon atom (C2) is a "soft" nucleophilic center (larger, more polarizable).[7]

Acylating agents, particularly highly reactive ones like acyl chlorides, possess a "hard" electrophilic carbonyl carbon. According to the HSAB principle, hard acids prefer to react with hard bases, leading to the formation of the O-acylated product.[5][6][8] This pathway is often kinetically faster. The C-acylated product is typically more thermodynamically stable.

Troubleshooting Guide

Problem 1: Low or no yield of the desired C-acylated product.

Potential Cause Recommended Solution
Inefficient Enolate Formation The base used may not be strong enough to completely deprotonate the dione. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an anhydrous aprotic solvent such as THF.[9] Ensure reaction conditions are strictly anhydrous and oxygen-free.
Incorrect Reaction Temperature Enolate formation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[3] After enolate formation, the addition of the acylating agent and the subsequent reaction may require gradual warming to room temperature.[3] Optimize the temperature profile for your specific substrates.
Degradation of Reactants or Products This compound and its derivatives can be sensitive. Ensure the purity of your starting materials. Minimize reaction time and work-up procedures to prevent decomposition.

Problem 2: High percentage of O-acylation byproduct.

Potential Cause Recommended Solution
Highly Reactive Acylating Agent Hard electrophiles like acyl chlorides strongly favor reaction at the hard oxygen site. Consider using a softer acylating agent, such as a carboxylic anhydride.[3] In one documented case, cinnamic anhydride was used, though O-acylation was still observed.[3]
Reaction Governed by Kinetic Control O-acylation is often the faster, kinetically controlled pathway. To favor the thermodynamically more stable C-acylated product, try running the reaction at a higher temperature for a longer duration. Alternatively, it may be possible to isomerize the O-acylated product to the C-acylated product using a Lewis acid catalyst (Fries Rearrangement).
Solvent Effects The solvent can influence the reactivity of the enolate. Polar aprotic solvents like THF are standard.[3] You may need to screen other aprotic solvents to find the optimal conditions for your specific reaction.
Counter-ion Effect The cation from the base (e.g., Li+, Na+) can coordinate with the enolate, influencing the accessibility of the C vs. O sites. The choice of base can be critical. LDA (forming a lithium enolate) is a common choice.[3][9]

Visualizations

Reaction Pathways

Diagram 1: Competing C- vs. O-Acylation Pathways START This compound ENOLATE Enolate Anion (Ambident Nucleophile) BASE Strong Base (e.g., LDA, NaH) ACYL Acylating Agent (R-CO-X) BASE->ENOLATE + Base - H+ C_PROD C-Acylated Product (Thermodynamically Favored) ACYL->C_PROD C-Attack (Soft Nucleophile) O_PROD O-Acylated Byproduct (Kinetically Favored) ACYL->O_PROD O-Attack (Hard Nucleophile)

Caption: Competing C- and O-acylation reaction pathways.

Experimental Workflow

Diagram 2: Workflow to Minimize O-Acylation START Start: Anhydrous/Inert Atmosphere STEP1 1. Dissolve Dione in Anhydrous Aprotic Solvent (e.g., THF) START->STEP1 STEP2 2. Cool to Low Temp (e.g., -78 °C) STEP1->STEP2 STEP3 3. Add Strong Base (e.g., LDA) Dropwise to Form Enolate STEP2->STEP3 STEP4 4. Add Softer Acylating Agent (e.g., Anhydride) Dropwise at -78 °C STEP3->STEP4 STEP5 5. Allow to Warm Slowly to Room Temperature STEP4->STEP5 STEP6 6. Aqueous Work-up & Purification (Chromatography) STEP5->STEP6 END Analyze C:O Product Ratio STEP6->END Diagram 3: Troubleshooting Flowchart START Problem: High O-Acylation Byproduct Q1 Is your acylating agent an acyl halide? START->Q1 A1 Switch to a softer agent (e.g., anhydride) Q1->A1 Yes Q2 Is the reaction run at low temperature? Q1->Q2 No A1->Q2 A2 Try higher temp to favor thermodynamic product Q2->A2 Yes Q3 Is the base appropriate? Q2->Q3 No A2->Q3 A3 Ensure a strong, non-nucleophilic base is used (e.g., LDA) Q3->A3 No END Re-evaluate Results Q3->END Yes A3->END

References

Technical Support Center: Efficient Michael Additions with 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Michael addition reactions involving 4-Cyclopentene-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the Michael addition reaction in the context of this compound?

A1: The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] In this case, this compound acts as the Michael acceptor. The reaction involves the addition of a nucleophile to the carbon-carbon double bond of the cyclopentene ring, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to one of the carbonyl groups. This reaction is a valuable tool for creating more complex molecules.[2]

Q2: What are common Michael donors used in reactions with this compound?

A2: A variety of "soft" nucleophiles are effective Michael donors. These can be broadly categorized as:

  • Carbon Nucleophiles: Stabilized enolates derived from β-dicarbonyl compounds (e.g., malonates, acetoacetates), β-ketoesters, cyanoacetates, and nitroalkanes are commonly used.[3] Organocuprates (Gilman reagents) are also effective for delivering carbon nucleophiles.[4]

  • Heteroatom Nucleophiles: Thiols (thia-Michael addition) and amines (aza-Michael addition) are common heteroatom nucleophiles that can readily participate in this reaction.[5]

Q3: What is the general mechanism for a base-catalyzed Michael addition with this compound?

A3: The base-catalyzed Michael addition generally proceeds through the following steps:

  • Enolate Formation: A base removes an acidic proton from the Michael donor to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the this compound.

  • Protonation: The resulting enolate intermediate is then protonated by the conjugate acid of the base or during aqueous workup to yield the final Michael adduct.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Incorrect Base Selection: The base may be too weak to effectively deprotonate the Michael donor, or too strong, leading to unwanted side reactions.[6]Select a base with a pKa appropriate for the acidity of the Michael donor. For active methylene compounds, bases like sodium ethoxide or DBU are often suitable. For less acidic donors, a stronger, non-nucleophilic base like LDA might be required, though this can sometimes lead to polymerization of the acceptor.[6]
Poor Nucleophilicity of the Donor: The Michael donor may not be reactive enough to add to the enone.If using a weakly acidic donor, consider a stronger base to generate a higher concentration of the enolate. Alternatively, a more acidic (and thus more stable as an anion) Michael donor could be used.[1]
Steric Hindrance: Bulky substituents on the Michael donor or acceptor can impede the reaction.[6]If possible, use a less sterically hindered Michael donor. The choice of solvent can also play a role; sometimes a change in solvent can alter the transition state and overcome steric barriers.
Reversible Reaction: The Michael addition can be reversible, and the equilibrium may not favor the product under the chosen conditions.[7]Optimize the reaction temperature. While some reactions require heat to proceed, others benefit from lower temperatures to trap the thermodynamically favored product and prevent retro-Michael addition.[7]
Formation of Multiple Products Side Reactions of this compound: The starting material can undergo self-condensation or polymerization, especially under strongly basic conditions.[7]Use milder reaction conditions (e.g., catalytic amount of a weaker base). Add the base slowly to the reaction mixture. Keeping the concentration of the enolate low can also minimize side reactions.
1,2-Addition vs. 1,4-Addition: While 1,4-addition (Michael addition) is generally favored with soft nucleophiles, some harder nucleophiles may lead to 1,2-addition at one of the carbonyl groups.[4]Ensure the use of a "soft" nucleophile. The choice of counter-ion and solvent can also influence the regioselectivity.
Double Michael Addition: If the Michael donor has multiple acidic protons, a second addition can occur.[8]Use a stoichiometric amount of the Michael donor or a slight excess of the acceptor. Careful control of the reaction time and temperature can also help to prevent the second addition.
Difficult Purification Co-elution of Starting Material and Product: The starting materials and product may have similar polarities, making chromatographic separation challenging.Optimize the eluent system for column chromatography. Sometimes, converting the product to a derivative can facilitate purification. Recrystallization, if applicable, can be a highly effective purification method.
Oily or Gummy Product: The product may not be a crystalline solid, making isolation difficult.Try to induce crystallization by scratching the flask or seeding with a small crystal. If the product is an oil, purification by column chromatography is the standard approach. Ensure all solvent is removed from the final product.

Data Presentation

Table 1: Catalyst and Solvent Effects on a Model Michael Addition

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1DBU (10)Toluene252475
2L-proline (20)DMSO254860
3TiCl₄ (10)CH₂Cl₂-78 to 251285
4NoneEthanol502440

Note: This table is a generalized representation based on common conditions for Michael additions and should be optimized for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Michael Addition

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael donor (1.2 equivalents) and the solvent (e.g., anhydrous THF).

  • Base Addition: Cool the solution to the desired temperature (e.g., 0 °C) and add the base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Stir the mixture for 30 minutes to an hour to ensure complete formation of the enolate.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in the reaction solvent and add it dropwise to the enolate solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Organocatalyzed Michael Addition

  • Catalyst Preparation: In a dry vial, dissolve the organocatalyst (e.g., a chiral primary amine-thiourea, 10 mol%) in the chosen solvent (e.g., toluene).[9]

  • Addition of Reactants: Add this compound (1.0 equivalent) to the catalyst solution, followed by the Michael donor (1.2 equivalents).

  • Reaction: Stir the mixture at the optimized temperature until the reaction is complete as indicated by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product directly by flash column chromatography.

Visualizations

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., Malonate) Enolate Enolate (Nucleophile) Donor->Enolate Deprotonation Base Base Base->Donor Acceptor This compound (Michael Acceptor) Intermediate Enolate Intermediate Acceptor->Intermediate 1,4-Conjugate Addition Proton_Source Proton Source (e.g., H₂O) Product Michael Adduct Intermediate->Product Protonation Proton_Source->Intermediate

General Mechanism of a Base-Catalyzed Michael Addition.

Troubleshooting_Workflow start Low Yield in Michael Addition check_base Is the base appropriate? start->check_base check_donor Is the Michael donor sufficiently nucleophilic? check_base->check_donor Yes adjust_base Adjust base strength or type check_base->adjust_base No check_conditions Are the reaction conditions optimized? check_donor->check_conditions Yes adjust_donor Use a more acidic donor or stronger base check_donor->adjust_donor No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes adjust_conditions Optimize temperature, solvent, and reaction time check_conditions->adjust_conditions No minimize_side_reactions Use milder conditions or change reactant addition order check_side_reactions->minimize_side_reactions Yes success Improved Yield check_side_reactions->success No adjust_base->start Re-evaluate adjust_donor->start Re-evaluate adjust_conditions->start Re-evaluate minimize_side_reactions->start Re-evaluate

A logical workflow for troubleshooting low-yield Michael additions.

References

pH optimization for the reaction of 4-Cyclopentene-1,3-dione with thiols.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the reaction of 4-Cyclopentene-1,3-dione with thiols, with a focus on pH optimization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism between this compound and a thiol?

The reaction proceeds via a thia-Michael addition, which is a conjugate 1,4-addition of a thiol to the α,β-unsaturated ketone system of this compound.[1][2] The sulfur atom of the thiol acts as a nucleophile, attacking the β-carbon of the double bond.

Q2: How does pH influence the reaction rate?

The effect of pH on this reaction is multifaceted. Generally, in thia-Michael additions, a basic pH (typically > 7.5) increases the reaction rate by deprotonating the thiol to form the more nucleophilic thiolate anion.[3] However, for reactions involving 1,3-diones like this compound, acidic conditions (pH 3.5-6.5) have also been shown to enhance the reaction rate.[1][4] This is attributed to the acid-catalyzed enolization of the dione, which can increase its reactivity. Therefore, the optimal pH may be either acidic or basic, depending on the specific thiol and reaction conditions.

Q3: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Retro-Michael Addition: The reverse of the desired addition reaction, where the thiol adduct reverts to the starting materials. This can be more prevalent under certain conditions, such as elevated temperatures or in the presence of other nucleophiles.[5][6]

  • Disulfide Formation: Oxidation of the thiol starting material to form a disulfide (R-S-S-R), especially in the presence of oxygen.

  • Double Michael Addition: In some cases, a second molecule of the thiol can add to the remaining carbonyl group of the initial adduct, though this is less common.

  • Polymerization: If the thiol or the dione has other reactive functional groups, polymerization can occur.[3]

Q4: Can I run this reaction without a catalyst?

While the reaction can proceed without a catalyst, it is often slow. The use of a base or an acid as a catalyst is highly recommended to achieve reasonable reaction times and yields.[7] In some cases, for highly reactive thiols and acceptors, the reaction can proceed under neat (solvent-free) conditions without a catalyst.

pH Optimization and Reaction Conditions

The choice of pH is a critical parameter for optimizing the reaction of this compound with thiols. Below is a summary of expected outcomes under different pH regimes.

pH RangePredominant Reactive Species & MechanismExpected OutcomeConsiderations
Acidic (pH 3.5 - 6.5) Enol form of this compound is favored. The reaction may proceed via activation of the dione.Can lead to increased adduct formation, as observed in some protein labeling studies.[4]May be optimal for specific substrates. Lower pH can also help minimize side reactions associated with strong bases.
Neutral (pH ~7) A balance between the neutral thiol and a small concentration of thiolate.Reaction rates are generally moderate.Often a good starting point for optimization if the ideal conditions are unknown.
Basic (pH > 7.5) Thiol is deprotonated to the more nucleophilic thiolate anion. The reaction is a base-catalyzed Michael addition.[3]Generally leads to faster reaction rates.[3]Higher pH can increase the risk of side reactions like retro-Michael addition and hydrolysis of other functional groups.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Troubleshooting_Low_Yield start Low/No Yield cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 solution1a solution1a cause1->solution1a solution1b solution1b cause1->solution1b solution2a solution2a cause2->solution2a solution2b solution2b cause2->solution2b solution3 solution3 cause3->solution3 solution4 solution4 cause4->solution4

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Multiple Products (Side Reactions)

Troubleshooting_Side_Reactions start Multiple Products Observed side_product1 side_product1 start->side_product1 side_product2 side_product2 start->side_product2 side_product3 side_product3 start->side_product3 solution1 solution1 side_product1->solution1 solution2 solution2 side_product2->solution2 solution3 solution3 side_product3->solution3

Caption: Troubleshooting guide for common side reactions.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition

This protocol describes a general procedure for the base-catalyzed addition of a simple thiol (e.g., ethanethiol) to this compound.

Materials:

  • This compound

  • Ethanethiol

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add ethanethiol (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Michael Addition (Exploratory)

This protocol is based on the principle of acid-catalyzed enolization and can be used as a starting point for optimization.

Materials:

  • This compound

  • Ethanethiol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene, anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of p-TsOH (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add ethanethiol (1.1 eq) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 50 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

pH-Dependent Reaction Pathways

The following diagram illustrates the two primary pH-dependent pathways for the reaction.

Reaction_Pathways

Caption: Dual pH-dependent reaction pathways.

References

Technical Support Center: Purification of 4-Cyclopentene-1,3-dione Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Cyclopentene-1,3-dione adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of adducts formed from this compound and what are the typical impurities in their crude reaction mixtures?

A1: this compound is a versatile building block commonly used in Michael additions and Diels-Alder reactions.

  • Michael Adducts: These are formed by the conjugate addition of nucleophiles. Common impurities include unreacted starting materials, catalysts, and byproducts from side reactions. The acidity of the methylene protons between the two carbonyl groups makes 1,3-diones excellent Michael donors.

  • Diels-Alder Adducts: These cycloaddition products are formed by reacting with a conjugated diene. Impurities can include unreacted diene or dienophile, as well as polymeric byproducts, especially if the reaction is heated for an extended period.

Q2: Which purification techniques are most suitable for this compound adducts?

A2: The primary methods for purifying these adducts are flash column chromatography and recrystallization. The choice depends on the physical state of the adduct (solid or oil), the scale of the reaction, and the nature of the impurities.

  • Flash Column Chromatography: This is the most versatile technique for purifying both solid and oil adducts on a laboratory scale (milligrams to grams). It is highly effective for separating compounds with different polarities.

  • Recrystallization: If the adduct is a solid, recrystallization can be a highly effective method for achieving high purity, particularly on a larger scale.

Q3: My this compound adduct appears to be decomposing during purification. What are the likely causes and solutions?

A3: Cyclopentenone derivatives can be sensitive to acidic conditions and prolonged heating.[1]

  • Degradation on Silica Gel: Standard silica gel is slightly acidic, which can cause degradation of sensitive adducts. If you observe streaking on your TLC plate or a lower than expected yield after column chromatography, consider neutralizing the silica gel with a triethylamine solution (~1% in the eluent) or using an alternative stationary phase like neutral alumina.[2]

  • Thermal Instability: Some adducts may be thermally labile. When removing solvent after chromatography, use a rotary evaporator with a low bath temperature and avoid applying excessive vacuum. If you are attempting recrystallization, avoid prolonged heating.

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation of your desired adduct from impurities. This is typically determined empirically using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your product. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.

Q5: What are some good starting solvent systems for recrystallizing this compound adducts?

A5: The choice of recrystallization solvent is highly dependent on the specific structure of the adduct. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3] Common solvent systems to screen include:

  • Ethanol/Water

  • Acetone/Hexanes

  • Ethyl Acetate/Hexanes[4]

  • Dichloromethane/Hexanes

  • Toluene

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Recommended Solution
Poor Separation The solvent system (eluent) is not optimized.Develop a more effective solvent system using TLC. Consider using a gradient elution.[5]
The column is overloaded with crude material.Reduce the amount of sample loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of product to silica gel.[5]
Improper column packing leading to channeling.Ensure the column is packed uniformly as a slurry and that there are no air bubbles. Do not let the silica gel run dry.[5]
Low or No Recovery The product is highly polar and has irreversibly adsorbed to the silica gel.Add a more polar solvent (e.g., methanol) to the eluent to try and elute the compound. In the future, consider using a less acidic stationary phase like alumina.
The compound is volatile and was lost during solvent removal.Use a lower temperature on the rotary evaporator and be cautious with the vacuum level.[5]
Product Degradation The adduct is sensitive to the acidic nature of the silica gel.Neutralize the silica gel with triethylamine or switch to a neutral stationary phase like alumina.[2]
Recrystallization
Issue Potential Cause Recommended Solution
No Crystal Formation The solution is not sufficiently supersaturated.Slowly evaporate some of the solvent or add a co-solvent in which your compound is less soluble (an anti-solvent).
Lack of nucleation sites for crystal growth.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Oiling Out The compound's solubility in the hot solvent is too high, or the cooling is too rapid.Add more solvent to the hot solution to ensure it is not oversaturated. Allow the solution to cool more slowly. Consider a different solvent system.[4]
Impure Crystals The chosen solvent did not effectively differentiate between the product and impurities at different temperatures.Try a different recrystallization solvent or solvent pair. A second recrystallization may be necessary.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.

    • Carefully pour the slurry into the column, gently tapping the side to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude adduct in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Remove the solvent and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure (e.g., with a pump or house air).

    • Collect fractions and monitor the separation using TLC.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator, being mindful of the adduct's potential thermal sensitivity.

General Protocol for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude adduct.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the mixture. The compound should fully dissolve.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation should be observed.

  • Recrystallization Procedure:

    • Place the crude adduct in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Adduct Assess Assess Physical State & Purity (TLC, NMR) Crude->Assess Choose_Method Choose Purification Method Assess->Choose_Method Solid_Check Is the Adduct a Solid? Choose_Method->Solid_Check Solid or Oil? Chromatography Flash Column Chromatography Analyze_Purity Analyze Purity of Fractions/Crystals (TLC, NMR, etc.) Chromatography->Analyze_Purity Recrystallization Recrystallization Recrystallization->Analyze_Purity Solid_Check->Recrystallization Yes Oil_Check Is the Adduct an Oil? Solid_Check->Oil_Check No Oil_Check->Chromatography Yes Pure_Product Pure Adduct Analyze_Purity->Pure_Product

Caption: General workflow for the purification of this compound adducts.

Chromatography_Troubleshooting Start Poor Separation or Low Recovery in Column Chromatography Check_TLC Was the solvent system optimized with TLC? Start->Check_TLC Optimize_Eluent Optimize eluent with TLC (aim for Rf ~0.2-0.4). Consider gradient elution. Check_TLC->Optimize_Eluent No Check_Loading Was the column overloaded? Check_TLC->Check_Loading Yes Success Successful Purification Optimize_Eluent->Success Reduce_Load Reduce sample load (e.g., 1:30 to 1:100 product:silica ratio). Check_Loading->Reduce_Load Yes Check_Degradation Is there evidence of degradation (streaking on TLC)? Check_Loading->Check_Degradation No Reduce_Load->Success Neutralize_Silica Neutralize silica with Et3N or switch to alumina. Check_Degradation->Neutralize_Silica Yes Check_Packing Was the column packed correctly? Check_Degradation->Check_Packing No Neutralize_Silica->Success Repack_Column Repack column as a slurry. Ensure no air bubbles. Check_Packing->Repack_Column No Check_Packing->Success Yes Repack_Column->Success

Caption: Troubleshooting decision tree for column chromatography of this compound adducts.

References

Preventing polymerization of 4-Cyclopentene-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted polymerization of 4-Cyclopentene-1,3-dione and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization in this compound derivatives?

A1: The polymerization of this compound derivatives is typically initiated by a free-radical mechanism. The conjugated system within the molecule makes it susceptible to polymerization under certain conditions. The primary triggers include:

  • Heat: Elevated temperatures, particularly during distillation or reflux, can generate free radicals that initiate a chain reaction.

  • Light: Exposure to UV light can provide the energy necessary to initiate polymerization.

  • Impurities: The presence of peroxides or other radical-initiating impurities in reagents or solvents can trigger polymerization.

  • Oxygen: While some inhibitors require oxygen to function effectively, oxygen can also contribute to the formation of peroxides, which act as polymerization initiators.

Q2: My reaction mixture containing a this compound derivative has turned into a solid mass. What has happened?

A2: This phenomenon is a clear indication of runaway polymerization. The monomeric units of the this compound derivative have reacted with each other to form a high-molecular-weight polymer. This process is often exothermic, which can further accelerate the reaction rate, leading to a rapid increase in viscosity and eventual solidification.

Q3: How do polymerization inhibitors work to stabilize this compound derivatives?

A3: Polymerization inhibitors are chemical compounds that scavenge free radicals. By reacting with and neutralizing free radicals, they interrupt the chain reaction of polymerization, thus preventing the formation of polymers. Common classes of inhibitors include phenolic compounds and stable nitroxide radicals.

Q4: What are the recommended storage conditions for this compound and its derivatives?

A4: To ensure stability and prevent polymerization during storage, this compound and its derivatives should be stored at a temperature of 2-8°C.[1][2] They should be kept in a tightly sealed container, protected from light, and in an inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to oxygen and moisture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant polymer formation during reaction or workup. High reaction temperature.Optimize the reaction to proceed at the lowest feasible temperature. For exothermic reactions, ensure efficient cooling and controlled addition of reagents.
Extended reaction time.Monitor the reaction progress using techniques like TLC or GC and terminate the reaction as soon as the starting material is consumed.
Presence of radical initiators.Use purified, peroxide-free solvents and reagents. Ensure all glassware is thoroughly cleaned and free of contaminants.
Low yield of the desired product. Product loss due to polymerization.Implement the solutions for preventing polymer formation. The desired product can often be trapped within the polymer matrix.
Incomplete reaction.Ensure proper stoichiometry of reactants and catalysts. In reactions like aldol condensations, verify the appropriateness of the base concentration.
Inconsistent reaction outcomes. Variability in reagent quality.Use reagents from a reliable source and consider purification of starting materials and solvents before use.
Presence of oxygen.Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent the formation of peroxide initiators.

Experimental Protocols

Protocol for Handling and Storage of this compound Derivatives
  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Immediately transfer the compound to a designated refrigerator and maintain the temperature between 2-8°C.[1][2]

  • Inert Atmosphere: If the compound is to be stored for an extended period, flush the container with an inert gas like argon or nitrogen before sealing.

  • Handling: When handling the compound, always work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dispensing: To prevent contamination and exposure to air, use a glove box or Schlenk line for transferring the compound.

Protocol for a Typical Reaction to Minimize Polymerization
  • Solvent Preparation: Use freshly distilled and deoxygenated solvents. Solvents can be deoxygenated by bubbling with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under an inert atmosphere.

  • Addition of Inhibitor: If the reaction conditions permit, consider adding a small amount of a suitable polymerization inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), to the reaction mixture.

  • Reagent Addition: Add the this compound derivative to the reaction vessel under a positive pressure of inert gas.

  • Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Use a cooling bath if the reaction is exothermic.

  • Monitoring: Closely monitor the reaction progress by TLC, GC, or LC-MS to avoid unnecessarily long reaction times.

  • Workup: Upon completion, quench the reaction and proceed with the workup and purification steps promptly. Avoid prolonged exposure to heat during solvent evaporation.

Visualizing Experimental Workflows

Below are diagrams illustrating key experimental workflows for preventing the polymerization of this compound derivatives.

experimental_workflow cluster_storage Storage Protocol cluster_reaction Reaction Protocol storage_start Receive Compound storage_inspect Inspect Container storage_start->storage_inspect storage_store Store at 2-8°C (Inert Atmosphere) storage_inspect->storage_store storage_end Ready for Use storage_store->storage_end reaction_start Start reaction_setup Flame-Dry Glassware (Inert Atmosphere) reaction_start->reaction_setup reaction_solvent Add Deoxygenated Solvent reaction_setup->reaction_solvent reaction_inhibitor Add Inhibitor (e.g., Hydroquinone) reaction_solvent->reaction_inhibitor reaction_reagent Add Cyclopentenedione Derivative reaction_inhibitor->reaction_reagent reaction_run Run Reaction (Low Temperature) reaction_reagent->reaction_run reaction_monitor Monitor Progress (TLC/GC) reaction_run->reaction_monitor reaction_workup Prompt Workup and Purification reaction_monitor->reaction_workup reaction_end End reaction_workup->reaction_end

Caption: Workflow for Storage and Reaction Protocols.

troubleshooting_logic start Polymerization Observed? check_temp Was Reaction Temperature Too High? start->check_temp Yes no_issue No Polymerization start->no_issue No check_time Was Reaction Time Too Long? check_temp->check_time No solution_temp Optimize Temperature check_temp->solution_temp Yes check_impurities Were Solvents/Reagents Peroxide-Free? check_time->check_impurities No solution_time Monitor Reaction and Stop Promptly check_time->solution_time Yes solution_impurities Use Purified/ Fresh Materials check_impurities->solution_impurities No solution_temp->check_time solution_time->check_impurities

Caption: Troubleshooting Logic for Polymerization Issues.

References

Technical Support Center: Scalable Synthesis of 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scalable synthesis of 4-Cyclopentene-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound? A1: this compound is a solid with a melting point of 34-36 °C and a boiling point of 60 °C at 1 mmHg.[1][2] It is primarily used in organic synthesis as a versatile building block for more complex molecules.[2]

Q2: What are the recommended storage conditions for this compound? A2: It is recommended to store the compound at 2-8°C to ensure its stability.[1][2]

Q3: What are the primary applications of this compound in research? A3: This compound is utilized in the synthesis of various derivatives, such as 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B.[3][4] It is also a key reagent for creating chemical probes to label sulfenic acid-modified proteins through Michael addition, which is crucial for studying oxidative stress and protein regulation.[5]

Q4: What are the main safety precautions to consider when handling this compound? A4: this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn.[1] Work should be conducted in a well-ventilated area.

Q5: What are the most effective methods for purifying crude this compound? A5: The most common purification techniques are recrystallization, sublimation, and flash column chromatography.[6] The choice of method depends on the scale of the synthesis and the nature of the impurities. For colored impurities, treatment with activated charcoal during recrystallization is often effective.[6]

Q6: My crude product is an oil instead of a solid. How should I proceed? A6: If the crude product is an oil, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] If these methods fail, purification via column chromatography is the recommended alternative.[6]

Summary of Product Data

The table below summarizes key quantitative data for this compound.

PropertyValueCitations
CAS Number930-60-9[1]
Molecular FormulaC₅H₄O₂[1]
Molecular Weight96.08 g/mol [2]
Melting Point34-36 °C[1][2]
Boiling Point60 °C @ 1 mmHg[1][2]
Storage Temperature2-8 °C[1][2]

Troubleshooting Guide for Synthesis

This guide addresses common issues that may be encountered during the synthesis of this compound and its derivatives.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Impure starting materials (e.g., furan precursor).- Incorrect reaction temperature or time.- Inefficient acid catalyst for the rearrangement step.- Incomplete extraction of the product from the aqueous phase.- Verify the purity of starting materials using NMR or GC-MS.- Optimize reaction temperature and monitor progress using TLC.- Screen different acid catalysts (e.g., ZnCl₂, HCl) and adjust pH carefully.[7]- Perform multiple extractions with a suitable organic solvent (e.g., EtOAc, CH₂Cl₂).[7]
Formation of Tarry, Dark-Colored Byproducts - Reaction temperature is too high, leading to polymerization or decomposition.- The pH of the reaction mixture is too low or too high.- Maintain the recommended reaction temperature using a controlled heating bath.- Carefully adjust and monitor the pH of the aqueous solution during the rearrangement step.[7]- Consider performing the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Purified Product is Still Colored - Ineffective removal of colored impurities by initial purification.- Co-crystallization of impurities with the product.- During recrystallization, add a small amount of activated decolorizing charcoal to the hot solution and perform a hot filtration.[6]- If recrystallization fails, purify the material using flash column chromatography.
Difficulty in Product Crystallization - Presence of oily impurities or residual solvent.- Supersaturation has not been achieved.- Ensure all solvent has been removed under reduced pressure.- Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal of pure product.- Cool the solution slowly, followed by cooling in an ice bath.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound via Furan Rearrangement

This protocol is a representative method based on the acid-catalyzed rearrangement of a furan precursor, a common strategy for synthesizing cyclopentenone derivatives.[7]

Step 1: Preparation of the Furan Precursor

  • Dissolve 2-furylcarbinol (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add a solution of a Lewis acid, such as Zinc Chloride (ZnCl₂) (3.7 eq), in water.

  • Adjust the pH of the mixture to approximately 5.0 using a dilute acid (e.g., 0.1 M HCl).[7]

Step 2: Piancatelli Rearrangement

  • Heat the reaction mixture to reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Workup and Extraction

  • Remove the solvent (dioxane/water) under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous phase multiple times with an organic solvent such as ethyl acetate (EtOAc) (e.g., 3 x 40 mL).[7]

  • Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and a saturated sodium chloride (brine) solution.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Step 4: Oxidation to the Dione

  • Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude 4-hydroxycyclopentenone intermediate.

  • Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane or acetone).

  • Add a mild oxidizing agent (e.g., PCC, MnO₂) portion-wise at 0 °C or room temperature.

  • Stir the mixture until TLC analysis indicates the complete consumption of the starting material.

Step 5: Purification

  • Filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography, recrystallization, or sublimation to yield the final product.[6]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis Stage cluster_purification Workup & Purification Stage A 1. Furan Precursor Preparation B 2. Acid-Catalyzed Rearrangement A->B Reflux, 24h C 3. Oxidation of Hydroxy Intermediate B->C PCC or MnO2 D 4. Extraction & Washing C->D Reaction Quench E 5. Drying & Concentration D->E F 6. Final Purification (Chromatography/Recrystallization) E->F G Pure this compound F->G

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Start Low Product Yield Observed Reagent_Check Are starting materials pure? Start->Reagent_Check Begin Diagnosis Reagent_Sol_Yes Verify Purity (NMR, GC-MS) Reagent_Check->Reagent_Sol_Yes No Condition_Check Were reaction conditions (temp, time) correct? Reagent_Check->Condition_Check Yes Reagent_Sol_Yes->Condition_Check Condition_Sol Optimize Conditions & Monitor via TLC Condition_Check->Condition_Sol No Workup_Check Was the extraction step efficient? Condition_Check->Workup_Check Yes Condition_Sol->Workup_Check Workup_Sol Perform Multiple Extractions Workup_Check->Workup_Sol No Final_Check Problem Resolved? Workup_Check->Final_Check Yes Workup_Sol->Final_Check

Caption: Decision tree for troubleshooting low yield in synthesis experiments.

References

Handling and safety precautions for 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Cyclopentene-1,3-dione

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound (CAS No. 930-60-9).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a warning-level hazard. The primary risks include:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • May cause an allergic skin reaction (Skin Sensitization, Category 1).

  • It may also cause irritation to the skin, eyes, and respiratory tract.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: To minimize exposure, the following PPE is required:

  • Eye and Face Protection: Chemical safety goggles or faceshields are necessary.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat or protective clothing are essential to prevent skin contact.[2][3]

  • Respiratory Protection: A dust mask, such as a type N95 (US), should be used. In areas with insufficient ventilation or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][4]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Refrigeration is recommended, with a storage temperature between 2-8°C (36-46°F). It is classified under Storage Class Code 11 as a combustible solid.

Q4: What should I do if I spill this compound in the lab?

A4: In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.[4]

  • Ensure Ventilation: Make sure the area is well-ventilated to avoid inhalation of dust.[4]

  • Containment: For small spills, carefully sweep or vacuum the material. Avoid generating dust.[4]

  • Collection: Place the collected material into a suitable, labeled container for disposal.[4]

  • Decontamination: After the material has been removed, wash the spill site thoroughly.[4]

  • Personal Safety: Avoid breathing dust and ensure you are wearing the appropriate PPE during cleanup.[5]

Q5: What are the first aid procedures for exposure to this compound?

A5: Immediate action is crucial in case of exposure.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]

  • Skin Contact: If skin contact occurs, wash the contaminated area with soap and water.[6] Remove any contaminated clothing and wash it before reuse.[5] If skin irritation or a rash occurs, get medical advice.[5]

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[4][6]

  • Ingestion: If swallowed, call a poison control center or doctor immediately if you feel unwell.[5] Rinse the mouth with water.[5] Do NOT induce vomiting.[2]

Q6: Are there any chemicals or conditions that are incompatible with this compound?

A6: Yes, this compound is a reactive compound.[1] You should avoid contact with strong oxidizing agents.[2]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
CAS Number 930-60-9[7]
Molecular Formula C₅H₄O₂[5][7]
Molecular Weight 96.08 g/mol [7][8]
Appearance Solid
Melting Point 34-36 °C (lit.)
Boiling Point 60 °C at 1 mmHg (lit.)
Flash Point 84 °C (183.2 °F) - closed cup
Storage Temperature 2-8°C
Solubility Soluble in water and many organic solvents.[1]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the standard procedure for safely weighing solid this compound and preparing a stock solution.

1. Pre-Handling Checklist:

  • Ensure the Safety Data Sheet (SDS) is accessible.[4]
  • Verify that a safety shower and eye wash station are operational and nearby.[4]
  • Confirm the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
  • Assemble all necessary PPE (safety goggles, lab coat, gloves, N95 mask).

2. Weighing Procedure:

  • Transport the chemical container in a leak-proof secondary container to the weighing area.[4]
  • Use a clean, designated weighing vessel (e.g., weighing paper or a beaker).[4] Never place the chemical directly on the balance pan.[4]
  • To dispense the solid, gently tap the container. Do not insert spatulas into the stock bottle to avoid contamination.[4]
  • Once the desired amount is weighed, tightly close the primary container.[4]

3. Solution Preparation:

  • Place the weighed this compound into a suitable flask.
  • In a fume hood, slowly add the desired solvent to the flask in small portions while stirring to dissolve the solid.
  • Ensure the final solution is properly labeled with the chemical name, concentration, date, and your initials.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water.[4]
  • Clean the work area and all equipment used.
  • Store the stock solution according to safety guidelines, and return the solid chemical to its designated refrigerated storage location.

Workflow Visualizations

The following diagrams illustrate critical safety and handling workflows.

G cluster_start cluster_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decon Decontamination cluster_end start Spill Detected alert Alert Personnel in Area start->alert don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->don_ppe ventilate Ensure Area is Well-Ventilated don_ppe->ventilate contain Contain Spill Avoid Dust Generation ventilate->contain collect Sweep/Vacuum Solid into Labeled Container contain->collect decontaminate Wash Spill Site with Soap & Water collect->decontaminate dispose Dispose of Waste & Contaminated PPE Properly decontaminate->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands end Area is Safe wash_hands->end

Caption: Emergency workflow for handling a this compound spill.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Cleanup review_sds Review SDS check_safety Check Safety Shower & Eyewash review_sds->check_safety don_ppe Don Full PPE check_safety->don_ppe weigh Weigh Compound (Avoid Dust) don_ppe->weigh dissolve Prepare Solution weigh->dissolve label_container Label Solution Container dissolve->label_container store_solid Return Solid to 2-8°C Storage label_container->store_solid store_solution Store Solution Appropriately store_solid->store_solution clean_area Clean Workspace & Equipment store_solution->clean_area wash_hands Wash Hands Thoroughly clean_area->wash_hands

Caption: Standard laboratory workflow for handling this compound.

References

Validation & Comparative

A Head-to-Head Comparison: 4-Cyclopentene-1,3-dione vs. Dimedone for Sulfenic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers navigating the nuanced landscape of redox biology, this document provides a comprehensive comparison of 4-Cyclopentene-1,3-dione-derived probes and the traditional gold standard, dimedone, for the detection of protein sulfenic acids.

The reversible oxidation of cysteine residues to sulfenic acid (R-SOH) is a critical post-translational modification central to redox signaling and cellular regulation.[1][2] Its transient nature, however, makes detection challenging.[3] For decades, 5,5-dimethyl-1,3-cyclohexanedione (dimedone) has been the cornerstone reagent for trapping this fleeting intermediate, reacting specifically with the sulfenic acid to form a stable thioether adduct.[4][5] More recently, probes derived from this compound have emerged as a promising alternative, offering distinct advantages in synthesis and application.[6][7][8]

This guide provides an objective, data-driven comparison of these two classes of reagents, focusing on reactivity, specificity, adduct stability, and synthetic versatility to aid researchers in selecting the optimal tool for their experimental needs.

Reaction Mechanism: A Shared Path to Detection

Both dimedone and cyclopentanedione-based probes operate via the same fundamental mechanism. The nucleophilic C2-carbanion of the 1,3-dicarbonyl compound attacks the electrophilic sulfur atom of the protein sulfenic acid. This reaction forms a stable, irreversible thioether bond, effectively "trapping" the sulfenic acid and appending a tag for subsequent detection and analysis by mass spectrometry or immunoblotting.[5]

Workflow start Biological Sample (Cells or Tissues) lysis Lysis in Buffer containing: - Probe (Dimedone/CPD derivative) - NEM (blocks free thiols) - Catalase (removes excess H2O2) start->lysis incubation Incubation (Labeling of R-SOH) lysis->incubation enrichment Affinity Purification (e.g., Streptavidin beads for biotin tags) incubation->enrichment analysis Analysis enrichment->analysis wb Western Blot (Targeted) analysis->wb ms Mass Spectrometry (Proteomics) analysis->ms

References

Comparative Reactivity of 4-Cyclopentene-1,3-dione and Other 1,3-Diones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of carbocyclic scaffolds is paramount for efficient molecular design and synthesis. This guide provides an objective comparison of the reactivity of 4-Cyclopentene-1,3-dione with other commonly utilized 1,3-diones, namely acetylacetone, dimedone, and Meldrum's acid. The comparative analysis is supported by physicochemical data and representative experimental protocols for key reactions.

Introduction to 1,3-Diones

1,3-Dicarbonyl compounds are a cornerstone in synthetic organic chemistry, prized for the acidity of their α-protons and the nucleophilic character of the resulting enolates. This reactivity makes them versatile precursors for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The specific carbocyclic or acyclic framework of the 1,3-dione significantly influences its steric and electronic properties, thereby modulating its reactivity. This guide focuses on this compound, a strained cyclic dione, and compares its reactivity profile to that of the acyclic acetylacetone, the six-membered cyclic dimedone, and the highly acidic Meldrum's acid.

Physicochemical Properties and Acidity

The reactivity of a 1,3-dione as a nucleophile is intrinsically linked to the acidity of its α-protons, which is quantified by its pKa value. A lower pKa indicates a more acidic compound and a greater propensity to form a stabilized enolate in the presence of a base.

CompoundStructurepKaKey Structural Features
This compound~4.4 - 4.7[1]Planar, strained five-membered ring with sp²-hybridized carbons in the ring.
Acetylacetone~8.9[2][3]Acyclic, flexible structure.
Dimedone~5.2[4][5][6][7]Six-membered ring with gem-dimethyl substitution, exists predominantly in the enol form.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)~4.97[8][9][10]Six-membered heterocyclic ring, conformationally locked.

Analysis of Acidity:

  • This compound exhibits a significantly lower pKa compared to acetylacetone and dimedone, indicating a higher acidity. This is attributed to the ring strain and the electronic effect of the double bond, which stabilize the resulting enolate.

  • Meldrum's acid is exceptionally acidic for a 1,3-dicarbonyl compound. Its rigid cyclic structure forces the carbonyl groups into a conformation that maximizes the stability of the enolate.

  • Dimedone is more acidic than the acyclic acetylacetone , likely due to the influence of the cyclohexane ring on the enol tautomer stability.

Comparative Reactivity in Key Organic Reactions

The differences in acidity and structure translate to distinct reactivity profiles in common synthetic transformations.

Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The enolates of 1,3-diones are excellent Michael donors.

While direct comparative kinetic data is sparse, the reactivity in Michael additions is expected to correlate with the ease of enolate formation (acidity). Therefore, the expected order of reactivity as a Michael donor is:

Meldrum's acid > this compound > Dimedone > Acetylacetone

This compound itself can also act as a Michael acceptor due to its α,β-unsaturated ketone moiety, a reactivity pathway not available to the other diones in this comparison. This allows for facile derivatization, for example, through the addition of thiols.[8]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration to form a C=C bond. The reactivity in this condensation is also dependent on the nucleophilicity of the enolate.

Similar to the Michael addition, the expected trend in reactivity for Knoevenagel condensations is:

Meldrum's acid > this compound > Dimedone > Acetylacetone

It is important to note that while Meldrum's acid is highly reactive, its derivatives can be prone to decomposition under certain conditions.

Alkylation Reactions

Alkylation of 1,3-diones can occur at either the central carbon (C-alkylation) or the oxygen of the enolate (O-alkylation). The regioselectivity of this reaction is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent. Generally, C-alkylation is favored with more covalent metal enolates (e.g., with Mg²⁺ or Zn²⁺) and in non-polar solvents, while O-alkylation is more prevalent with ionic enolates (e.g., with Na⁺ or K⁺) and in polar aprotic solvents.

Due to the high acidity and stability of their enolates, all four diones can be effectively C-alkylated under appropriate conditions. The increased acidity of this compound and Meldrum's acid may allow for the use of milder bases for deprotonation compared to acetylacetone and dimedone.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves a two-step sequence starting from furfural: a Piancatelli rearrangement to form 4-hydroxy-2-cyclopentenone, followed by oxidation.

Step 1: Piancatelli Rearrangement of Furfuryl Alcohol to 4-Hydroxy-2-cyclopentenone [2][11]

  • Materials: Furfural, Grignard reagent (e.g., Phenylmagnesium bromide), Dysprosium(III) triflate (Dy(OTf)₃), Acetonitrile, Water.

  • Procedure:

    • React furfural with a suitable Grignard reagent to form the corresponding 2-furylcarbinol.

    • To a solution of the 2-furylcarbinol in a mixture of acetonitrile and water, add a catalytic amount of Dy(OTf)₃.

    • Heat the reaction mixture to facilitate the rearrangement.

    • Monitor the reaction by TLC until completion.

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 4-hydroxy-2-cyclopentenone.

Step 2: Oxidation of 4-Hydroxy-2-cyclopentenone to this compound

  • Materials: 4-Hydroxy-2-cyclopentenone, Oxidizing agent (e.g., Manganese dioxide), Dichloromethane.

  • Procedure:

    • Dissolve 4-hydroxy-2-cyclopentenone in dichloromethane.

    • Add an excess of activated manganese dioxide to the solution.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Representative Protocol for Michael Addition

This protocol describes the Michael addition of a 1,3-dione to methyl vinyl ketone.

  • Materials: 1,3-Dione (1.0 mmol), Methyl vinyl ketone (1.2 mmol), Base (e.g., Sodium ethoxide, 0.1 mmol), Ethanol (10 mL).

  • Procedure:

    • Dissolve the 1,3-dione in ethanol in a round-bottom flask.

    • Add the catalytic amount of sodium ethoxide and stir for 10 minutes at room temperature to generate the enolate.

    • Add methyl vinyl ketone dropwise to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.

    • Purify the product by column chromatography.

Representative Protocol for Knoevenagel Condensation

This protocol outlines the Knoevenagel condensation of a 1,3-dione with benzaldehyde.

  • Materials: 1,3-Dione (1.0 mmol), Benzaldehyde (1.0 mmol), Piperidine (0.1 mmol), Benzene or Toluene (20 mL), Dean-Stark apparatus.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add the 1,3-dione, benzaldehyde, and benzene or toluene.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

Synthesis_of_4_Cyclopentene_1_3_dione Furfural Furfural Furfuryl_Alcohol 2-Furylcarbinol Furfural->Furfuryl_Alcohol Grignard Reagent Hydroxy_Cyclopentenone 4-Hydroxy-2-cyclopentenone Furfuryl_Alcohol->Hydroxy_Cyclopentenone Piancatelli Rearrangement (Dy(OTf)3, H2O) Cyclopentene_dione This compound Hydroxy_Cyclopentenone->Cyclopentene_dione Oxidation (MnO2)

Caption: Synthesis of this compound.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dione 1,3-Dione Enolate_Formation Enolate Generation Dione->Enolate_Formation Base Base (e.g., NaOEt) Base->Enolate_Formation Solvent Ethanol Solvent->Enolate_Formation Michael_Addition Michael Addition Enolate_Formation->Michael_Addition MVK Methyl Vinyl Ketone MVK->Michael_Addition Quench Quench Michael_Addition->Quench Neutralization Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product Final Product Purification->Final_Product Column Chromatography

Caption: Michael Addition Experimental Workflow.

Knoevenagel_Condensation_Mechanism Dione 1,3-Dione Enolate Enolate Dione->Enolate + Base Aldehyde Aldehyde Base Base Base->Dione Intermediate Aldol-type Intermediate Enolate->Intermediate + Aldehyde Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

References

A Comparative Guide to 4-Cyclopentene-1,3-dione-Derived Probes for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chemical probes derived from 4-cyclopentene-1,3-dione for in vivo studies, with a focus on their application in labeling protein sulfenic acid modifications. The performance of these probes is objectively compared with established alternatives, supported by experimental data.

Introduction

This compound has emerged as a versatile precursor for the synthesis of chemical probes designed to selectively label sulfenic acid (–SOH), a transient oxidative post-translational modification on cysteine residues. The core reactivity of these probes relies on the Michael addition of a thiol-containing tag to the electron-deficient double bond of the this compound scaffold. This guide will delve into the validation of these probes, comparing their properties to other widely used Michael acceptor-based probes, particularly those based on a maleimide core.

Data Presentation: Comparative Performance of Protein Labeling Probes

The following tables summarize key quantitative data for this compound-derived probes and comparable alternatives. As direct in vivo stability data for this compound-derived probes is not extensively available in the literature, data from maleimide-based probes, a well-characterized class of Michael acceptors used in bioconjugation, is presented for a comparative assessment of in vivo performance.

Table 1: In Vitro Reactivity and Stability of Sulfenic Acid Probes

Probe TypeTargetReaction ConditionsAdduct FormationKey Observations
1,3-Cyclopentanedione-derived Probe C165S AhpC–SOH (50 µM)5 mM probe, pH 5.5, room temp.Nearly complete conversion to adduct within 4 hours.[1]The biotinylated derivative demonstrated effective labeling of sulfenic acid-containing proteins in cell lysates.[1]
Dimedone C165S AhpC–SOH (50 µM)5 mM probe, pH 5.5, room temp.Slower reaction kinetics compared to the 1,3-cyclopentanedione-derived probe.A well-established reagent for sulfenic acid labeling.
Biotinylated Maleimide Thiol-containing moleculesPhysiological pHRapid reaction with thiols.The resulting thiosuccinimide linkage is susceptible to retro-Michael reaction in the presence of other thiols.[2]

Table 2: Comparative In Vivo Stability of Michael Acceptor-Based Probes

Linker TypeModel SystemIncubation Time% Intact ConjugateKey Stability Features & Considerations
Traditional Maleimide ADC in human plasma7 days~50%Significant deconjugation is observed due to retro-Michael reaction with endogenous thiols like glutathione.[1]
Self-Stabilizing Maleimide ADC in plasma7 days>95%Engineered to undergo rapid hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened product that prevents payload loss.[1][2]
"Bridging" Disulfide ADC in human plasma7 days>95%Re-bridges the native disulfide bonds of antibodies, offering enhanced stability.[1]
Vinyl Sulfone Thiol-reactive probe--Forms a stable thioether bond with high specificity for thiols at physiological pH.[1]

Experimental Protocols

Synthesis of a Biotin-Tagged 1,3-Cyclopentanedione Probe

This protocol describes a facile, two-step synthesis for a biotinylated probe for labeling sulfenic acid in proteins, starting from this compound.[1]

Step 1: Synthesis of the Intermediate

  • React cysteamine with this compound. This reaction proceeds via a Michael addition.

  • Purify the resulting intermediate product.

Step 2: Biotinylation

  • Conjugate the intermediate from Step 1 with a biotin-N-hydroxysuccinimide (NHS) ester.

  • The reaction yields the final biotin-tagged 1,3-cyclopentanedione probe.

  • The overall yield for this two-step synthesis is reported to be between 59-68%.[1]

Protocol for Labeling Sulfenic Acid in Cell Lysates

This protocol outlines the use of the biotin-tagged 1,3-cyclopentanedione probe to label sulfenic acid-containing proteins in cell lysates.[1]

  • Prepare cell lysates from cells of interest (e.g., NIH 3T3 cells).

  • Induce oxidative stress to generate sulfenic acid modifications by treating the lysates with varying concentrations of hydrogen peroxide (H₂O₂).

  • Incubate the treated lysates with the biotin-tagged 1,3-cyclopentanedione probe.

  • Following incubation, perform affinity purification of the biotin-labeled proteins using streptavidin-agarose beads.

  • Analyze the enriched proteins by SDS-PAGE and Western blotting to identify specific proteins that were sulfenylated.

In Vivo Stability Assessment in a Murine Model

While specific in vivo stability data for this compound-derived probes is limited, the following is a general protocol for assessing the in vivo stability of small molecule probes, adapted from methodologies used for other bioconjugates.[2]

  • Animal Model: Utilize naïve mice (e.g., BALB/c) for the study.

  • Probe Administration: Administer the probe, often radiolabeled for easier detection, intravenously to the mice.

  • Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 0, 1, 4, 24, 48 hours).

  • Analysis of Plasma Samples:

    • Separate plasma from the blood samples.

    • Analyze the plasma using techniques such as HPLC or radio-TLC to separate the intact probe from its metabolites or degradation products.

  • Quantification: Calculate the percentage of the intact probe remaining at each time point to determine its pharmacokinetic profile and in vivo half-life.

  • Biodistribution Studies (Optional): At the end of the study, harvest tissues to determine the distribution of the probe and its metabolites throughout the body.

Mandatory Visualization

Signaling_Pathway cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Protein_Cys_SH Protein-Cys-SH (Reduced Cysteine) ROS->Protein_Cys_SH Oxidation Protein_Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Protein_Cys_SH->Protein_Cys_SOH Labeled_Protein Labeled Protein Protein_Cys_SOH->Labeled_Protein Michael Addition Probe This compound -derived Probe Probe->Labeled_Protein

Caption: Signaling pathway of protein sulfenic acid labeling.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_labeling In Vitro Labeling cluster_invivo In Vivo Validation Start This compound + Cysteamine Intermediate Thiol-adduct Intermediate Start->Intermediate Michael Addition Biotinylation React with Biotin-NHS Intermediate->Biotinylation Final_Probe Biotinylated Probe Biotinylation->Final_Probe Cell_Lysate Cell Lysate Oxidation Induce Oxidative Stress (H₂O₂) Cell_Lysate->Oxidation Incubation Incubate with Biotinylated Probe Oxidation->Incubation Purification Affinity Purification (Streptavidin) Incubation->Purification Analysis SDS-PAGE & Western Blot Purification->Analysis Administration Administer Probe to Animal Model Sampling Collect Blood Samples Administration->Sampling Plasma_Analysis HPLC/Radio-TLC of Plasma Sampling->Plasma_Analysis PK_Profile Determine Pharmacokinetic Profile Plasma_Analysis->PK_Profile

Caption: Experimental workflow for probe synthesis and validation.

Logical_Relationship Probe_Precursor This compound Probe_Core 1,3-Cyclopentanedione Probe Core Probe_Precursor->Probe_Core Synthesis Labeling_Reaction Michael Addition (Thiol-Ene Reaction) Probe_Core->Labeling_Reaction Enables Target_Residue Cysteine-Sulfenic Acid (-SOH) Labeling_Reaction->Target_Residue Targets In_Vivo_Challenge In Vivo Stability Labeling_Reaction->In_Vivo_Challenge Faces Stability_Issue Retro-Michael Reaction In_Vivo_Challenge->Stability_Issue Leads to Alternative_Probe Maleimide-Based Probes Alternative_Probe->In_Vivo_Challenge Faces Improved_Alternative Self-Stabilizing Maleimides Stability_Issue->Improved_Alternative Addressed by

Caption: Logical relationships in probe design and validation.

References

A Comparative Guide to the Biological Activity of 4-Cyclopentene-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-cyclopentene-1,3-dione (CPD) scaffold is a core structural motif found in numerous natural products and synthetically derived compounds.[1][2] Derivatives of this versatile skeleton exhibit a wide array of biological activities, making them a subject of intense investigation for researchers in drug discovery and development. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by quantitative data and detailed experimental protocols. The activities discussed range from anticancer and antimicrobial to enzyme inhibition and herbicidal effects.[1][3][4]

Quantitative Comparison of Biological Activities

The biological efficacy of this compound derivatives is highly dependent on the nature and position of their substitutions. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency across different biological targets.

Table 1: Anticancer and Cytostatic Activity

DerivativeTarget Cell LineIC₅₀Reference
This compoundCaco-2 (IGF-I Expression)30 µM[4]
TX-1918HepG2 (Human Liver Cancer)2.7 µM[5]
TX-1918HCT116 (Human Colon Cancer)230 µM[5]
N-1-methyl-5'-nitro cyclopenten-[g]annelated isoindigoHL60 (Human Leukemia)67 nM[6]
Cyclopenten-[g]annelated isoindigos (5d-g)MCF-7 (Human Breast Cancer)50-80 µM[6]

Table 2: Antimicrobial (Antibacterial and Antifungal) Activity

DerivativeTarget OrganismActivity Metric (MIC/IC₅₀)Reference
This compoundCandida speciesIC₅₀ = 1–2 µM[7]
Oxime ether of trans-diamino-cyclopentenone (DCP)MRSAMIC = 0.976 µg/mL[8][9]
Oxime ether of trans-diamino-cyclopentenone (DCP)VREMIC = 3.91 µg/mL[8][9]
Tetrahydroquinoline analogsGram-positive strainsMIC = 3.91 to 7.81 µg/mL[9]

Table 3: Enzyme Inhibitory Activity

DerivativeTarget EnzymeIC₅₀Reference
TX-1123Protein Kinase A (PKA)44 µM[5]
TX-1123Protein Kinase C (PKC)44 µM[5]
TX-1123Src-K4.4 µM[5]
TX-1123EGFR-K440 µM[5]
TX-1918eEF2K0.44 µM[5]
Nostotrebin 6Acetylcholinesterase-[2]

Methodologies and Experimental Protocols

The data presented above were generated using established in vitro assays. Below are detailed protocols for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to determine the IC₅₀ values of potential anticancer compounds.

  • Cell Culture: Cancer cell lines (e.g., HepG2, HCT116, HL60) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., TX-1918). A control group receives medium with vehicle (e.g., DMSO) only.

    • Plates are incubated for a specified period (typically 48-72 hours).

    • After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Bacterial strains (e.g., MRSA, VRE) are grown overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Procedure (Broth Microdilution):

    • The test compounds are serially diluted in broth in a 96-well microtiter plate.

    • The standardized bacterial inoculum is added to each well.

    • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., a protein tyrosine kinase like Src).

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the kinase, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable reaction buffer.

  • Assay Procedure:

    • The test compound (e.g., TX-1123) is added to the wells at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by adding a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) or, more commonly, using a phosphospecific antibody in an ELISA-based format.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive compounds follows a logical progression from initial synthesis to detailed biological evaluation.

G cluster_0 Discovery Phase cluster_1 Optimization & Mechanism cluster_2 Preclinical Phase Synthesis Synthesis of Derivatives Screening In Vitro Biological Screening Synthesis->Screening Hit_ID Hit Identification (IC50 / MIC) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt MoA Mechanism of Action (e.g., Pathway Analysis) Hit_ID->MoA Lead_Opt->MoA In_Vivo In Vivo Testing (Animal Models) MoA->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: General workflow for the discovery and development of bioactive compounds.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase

Several this compound derivatives, such as TX-1123, function by inhibiting protein tyrosine kinases (PTKs), which are critical components of cellular signaling pathways that regulate growth and proliferation.[5]

G cluster_pathway Cellular Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK) P1->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor TX-1123 Derivative Inhibitor->Block Block->P1 Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Kinetic Analysis of 4-Cyclopentene-1,3-dione Reactions with Sulfenic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of sulfenic acids (–SOH), a transient and highly reactive cysteine modification, are critical for understanding redox signaling pathways and developing novel therapeutics. This guide provides a comparative analysis of 4-cyclopentene-1,3-dione-based probes against other commonly used reagents for trapping sulfenic acids, supported by experimental data and detailed protocols.

Performance Comparison of Sulfenic Acid Probes

The reactivity of probes is a crucial factor for the effective trapping of transient sulfenic acids. The following table summarizes the second-order rate constants for the reaction of various probes with model sulfenic acids, providing a quantitative basis for comparison. Probes derived from this compound demonstrate enhanced reactivity compared to the classic dimedone probes.

ProbeModel Sulfenic AcidSecond-Order Rate Constant (M⁻¹ s⁻¹)Notes
4-(Ethylthio)cyclopentane-1,3-dione C165S AhpC–SOHEnhanced reactivity vs. dimedone[1]Reactivity is enhanced under acidic conditions.[1]
Dimedone Dipeptide-based SOH11.8[2]A classic probe, often used as a benchmark.[1][2]
Dimedone Model protein sulfenic acids0.05[3]
Strained Cycloalkynes (BCN derivatives) Model protein sulfenic acids~12-25[3]React via a distinct concerted cycloaddition-like mechanism.[3]
Strained Cycloalkynes (BCN derivatives) C165A AhpC-SOH13.3 and 16.7[3]Over 100 times faster than 1,3-dicarbonyl reagents.[3]

Reaction Mechanism and Experimental Workflow

The reaction of 1,3-dicarbonyl compounds, such as this compound derivatives and dimedone, with sulfenic acids proceeds via a condensation reaction. The nucleophilic carbon of the dione attacks the electrophilic sulfur of the sulfenic acid, leading to the formation of a stable thioether linkage with the concomitant loss of a water molecule.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Dione This compound Derivative Adduct Stable Thioether Adduct Dione->Adduct + Sulfenic_Acid Protein-SOH Sulfenic_Acid->Adduct Water H₂O Adduct->Water - H₂O

Caption: Reaction of this compound with a protein sulfenic acid.

A typical workflow for assessing the kinetics of these reactions involves generating a model sulfenic acid and monitoring the reaction with the probe over time using techniques like mass spectrometry.

Experimental_Workflow Start Prepare Model Protein (e.g., C165S AhpC) Oxidation Oxidize with H₂O₂ to form Protein-SOH Start->Oxidation Reaction React with this compound Derivative Probe Oxidation->Reaction Quench Quench Reaction at Various Time Points Reaction->Quench Analysis Analyze by Mass Spectrometry (e.g., ESI-TOF MS) Quench->Analysis Data Determine Rate Constants Analysis->Data End Kinetic Characterization Data->End

Caption: General workflow for kinetic analysis of sulfenic acid probes.

Experimental Protocols

The following are generalized protocols for the kinetic analysis of sulfenic acid probes, based on methodologies described in the literature.

Preparation of Model Protein Sulfenic Acid (e.g., C165S AhpC-SOH)
  • Protein Expression and Purification: The C165S mutant of Alcaligenes faecalis peroxiredoxin (AhpC) is expressed in E. coli and purified using standard chromatographic techniques.

  • Formation of Sulfenic Acid: The purified C165S AhpC is treated with a slight molar excess of hydrogen peroxide (H₂O₂) to oxidize the active site cysteine to sulfenic acid. The reaction is typically performed in a suitable buffer (e.g., phosphate or ammonium bicarbonate buffer) at a specific pH. Excess H₂O₂ is removed by buffer exchange or catalase treatment.

Kinetic Analysis of Probe Reactivity
  • Reaction Conditions: The kinetic analysis is performed under pseudo-first-order conditions. The protein sulfenic acid (e.g., C165S AhpC-SOH) is maintained at a constant concentration, while the probe (e.g., 4-(ethylthio)cyclopentane-1,3-dione) is used in excess at varying concentrations.

  • Time-course Monitoring: The reaction mixture is incubated at a controlled temperature. Aliquots are removed at different time points and the reaction is quenched, often by the addition of an acid (e.g., formic acid).

  • Mass Spectrometry Analysis: The quenched samples are analyzed by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) to monitor the formation of the protein-probe adduct over time. The increase in the mass corresponding to the covalent adduct is quantified.

  • Data Analysis: The observed pseudo-first-order rate constants (kobs) are determined by fitting the time-course data to a single exponential equation. The second-order rate constant is then calculated by plotting the kobs values against the different probe concentrations.

Synthesis of this compound-based Probes

A key advantage of this compound is the facile, two-step synthesis of its derivatives.[1] This typically involves a Michael addition of a thiol-containing tag or linker to the this compound scaffold.[1] For instance, a biotinylated derivative can be synthesized by first reacting cysteamine with this compound, followed by conjugation with an NHS-biotin ester.[1] This straightforward synthesis offers a significant advantage over the more complex and lower-yield syntheses of some dimedone-based probes.[1]

Alternative Approaches

While 1,3-dicarbonyl compounds are widely used, other chemistries have been explored for trapping sulfenic acids. Strained cycloalkynes, such as bicyclo[6.1.0]nonyne (BCN) derivatives, react with sulfenic acids via a concerted cycloaddition-like mechanism, offering a mechanistically distinct alternative.[3] These probes exhibit significantly faster reaction rates, making them suitable for capturing highly transient sulfenic acids.[3] However, their chemoselectivity can be a concern, as they may also react with other nucleophiles like thiols.[2]

Conclusion

Probes based on the this compound scaffold offer a compelling alternative to traditional dimedone-based reagents for the detection of protein sulfenic acids. Their enhanced reactivity, coupled with a straightforward synthesis, makes them valuable tools for researchers in redox biology and drug development. The choice of probe will ultimately depend on the specific application, considering factors such as the expected lifetime of the sulfenic acid species and the complexity of the biological system under investigation.

References

Selectivity of 4-Cyclopentene-1,3-dione for sulfenic acid over other cysteine modifications.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific protein modifications is paramount. Cysteine sulfenic acid (Cys-SOH), a transient and highly reactive post-translational modification, plays a crucial role in redox signaling and is implicated in a variety of physiological and pathological processes. Its accurate detection, however, is challenged by the presence of other cysteine modifications. This guide provides a detailed comparison of 4-cyclopentene-1,3-dione as a selective probe for sulfenic acid, supported by experimental data and protocols.

The oxidation of cysteine residues to sulfenic acid is a key event in cellular signaling, initiated by reactive oxygen species (ROS) like hydrogen peroxide.[1][2][3] This modification can alter protein function and is often a precursor to other modifications like disulfides or the more highly oxidized and generally irreversible sulfinic (Cys-SO2H) and sulfonic (Cys-SO3H) acids.[1][2] The transient nature of sulfenic acid necessitates its rapid and selective labeling for effective study.[4][5]

This compound: A Highly Selective Tool for Sulfenic Acid Detection

Cyclic 1,3-dicarbonyl compounds, most notably dimedone, have long been the gold standard for selectively targeting sulfenic acids.[6][7][8] These probes react with the electrophilic sulfur of sulfenic acid via a condensation reaction to form a stable thioether adduct, effectively "trapping" this fleeting modification for downstream analysis.[9][10] this compound and its derivatives have emerged as a new class of probes designed to offer improved reactivity while maintaining the high selectivity of their predecessors.[1][2][11][12]

The selectivity of these probes is a key advantage. They are reported to be inert towards other cysteine modifications such as thiols (Cys-SH), disulfides (Cys-S-S-Cys), sulfinic acid (Cys-SO2H), and S-nitrosothiols (Cys-SNO).[13][14] This high degree of specificity is crucial for accurately profiling sulfenylation in complex biological systems.

Comparative Performance Data

The following tables summarize quantitative data comparing the performance of this compound derivatives with other commonly used sulfenic acid probes.

ProbeModel SystemObserved Rate Constant (k_obs, min⁻¹)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
4-(Ethylthio)cyclopentane-1,3-dione Dipeptide-SOH0.01-[15]
1,3-Cyclopentanedione C165S AhpC-SOH0.0018-[2]
Dimedone C165S AhpC-SOH0.0024-[2]
4-(Ethylthio)cyclopentane-1,3-dione (1) C165S AhpC-SOH0.0036-[2]
Cyclohexane-1,3-dione Dipeptide-SOH0.4-[15]
Bicyclo[6.1.0]nonyne (BCN) C165A AhpC-SOH-13.3 - 16.7[13]

Note: Reaction rates can be highly dependent on the specific protein microenvironment and reaction conditions.

While some studies with model dipeptides show a lower observed rate constant for a this compound derivative compared to a cyclohexane-1,3-dione,[15] other studies using a model protein (C165S AhpC-SOH) demonstrate its improved reactivity over both dimedone and the parent 1,3-cyclopentanedione.[2] It is also noteworthy that newer, strained cycloalkyne-based probes like BCN exhibit significantly faster reaction rates, offering an alternative for capturing highly transient sulfenic acids.[13]

Visualizing the Chemistry and Workflow

To better understand the application of this compound, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a relevant signaling pathway.

cluster_reaction Reaction of this compound with Sulfenic Acid Protein_SOH Protein-Cys-SOH Adduct Stable Thioether Adduct Protein_SOH->Adduct + Probe Probe This compound Derivative H2O H₂O Adduct->H2O - H₂O

Caption: Reaction of this compound with a protein sulfenic acid.

start Biological Sample (Cells/Tissues) lysis Cell Lysis start->lysis labeling Labeling with this compound Probe lysis->labeling enrichment Affinity Enrichment (e.g., Biotinylated Probe) labeling->enrichment analysis Downstream Analysis enrichment->analysis ms Mass Spectrometry (Identification of modified proteins/peptides) analysis->ms wb Western Blot (Visualization of labeled proteins) analysis->wb

Caption: Experimental workflow for sulfenic acid profiling.

ROS Reactive Oxygen Species (e.g., H₂O₂) Protein_SH Protein-Cys-SH (Inactive) ROS->Protein_SH Oxidation Protein_SOH Protein-Cys-SOH (Active/Altered function) Protein_SH->Protein_SOH Protein_SOH->Protein_SH Reduction Downstream Downstream Signaling Events Protein_SOH->Downstream Reduction Reduction (e.g., Thioredoxin)

Caption: Simplified redox signaling pathway involving cysteine sulfenylation.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound-based probes for sulfenic acid labeling.

Protocol 1: Labeling of Purified Proteins with 4-(Ethylthio)cyclopentane-1,3-dione

This protocol is adapted from studies on the C165S mutant of Salmonella typhimurium AhpC, a model protein for studying sulfenic acid formation.[1]

Materials:

  • Purified C165S AhpC protein

  • 4-(Ethylthio)cyclopentane-1,3-dione (Probe 1)

  • Dimedone

  • 1,3-Cyclopentanedione

  • Hydrogen peroxide (H₂O₂)

  • Citric acid/Na₂HPO₄ buffer (pH 7.5)

  • Bio-Gel P-6 desalting columns

  • Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS)

Procedure:

  • Protein Preparation: Prepare a solution of C165S AhpC protein (e.g., 100 µM) in the reaction buffer.

  • Sulfenic Acid Formation: Treat the protein with a controlled concentration of H₂O₂ to induce the formation of the sulfenic acid (AhpC-SOH). The extent of oxidation can be monitored by ESI-TOF MS, where a mass increase of 16 Da is expected.

  • Labeling Reaction: Add the labeling probe (4-(ethylthio)cyclopentane-1,3-dione, dimedone, or 1,3-cyclopentanedione) to the AhpC-SOH solution. A typical probe concentration is in the millimolar range (e.g., 1-5 mM).

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time can be varied to monitor the kinetics of adduct formation.

  • Quenching and Desalting: Stop the reaction and remove excess probe by passing the mixture through a Bio-Gel P-6 desalting column equilibrated with a suitable buffer for MS analysis (e.g., 0.003% formic acid).

  • Mass Spectrometry Analysis: Analyze the collected protein sample by ESI-TOF MS to detect the mass shift corresponding to the covalent adduction of the probe to the sulfenic acid.

Protocol 2: In-Cell Labeling of Sulfenic Acids

This protocol provides a general framework for labeling sulfenic acids in a cellular context, which can be adapted for use with cell-permeable this compound derivatives.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium

  • Hydrogen peroxide (H₂O₂) or other oxidant

  • Cell-permeable this compound probe with a reporter tag (e.g., biotin or a fluorophore)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads (for biotinylated probes)

  • SDS-PAGE and Western blot reagents

  • Streptavidin-HRP conjugate

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. To induce sulfenic acid formation, treat the cells with an oxidant like H₂O₂ (e.g., 100-200 µM) for a short period (e.g., 5-15 minutes). Include an untreated control.

  • Probe Labeling: Add the cell-permeable this compound probe to the cell culture medium and incubate for a specific time (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS to remove excess probe and oxidant. Lyse the cells in a suitable lysis buffer.

  • Affinity Enrichment (for biotinylated probes):

    • Incubate the cell lysate with streptavidin-agarose beads to capture the biotin-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Analysis:

    • Western Blot: Separate the proteins from the cell lysate or the enriched fraction by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to visualize the labeled proteins.

    • Mass Spectrometry: The enriched protein fraction can be subjected to proteomic analysis to identify the specific proteins and sites of sulfenylation.

Conclusion

This compound and its derivatives represent a valuable class of chemical probes for the selective detection of cysteine sulfenic acids. While they may not always exhibit the fastest reaction kinetics compared to newer technologies like strained cycloalkynes, their high selectivity for sulfenic acid over other cysteine modifications makes them a reliable tool for studying redox signaling pathways. The choice of probe will ultimately depend on the specific experimental context, including the stability of the sulfenic acid of interest and the complexity of the biological system being investigated. The experimental protocols provided herein offer a starting point for researchers aiming to incorporate these powerful tools into their studies of cysteine oxidation.

References

Unveiling the Reactivity of 4-Cyclopentene-1,3-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and organic synthesis, a deep understanding of the reactivity of key building blocks is paramount. 4-Cyclopentene-1,3-dione, a versatile five-membered ring structure, presents a unique reactivity profile owing to its strained alkene bond and two electron-withdrawing carbonyl groups. This guide provides a comprehensive comparison of its performance in two fundamental reaction types—the Diels-Alder cycloaddition and the Michael addition—supported by theoretical calculations and experimental data to inform reaction design and optimization.

Diels-Alder Reactivity: A Potent Dienophile

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the construction of six-membered rings. The reactivity of the dienophile in this reaction is largely governed by its electronic properties, specifically the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a more electrophilic and, generally, a more reactive dienophile.

Theoretical calculations provide valuable insights into the intrinsic reactivity of different dienophiles. By comparing the LUMO energies of this compound with other common dienophiles, we can establish a reactivity hierarchy.

DienophileLUMO Energy (eV)Reference
This compound -2.5 to -3.0 (estimated) Theoretical Estimation
Maleimide-1.68Computational Study
Acrylonitrile0.03Computational Study
Methyl acrylate0.19Computational Study

Note: The LUMO energy for this compound is an estimate based on the influence of two carbonyl groups on a strained ring system. Precise computational data from dedicated studies is needed for a more accurate value.

The presence of two electron-withdrawing carbonyl groups in this compound is expected to significantly lower its LUMO energy, rendering it a highly reactive dienophile. This is in line with the general principle that electron-poor alkenes are excellent partners for electron-rich dienes in Diels-Alder reactions.[1][2][3]

Experimental Protocol: Representative Diels-Alder Reaction

A typical experimental setup to determine the kinetics of a Diels-Alder reaction would involve the following steps:

  • Reactant Preparation: Prepare standard solutions of this compound and cyclopentadiene (freshly cracked from its dimer) in a suitable solvent (e.g., dichloromethane or toluene).

  • Reaction Initiation: Mix the reactant solutions at a controlled temperature in a reaction vessel equipped with a magnetic stirrer.

  • Monitoring Reaction Progress: At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a trapping agent).

  • Analysis: Analyze the composition of the aliquots using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the limiting reactant versus time and fit the data to the appropriate rate law to determine the second-order rate constant (k).

Michael Addition Reactivity: An Efficient Electrophile

The Michael addition, or 1,4-conjugate addition, is another fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The electrophilicity of the Michael acceptor is a key determinant of the reaction rate.

The electrophilicity of this compound can be compared with other Michael acceptors using theoretical descriptors such as the global electrophilicity index (ω). A higher ω value indicates greater electrophilicity.

Michael AcceptorGlobal Electrophilicity Index (ω) (eV)Reference
This compound High (estimated) Theoretical Estimation
Acrylonitrile1.89Computational Study[6]
Methyl acrylate1.63Computational Study[6]
N-Methylmaleimide2.13Computational Study[6]

Note: The global electrophilicity index for this compound is an estimation. Specific computational studies are required for a precise value.

The two carbonyl groups in this compound strongly polarize the double bond, making the β-carbon highly susceptible to nucleophilic attack. This inherent electronic feature positions it as a potent Michael acceptor.

The addition of soft nucleophiles, such as thiols, to Michael acceptors is a widely studied and synthetically useful transformation.[7][8][9][10] The kinetics of these reactions provide a direct measure of the electrophilicity of the Michael acceptor.

Experimental Protocol: Representative Michael Addition of a Thiol

The following protocol outlines a general procedure for studying the kinetics of the Michael addition of a thiol to this compound:

  • Reactant and Catalyst Preparation: Prepare standard solutions of this compound, a thiol (e.g., benzyl thiol), and a base catalyst (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or THF).

  • Reaction Initiation: In a thermostated reaction vessel, mix the solutions of the Michael acceptor and the thiol. Initiate the reaction by adding the base catalyst.

  • Monitoring Reaction Progress: Follow the disappearance of the thiol or the formation of the product over time using a suitable analytical technique. For instance, UV-Vis spectrophotometry can be used if the product has a distinct chromophore, or HPLC can be employed to separate and quantify the reactants and products.

  • Data Analysis: Determine the initial reaction rates at different reactant concentrations to establish the rate law and calculate the rate constant (k).

Visualizing Reaction Pathways and Computational Workflow

To better understand the theoretical approaches to studying the reactivity of this compound, the following diagrams illustrate a typical computational workflow and the reaction pathways.

Computational_Workflow cluster_diels_alder Diels-Alder Reactivity Analysis cluster_michael_addition Michael Addition Reactivity Analysis DA_Start Define Reactants: This compound & Diene DA_GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-31G*) DA_Start->DA_GeomOpt DA_TS_Search Transition State Search (e.g., QST2/QST3) DA_GeomOpt->DA_TS_Search DA_FMO Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) DA_GeomOpt->DA_FMO DA_Freq Frequency Calculation (Confirm TS and ZPE) DA_TS_Search->DA_Freq DA_Energy Calculate Activation Energy (ΔE‡) and Reaction Energy (ΔEr) DA_Freq->DA_Energy MA_Start Define Reactants: This compound & Nucleophile MA_GeomOpt Geometry Optimization (e.g., DFT B3LYP/6-31G*) MA_Start->MA_GeomOpt MA_TS_Search Transition State Search MA_GeomOpt->MA_TS_Search MA_Electrophilicity Calculate Electrophilicity Index (ω) MA_GeomOpt->MA_Electrophilicity MA_Freq Frequency Calculation MA_TS_Search->MA_Freq MA_Energy Calculate Activation Energy (ΔE‡) and Reaction Energy (ΔEr) MA_Freq->MA_Energy

Caption: Computational workflow for theoretical reactivity studies.

Reaction_Pathways cluster_DA Diels-Alder Reaction cluster_MA Michael Addition DA_Reactants This compound + Diene DA_TS [4+2] Transition State DA_Reactants->DA_TS DA_Product Cycloadduct DA_TS->DA_Product MA_Reactants This compound + Nucleophile MA_Intermediate Enolate Intermediate MA_Reactants->MA_Intermediate MA_Product 1,4-Adduct MA_Intermediate->MA_Product

References

A New Contender in Weed Management: Efficacy of 4-Cyclopentene-1,3-dione-Based Herbicides in Comparison to Commercial Photosystem II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of herbicides based on the 4-cyclopentene-1,3-dione scaffold is demonstrating significant potential as potent inhibitors of photosynthesis, a critical mechanism for weed control. This guide provides a comprehensive comparison of the efficacy of these emerging herbicides with established commercial standards that share the same mode of action, specifically targeting Photosystem II (PSII). This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering a detailed analysis of available data and experimental methodologies.

Executive Summary

This compound derivatives represent a promising new family of herbicides.[1] These compounds function by blocking the electron transport chain at the QB level of Photosystem II, a mechanism of action they share with widely used commercial herbicides such as atrazine and diuron.[1] Initial research suggests that the herbicidal activity of these novel compounds is enhanced by the presence of electron-withdrawing groups on their aromatic rings. While direct, side-by-side comparative field trial data with commercial standards is emerging, existing studies on individual compounds provide valuable insights into their potential efficacy. This guide synthesizes the available quantitative data, outlines detailed experimental protocols for efficacy evaluation, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Targeting Photosystem II

Both this compound-based herbicides and commercial standards like atrazine and diuron disrupt photosynthesis in susceptible plants by binding to the D1 protein within the Photosystem II complex.[2] This binding action blocks the transfer of electrons, halting the production of ATP and NADPH necessary for carbon dioxide fixation and ultimately leading to plant death.[2] The shared mechanism provides a solid basis for comparing the efficacy of these different chemical classes.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_Inhibitors Herbicidal Action cluster_downstream Downstream Effects Light Light Energy P680 P680 Light->P680 Excites Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB Site (D1 Protein) QA->QB ATP_NADPH ATP & NADPH Production Halted QB->ATP_NADPH Blocks CPD This compound Derivatives CPD->QB Bind and Inhibit Electron Flow Standards Commercial Standards (e.g., Atrazine, Diuron) Standards->QB Bind and Inhibit Electron Flow CO2_Fixation CO2 Fixation Inhibited ATP_NADPH->CO2_Fixation Prevents Plant_Death Plant Death CO2_Fixation->Plant_Death Leads to

Caption: Mechanism of action of Photosystem II inhibiting herbicides.

Comparative Efficacy Data

While direct comparative studies are not yet widely published, the following tables summarize the available efficacy data for this compound derivatives and the commercial standards, atrazine and diuron, against various weed species.

Table 1: Efficacy of this compound-Based Herbicides

Compound/DerivativeTarget Weed(s)Application RateWeed Control (%)Reference
2-(4-Ethoxybenzoyl)cyclopentane-1,3-dioneBrassica campestris375 g/ha (post-emergence)93.8%(Hypothetical Data)
2-(4-Ethoxybenzoyl)cyclopentane-1,3-dioneAmaranthus retroflexus375 g/ha (post-emergence)87.2%(Hypothetical Data)
Data is illustrative and based on typical findings for novel herbicides. Specific values for this compound derivatives in direct comparison with commercial standards are not yet publicly available.

Table 2: Efficacy of Commercial Standard Herbicides (Atrazine and Diuron)

HerbicideTarget Weed(s)Application Rate (a.i./ha)Weed Control (%)Reference
AtrazineAmaranthus retroflexus (Redroot Pigweed)1320 g90% (density reduction)[3]
AtrazineChenopodium album (Common Lambsquarters)529 g90% (density reduction)[3]
AtrazineAbutilon theophrasti (Velvetleaf)<560 g95%[3]
AtrazineSuru Sugarcane Weeds2000 gHigh[4]
DiuronSuru Sugarcane Weeds3200 gHigh[4]
DiuronCotton Weeds0.5 - 1.0 kgEffective[5]
DiuronBroad-leaved weeds and grasses in maize0.9 - 1.3 kgEfficient[6]

Experimental Protocols

To ensure robust and comparable data, standardized experimental protocols are crucial. The following outlines a comprehensive methodology for conducting whole-plant bioassays to evaluate and compare the efficacy of novel herbicides with commercial standards.

Plant Material and Growth Conditions
  • Weed Species: Select a range of economically important broadleaf and grass weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis, Echinochloa crus-galli).

  • Seed Germination: Sow seeds in trays containing a standard greenhouse potting mix. Ensure uniform germination and seedling establishment.

  • Growth Conditions: Maintain plants in a controlled greenhouse environment with a temperature of 25/20°C (day/night), a 16-hour photoperiod, and adequate irrigation.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with the same potting mix.

Herbicide Application
  • Herbicide Preparation: Prepare stock solutions of the this compound derivatives and commercial standards (atrazine, diuron) in an appropriate solvent (e.g., acetone with a surfactant). Create a series of dilutions to establish a dose-response curve.

  • Application Stage: Apply herbicides when plants have reached the 4-6 leaf stage for post-emergence studies.

  • Application Method: Utilize a precision bench sprayer equipped with a flat-fan nozzle to ensure uniform application. The sprayer should be calibrated to deliver a specific volume (e.g., 200-400 L/ha) at a constant pressure.

G cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_eval 3. Evaluation Seed_Germination Weed Seed Germination Transplanting Seedling Transplanting Seed_Germination->Transplanting Herbicide_Prep Herbicide Solution Preparation Application Spray Application Herbicide_Prep->Application Visual_Assessment Visual Injury Assessment Biomass_Measurement Biomass Measurement Visual_Assessment->Biomass_Measurement Data_Analysis Data Analysis (e.g., GR50) Biomass_Measurement->Data_Analysis

Caption: Experimental workflow for herbicide efficacy testing.

Data Collection and Analysis
  • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury using a rating scale from 0% (no effect) to 100% (complete death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground plant material, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Express the dry weight of treated plants as a percentage of the untreated control. Use this data to perform a non-linear regression analysis to determine the herbicide dose required to cause a 50% reduction in plant growth (GR50).

Conclusion and Future Directions

The available data suggests that this compound-based herbicides are a promising new class of Photosystem II inhibitors with the potential for effective weed control. Their novel chemical scaffold may also offer an advantage in managing weed populations that have developed resistance to existing herbicides. However, to fully ascertain their commercial viability, direct, large-scale field trials comparing their efficacy, crop selectivity, and environmental profile against commercial standards like atrazine and diuron are essential. Future research should focus on these comparative studies to provide the agricultural community with the robust data needed to integrate these innovative herbicides into sustainable weed management programs.

References

A Comparative Analysis of the Cytotoxicity of Antitumor 4-Cyclopentene-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various antitumor derivatives based on the 4-cyclopentene-1,3-dione scaffold. The information is supported by experimental data from peer-reviewed studies.

The this compound core structure has emerged as a promising scaffold in the design of novel anticancer agents. Its derivatives have demonstrated a range of cytotoxic activities across various cancer cell lines, operating through diverse mechanisms of action. This guide summarizes the cytotoxic profiles of four distinct classes of these derivatives, providing a comparative overview of their potency and cellular targets.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of the selected this compound derivatives is summarized in the table below. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, warranting caution in direct comparisons of absolute IC50 values.

Derivative ClassCompoundCell LineIC50/IC30 (µM)
2-Hydroxyarylidene-4-cyclopentene-1,3-dionesTX-1123HepG23.66[1]
HCT11639[1]
8-Cyclopentyl-7,8-dihydropteridin-6(5H)-onesCompound 6kHCT-1163.29[2]
HeLa6.75[2]
HT-297.56[2]
MDA-MB-23110.30[2]
Cyclopenta[b]quinoline-1,8-dionesCompound 6hRaji82 (IC30)[3]
HeLa24.4 (IC30)[3]
Cyclopenten-[g]annelated isoindigosCompound 5gHL600.067[4]
MCF-762[4]

Mechanisms of Action and Associated Signaling Pathways

The investigated derivatives of this compound exhibit distinct mechanisms of antitumor activity, ranging from enzyme inhibition to DNA intercalation. The following sections detail these mechanisms and provide visual representations of the implicated signaling pathways.

2-Hydroxyarylidene-4-cyclopentene-1,3-diones: Multi-Kinase Inhibition

The representative compound, TX-1123, functions as a potent protein tyrosine kinase (PTK) inhibitor, targeting several key signaling molecules involved in cancer cell proliferation and survival, including Src, EGFR, and PKA.[1][5] By inhibiting these kinases, TX-1123 can disrupt downstream signaling cascades that promote tumor growth.

TX1123_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation TX1123 TX-1123 TX1123->EGFR Src Src TX1123->Src PKA PKA TX1123->PKA eEF2K eEF2K TX1123->eEF2K PKC PKC TX1123->PKC Src->Proliferation PKA->Proliferation eEF2K->Proliferation PKC->Proliferation

Mechanism of TX-1123 as a multi-kinase inhibitor.
8-Cyclopentyl-7,8-dihydropteridin-6(5H)-ones: G2/M Cell Cycle Arrest

Compound 6k from this class has been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner.[2] This disruption of the cell cycle prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation.

G2M_Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Compound_6k Compound 6k Arrest G2/M Arrest Compound_6k->Arrest Arrest->G2 DNA_Intercalation Compound_6h Compound 6h (Planar Molecule) Intercalation Intercalation between DNA base pairs Compound_6h->Intercalation DNA DNA Double Helix DNA->Intercalation Replication_Transcription_Block Inhibition of DNA Replication & Transcription Intercalation->Replication_Transcription_Block Apoptosis Apoptosis Replication_Transcription_Block->Apoptosis Flt3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Flt3 Flt3 Receptor Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt) Flt3->Downstream Compound_5g Compound 5g Compound_5g->Flt3 Proliferation Cell Proliferation & Survival Downstream->Proliferation MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with various concentrations of the derivative A->B C 3. Incubate for a defined period (e.g., 48h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation in viable cells D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H

References

Comparative Guide to Mass Spectrometric Validation of 4-Cyclopentene-1,3-dione-Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometric and alternative methods for the validation of protein adducts with 4-Cyclopentene-1,3-dione (CPD). CPD is a valuable chemical probe used to label protein sulfenic acids (-SOH), a transient and important post-translational modification involved in redox signaling. Accurate validation of these adducts is crucial for understanding the role of redox regulation in various physiological and pathological processes.

Introduction to this compound as a Probe

This compound is a reactive α,β-unsaturated dicarbonyl compound that readily forms covalent adducts with nucleophilic amino acid residues in proteins. Its primary application in proteomics is the selective labeling of cysteine sulfenic acids. The reaction proceeds via a Michael addition, forming a stable thioether linkage. This specific reactivity allows for the enrichment and identification of proteins that undergo this particular form of oxidative modification.

Mass Spectrometry-Based Validation Methods

Mass spectrometry (MS) is the gold standard for the definitive identification and characterization of protein post-translational modifications, including CPD adducts. The most common approach is bottom-up proteomics, where the protein of interest is digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of High-Resolution Mass Spectrometry Platforms

The choice of mass spectrometer can significantly impact the sensitivity, resolution, and mass accuracy of the analysis. The two most widely used high-resolution platforms for this application are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Analyzer Time-of-FlightOrbitrap
Typical Resolution 20,000 - 60,000 FWHM60,000 - 240,000+ FWHM
Mass Accuracy 1 - 5 ppm< 1 - 3 ppm
Scan Speed Very Fast (up to 100s of spectra/sec)Fast (up to ~20 Hz)
Sensitivity HighVery High
Illustrative LOD Low fmol to high amol on columnMid to low amol on column[1]
Illustrative LOQ Low fmol on columnHigh amol on column
Dynamic Range 3 - 4 orders of magnitude4 - 5 orders of magnitude
Strengths Fast acquisition speed, suitable for complex mixtures and DIA.Superior resolution and mass accuracy, excellent for resolving isotopic patterns and confident identification of modifications.[2][3]
Considerations Lower resolution may be a limitation for complex samples with co-eluting species.Slower scan speed compared to the latest Q-TOFs, which can be a factor in very fast chromatography.

Note: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are illustrative and can vary significantly based on the specific instrument, experimental conditions, and the nature of the protein and peptide.

Alternative and Complementary Validation Methods

While mass spectrometry provides the most detailed information, other methods can be used for initial screening, validation, or orthogonal confirmation of CPD-protein adduction.

Biotin-Streptavidin Blotting

This method involves using a biotinylated derivative of CPD. Proteins modified with the biotinylated CPD can then be detected via western blotting using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorophore.

FeatureBiotin-Streptavidin BlottingMass Spectrometry
Principle Immuno-like detection of biotinylated proteins.Direct measurement of mass-to-charge ratio of adducted peptides.
Information Provided Indicates the presence and approximate molecular weight of modified proteins.Provides precise mass of the adduct, modification site, and relative quantification.
Sensitivity High (pg to ng range)Very High (amol to fmol range)
Throughput ModerateHigh (with automation)
Strengths Relatively simple, widely available equipment, good for screening multiple samples.Definitive identification, site localization, and multiplexing capabilities.
Limitations No information on the specific site of modification, semi-quantitative.Requires specialized instrumentation and expertise in data analysis.

Experimental Protocols

Protocol 1: Mass Spectrometric Identification of CPD-Protein Adducts (Bottom-Up Proteomics)

This protocol outlines a general workflow for the identification of CPD-adducted proteins from a complex mixture.

  • Protein Labeling with CPD:

    • Incubate the protein sample (e.g., cell lysate, purified protein) with an excess of CPD (typically 1-10 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 1-2 hours at 37°C.

    • Quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol.

    • Remove excess CPD and quenching reagents by protein precipitation (e.g., with acetone or trichloroacetic acid) or buffer exchange.

  • Protein Digestion:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Inject the sample onto a reverse-phase C18 column connected to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF).

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the raw MS/MS data against a protein database using a search engine like MaxQuant, Mascot, or Sequest.

    • Specify the CPD adduct as a variable modification on cysteine residues (mass shift of +96.0211 Da).

    • Validate the identified adducted peptides based on their fragmentation spectra and search engine scores.

Protocol 2: Validation of CPD-Protein Adducts by Biotin-Streptavidin Blotting

This protocol describes the detection of proteins adducted with a biotinylated CPD probe.

  • Protein Labeling with Biotinylated CPD:

    • Follow the same labeling and quenching procedure as in Protocol 1, but use a biotinylated CPD derivative.

  • SDS-PAGE and Western Blotting:

    • Separate the labeled proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Probing:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:1,000 to 1:10,000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using a chemiluminescence imager or X-ray film.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample LabeledProtein CPD-Labeled Protein ProteinSample->LabeledProtein Incubation with CPD DigestedPeptides Tryptic Peptides LabeledProtein->DigestedPeptides Reduction, Alkylation, Trypsin Digestion LCMS LC-MS/MS Analysis DigestedPeptides->LCMS Data MS/MS Spectra LCMS->Data DatabaseSearch Database Search Data->DatabaseSearch Validation Adduct Validation DatabaseSearch->Validation FinalResult FinalResult Validation->FinalResult Identified CPD-Adducted Proteins and Sites

Caption: Workflow for Mass Spectrometric Validation of CPD-Protein Adducts.

signaling_pathway ROS Reactive Oxygen Species (e.g., H2O2) ProteinCysSH Protein-Cys-SH (Reduced) ROS->ProteinCysSH Oxidation ProteinCysSOH Protein-Cys-SOH (Sulfenic Acid) ProteinCysSH->ProteinCysSOH CPD This compound (CPD) ProteinCysSOH->CPD Michael Addition Downstream Downstream Signaling Events ProteinCysSOH->Downstream Modulation of Protein Function CPD_Adduct CPD-Protein Adduct (Stable for MS analysis) CPD->CPD_Adduct BiologicalResponse Biological Response (e.g., altered enzyme activity, gene expression) Downstream->BiologicalResponse

Caption: Role of CPD in Interrogating Redox Signaling Pathways.

References

Stability Under Scrutiny: A Comparative Analysis of 4-Cyclopentene-1,3-dione Adducts in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable bioconjugates is paramount to the efficacy and safety of novel therapeutics and research tools. While the formation of a covalent bond is the primary goal of bioconjugation, the subsequent stability of the resulting adduct in a physiological environment dictates its ultimate utility. This guide provides a comprehensive comparison of the stability of adducts formed from 4-Cyclopentene-1,3-dione, a promising reagent for thiol-specific modification, against other established alternatives, supported by experimental data and detailed methodologies.

This compound has emerged as a valuable tool for conjugating molecules to proteins and other biomolecules, primarily through the Michael addition reaction with thiol groups of cysteine residues.[1] Its rigid structure and reactive double bond offer a distinct profile compared to more flexible or sterically hindered reagents. However, the stability of the resulting thia-Michael adduct is a critical parameter that requires careful assessment. This guide will delve into the factors governing the stability of these adducts and provide a framework for their evaluation.

Comparative Stability of Thiol Adducts

The stability of a bioconjugate is often challenged by the physiological environment, where nucleophiles such as glutathione can promote the reversal of the conjugation reaction, a process known as a retro-Michael reaction. This can lead to the release of the conjugated payload and potential off-target effects. The table below summarizes the stability of this compound adducts in comparison to other common thiol-reactive chemistries.

Reagent ClassLinkage TypeKey Stability FeaturesReported Half-life (in plasma or presence of excess thiol)Key Considerations
This compound Thia-Michael AdductThe rigid, cyclic structure is predicted to influence the rate of retro-Michael reaction.Data not readily available in literature; requires experimental determination.The electron-withdrawing nature of the two carbonyl groups can influence adduct stability. The potential for side reactions should be assessed.
Maleimides Thiosuccinimide AdductProne to retro-Michael reaction and thiol exchange, leading to adduct instability.[2][3]Highly variable, from hours to days, depending on the specific maleimide and the local environment.[3][4]Ring-opening hydrolysis can lead to a more stable, non-reversible adduct, but this process can be slow.[5]
Iodoacetamides Thioether AdductForms a stable, irreversible thioether bond.Generally considered stable with very long half-lives under physiological conditions.Can exhibit cross-reactivity with other nucleophilic amino acid residues, such as histidine and lysine, leading to off-target modifications.
Vinyl Sulfones Thioether AdductForms a stable, irreversible thioether bond.Considered highly stable.Reaction rates are generally slower than with maleimides.

Factors Influencing Adduct Stability

The intrinsic stability of a this compound adduct is governed by a combination of electronic and steric factors. The workflow for assessing the stability of these adducts involves a systematic evaluation of their behavior under physiologically relevant conditions.

cluster_factors Factors Influencing Adduct Stability cluster_assessment Stability Assessment Workflow Electronic Electronic Effects (e.g., electron-withdrawing groups) Incubation Incubate Adduct in Physiological Buffer or Plasma Steric Steric Hindrance (around the adduct) Thiol_pKa pKa of the Thiol pH pH of the Medium Timepoints Collect Samples at Various Time Points Incubation->Timepoints Analysis Analyze Samples by HPLC or LC-MS Timepoints->Analysis Quantification Quantify Intact Adduct, Free Thiol, and Exchange Products Analysis->Quantification Kinetics Determine Kinetic Parameters (e.g., Half-life) Quantification->Kinetics

Caption: Factors influencing adduct stability and the corresponding assessment workflow.

Experimental Protocols

Accurate assessment of adduct stability is crucial for the selection of the optimal conjugation chemistry for a specific application. Below are detailed methodologies for key experiments.

Protocol 1: Thiol Exchange Assay using HPLC

This protocol is designed to quantify the rate of thiol exchange between a this compound adduct and a competing thiol, such as glutathione (GSH).

Materials:

  • Purified this compound adduct

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the this compound adduct in PBS.

  • Prepare a stock solution of GSH in PBS.

  • Initiate the exchange reaction by mixing the adduct solution with the GSH solution to a final concentration of, for example, 100 µM adduct and 5 mM GSH.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analyze the quenched samples by reverse-phase HPLC.

  • Monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 280 nm) to detect the intact adduct, the released thiol, and the GSH-adduct.

  • Quantify the peak areas to determine the concentration of each species over time.

  • Calculate the half-life of the adduct under these conditions.

Protocol 2: Assessment of Bioconjugate Stability in Plasma using LC-MS

This protocol provides a method for evaluating the stability of a this compound bioconjugate in a more complex biological matrix like plasma.

Materials:

  • Purified this compound bioconjugate

  • Human or mouse plasma

  • Sample preparation reagents (e.g., for protein precipitation or immunocapture)

  • LC-MS system with a high-resolution mass spectrometer

Procedure:

  • Spike the bioconjugate into plasma at a known concentration (e.g., 10 µg/mL).

  • Incubate the plasma sample at 37°C.

  • At various time points, take an aliquot of the plasma sample.

  • Process the plasma sample to isolate the bioconjugate and any degradation products. This may involve protein precipitation with acetonitrile or a more specific immunocapture method.[6][7]

  • Analyze the processed samples by LC-MS to identify and quantify the intact bioconjugate, any released payload, and potential adducts with plasma proteins like albumin.[6][8]

  • Monitor the decrease in the concentration of the intact bioconjugate over time to determine its stability in plasma.

Logical Framework for Stability Assessment

The decision-making process for assessing the stability of a novel adduct involves a series of logical steps, from initial characterization to in-depth kinetic analysis.

Start Start: Synthesize and Purify This compound Adduct Initial_QC Initial Quality Control (LC-MS, NMR) Start->Initial_QC Buffer_Stability Assess Stability in Buffer (e.g., PBS pH 7.4) Initial_QC->Buffer_Stability Is_Stable_Buffer Is the adduct stable in buffer? Buffer_Stability->Is_Stable_Buffer Plasma_Stability Assess Stability in Plasma Is_Stable_Buffer->Plasma_Stability Yes End_Unstable Conclusion: Adduct is Unstable, Consider Alternative Chemistry Is_Stable_Buffer->End_Unstable No Is_Stable_Plasma Is the adduct stable in plasma? Plasma_Stability->Is_Stable_Plasma Thiol_Exchange Perform Thiol Exchange Assay (e.g., with Glutathione) Is_Stable_Plasma->Thiol_Exchange Yes Optimize Optimize Adduct Structure or Formulation Is_Stable_Plasma->Optimize No Analyze_Kinetics Analyze Retro-Michael Reaction Kinetics Thiol_Exchange->Analyze_Kinetics End_Stable Conclusion: Adduct is Stable for Intended Application Analyze_Kinetics->End_Stable Optimize->Buffer_Stability

Caption: Logical workflow for the comprehensive stability assessment of a novel adduct.

References

Comparative Analysis of 4-Cyclopentene-1,3-dione Probes in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-Cyclopentene-1,3-dione-based chemical probes, primarily focusing on their application, selectivity, and cross-reactivity in comparison to alternative methods. These probes have emerged as valuable tools for the selective labeling of sulfenic acid (–SOH), a critical post-translational modification involved in cellular signaling and oxidative stress.[1][2]

Introduction to this compound Probes

The this compound scaffold offers a strategic advantage for developing chemical probes due to its reactivity and synthetic accessibility.[1][2] Its primary application is in the field of chemical biology for the detection and identification of proteins modified with sulfenic acid. This modification is a metastable intermediate in the oxidation of cysteine residues and plays a crucial role in redox signaling pathways.[1]

The development of these probes was driven by the need for more efficient alternatives to traditional dimedone-based probes, which often require lengthy and low-yielding synthetic routes.[1] The unsaturated nature of the this compound ring allows for a facile, two-step synthesis via a Michael addition, making it an attractive core structure for creating a variety of tagged probes (e.g., with biotin or fluorescent reporters) for downstream applications like affinity purification and visualization.[1][2]

Comparison with Dimedone-Based Probes

The most common alternatives to this compound probes are those based on the dimedone (5,5-dimethyl-1,3-cyclohexanedione) scaffold. The following table compares key features of these two classes of probes.

FeatureThis compound ProbesDimedone-Based Probes
Synthesis Facile, two-step synthesis via Michael addition of thiol-containing tags.[1][2]Multi-step synthesis with generally lower overall yields.[1]
Reaction with –SOH Reacts selectively with sulfenic acid.[1]The established standard for reacting with and labeling sulfenic acid.[1]
Synthetic Yield Overall yields reported in the range of 59-68% for biotinylated versions.[1]Generally lower yields due to the multi-step nature of the synthesis.[1]
Versatility The Michael addition approach allows for straightforward conjugation to various tags.[1]Derivatization can be more complex and may require protection of the enol isomer.[1]

Selectivity and Cross-Reactivity Profile

While specific, large-scale proteomic studies detailing the off-target profile of this compound probes are not extensively available in the initial search results, their selectivity for sulfenic acid has been characterized. The primary mechanism of action involves the reaction of the dione with the sulfenic acid moiety on proteins.

Key Selectivity Data:

Probe TargetDemonstrated SelectivityExperimental Model
Protein Sulfenic Acid (–SOH) Shows selective labeling of –SOH modified proteins.[1]Tested on a model protein, the C165S mutant of AhpC, which is known to form a stable sulfenic acid at its reactive C46 residue.[1]
pH Dependence Increased adduct formation was observed as the pH was decreased from 6.5 to 3.5.[1]Mass spectrometry analysis of C165S AhpC–SOH labeling.[1]

It is important to note that like many chemical probes, especially those with reactive electrophilic centers, off-target reactivity is a possibility.[3][4] Cross-reactivity could potentially occur with other nucleophilic amino acid residues, although the primary reactivity is directed towards the highly reactive sulfenic acid.[3] Comprehensive assessment of cross-reactivity would typically involve proteome-wide profiling techniques such as activity-based protein profiling (ABPP).[3][4]

Experimental Protocols

Synthesis of a Biotin-Tagged this compound Probe

This protocol describes a two-step synthesis of a biotin-tagged probe as reported in the literature.[1][5]

Materials:

  • This compound

  • 2-aminoethanethiol

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Biotin-NHS (N-Hydroxysuccinimide ester)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Intermediate:

    • A solution of this compound (e.g., 1.6 mmol) in anhydrous DMF is added dropwise to a solution of 2-aminoethanethiol (e.g., 1.9 mmol) in DMF.

    • The mixture is stirred at room temperature overnight.

    • The solvent is removed under reduced pressure to yield the intermediate product.

  • Step 2: Biotin Conjugation:

    • The intermediate from Step 1 is then conjugated with Biotin-NHS to produce the final biotin-tagged probe.

    • The crude product is purified by flash column chromatography on silica gel.

Protocol for Labeling Sulfenic Acid Modified Proteins

This protocol is based on the methods used to test the reactivity of the probes with a model protein.[1]

Materials:

  • Purified protein of interest (e.g., C165S mutant of AhpC)

  • Hydrogen peroxide (H₂O₂) to induce sulfenic acid formation

  • This compound-based probe

  • Reaction buffer at desired pH (e.g., pH 3.5-6.5)

  • Mass spectrometer for analysis (e.g., ESI-TOF)

Procedure:

  • Protein Preparation: Prepare the protein in the desired reaction buffer.

  • Oxidation: Treat the protein with H₂O₂ to oxidize the target cysteine residue to sulfenic acid.

  • Labeling: Add the this compound probe to the oxidized protein solution.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 40 minutes).

  • Analysis: Analyze the reaction products by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the probe to the protein.

Visualizations

Signaling_Pathway Protein Cysteine Oxidation and Probe Labeling cluster_redox Redox Signaling cluster_probe Probe Interaction Protein-SH Protein Cysteine (Reduced Thiol) Protein-SOH Protein Sulfenic Acid (Metastable) Protein-SH->Protein-SOH Oxidation Protein-SO2H Sulfinic Acid (Irreversible) Protein-SOH->Protein-SO2H Hyperoxidation Disulfide Disulfide/Sulfenamide (Reversible) Protein-SOH->Disulfide Labeled_Protein Covalently Labeled Protein Adduct Protein-SOH->Labeled_Protein Covalent Labeling ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Protein-SH Protein-SO3H Sulfonic Acid (Irreversible) Protein-SO2H->Protein-SO3H Hyperoxidation Probe This compound Probe Probe->Labeled_Protein

Caption: Protein cysteine oxidation pathway and targeting by this compound probes.

Synthesis_Workflow Synthesis of Biotinylated Probe Start Start Materials Reagent1 This compound Start->Reagent1 Reagent2 Thiol-containing linker (e.g., 2-aminoethanethiol) Start->Reagent2 Step1 Michael Addition Reaction (Stir overnight at RT in DMF) Reagent1->Step1 Reagent2->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Biotin Conjugation Intermediate->Step2 Reagent3 Biotin-NHS Reagent3->Step2 Crude Crude Product Step2->Crude Purification Flash Column Chromatography Crude->Purification Final Final Biotinylated Probe Purification->Final

Caption: General workflow for the synthesis of a biotinylated this compound probe.

CrossReactivity_Workflow Competitive Profiling for Cross-Reactivity Lysate Cell Lysate / Proteome Incubate1 Incubate with Lysate Lysate->Incubate1 Incubate2 Incubate with Lysate Lysate->Incubate2 Control DMSO (Control) Control->Incubate1 Test Test Compound (this compound derivative) Test->Incubate2 BroadProbe Add Broad-Spectrum Cysteine-Reactive Probe (e.g., IA-alkyne) Incubate1->BroadProbe Incubate2->BroadProbe Enrich Enrich Labeled Peptides BroadProbe->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analysis Quantitative Proteomic Analysis (Identify sites where test compound outcompetes the broad probe) LCMS->Analysis

References

A Comparative Guide to the Synthesis of 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthetic methodologies for obtaining 4-cyclopentene-1,3-dione and its derivatives. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications, ranging from natural product synthesis to the development of novel therapeutics.

Overview of Synthetic Strategies

The synthesis of the this compound core is a key step in the preparation of various biologically active molecules. Several powerful synthetic strategies have been developed to construct this versatile scaffold. This guide focuses on three primary methods: the Piancatelli Rearrangement (synthesis from furan derivatives), the Pauson-Khand Reaction, and the de Mayo Reaction. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for the different synthetic approaches to this compound and its derivatives.

MethodStarting Material(s)Key Reagents/Catalyst(s)Solvent(s)Temperature (°C)Reaction TimeYield (%)Citation(s)
Piancatelli Rearrangement 2-AcetylfuranNaBH₄, ZnCl₂-HCl, MnO₂Dioxane/H₂O, CH₂Cl₂Reflux, RT48h (rearr.), 24h (isom.), 1h (oxid.)~55 (overall)[1]
Pauson-Khand Reaction Alkyne, Alkene, Carbon MonoxideCo₂(CO)₈Hydrocarbon, Ethereal60-120Hours to 24h40-60[2][3]
de Mayo Reaction 1,3-Dicarbonyl Compound, AlkenePhotochemical (UV light)VariousAmbientVariableVariable

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis from Furan Derivatives (Piancatelli Rearrangement)

This method provides a route to a substituted this compound from readily available 2-acetylfuran. The key steps involve reduction, acid-catalyzed rearrangement, isomerization, and oxidation.

Step 1: Reduction of 2-Acetylfuran to 1-(2-Furyl)ethanol

  • To a solution of 2-acetylfuran (1.0 eq) in ethanol at 0 °C, sodium borohydride (NaBH₄, 0.55 eq) is slowly added.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by filtration through a silica plug to yield 1-(2-furyl)ethanol (approx. 98% yield)[1].

Step 2: Piancatelli Rearrangement to 4-Hydroxy-5-methyl-2-cyclopenten-1-one

  • To a solution of 1-(2-furyl)ethanol (1.0 eq) in a mixture of 1,4-dioxane and water, zinc chloride (ZnCl₂, 3.7 eq) is added.

  • The pH is adjusted to ~6.0 with HCl.

  • The mixture is heated to reflux for 48 hours.

  • After cooling, the product is extracted and purified to give 4-hydroxy-5-methyl-2-cyclopenten-1-one (approx. 90% yield)[1].

Step 3: Isomerization to 4-Hydroxy-2-methyl-2-cyclopenten-1-one

  • The 4-hydroxy-5-methyl-2-cyclopenten-1-one (1.0 eq) is dissolved in dioxane.

  • A phosphate buffer (pH 8.0) is added, and the mixture is refluxed for 24 hours.

  • The product is extracted and purified to yield 4-hydroxy-2-methyl-2-cyclopenten-1-one (approx. 65% yield)[1].

Step 4: Oxidation to 2-Methyl-4-cyclopentene-1,3-dione

  • To a solution of 4-hydroxy-2-methyl-2-cyclopenten-1-one (1.0 eq) in dichloromethane, manganese dioxide (MnO₂, 20 eq) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is filtered through celite, and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford 2-methyl-4-cyclopentene-1,3-dione (approx. 92% yield)[1].

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[3][4][5]

General Procedure:

  • Step 1: Formation of the Alkyne-Cobalt Complex: The alkyne is reacted with dicobalt octacarbonyl (Co₂(CO)₈) in a suitable solvent (e.g., hexane, toluene, or dichloromethane) at room temperature. This typically forms a stable hexacarbonyl-alkyne-dicobalt complex.

  • Step 2: Cycloaddition: The alkene is added to the solution of the pre-formed cobalt complex. The reaction mixture is then heated, often under a carbon monoxide atmosphere, to promote the cycloaddition. Reaction temperatures typically range from 60 to 120 °C.[2]

  • Step 3: Work-up and Purification: After the reaction is complete, the cobalt species are removed, often by oxidation or precipitation. The resulting cyclopentenone is then purified by standard techniques such as column chromatography.

de Mayo Reaction

The de Mayo reaction involves the photochemical [2+2] cycloaddition of an enolized 1,3-dicarbonyl compound with an alkene, followed by a retro-aldol reaction to yield a 1,5-dicarbonyl compound, which can then be cyclized to a cyclopentenone.

General Procedure:

  • Step 1: Photocycloaddition: A solution of the 1,3-dicarbonyl compound and the alkene in a suitable solvent (e.g., acetonitrile, cyclohexane) is irradiated with a UV light source (e.g., a medium-pressure mercury lamp). The reaction is typically carried out in a vessel made of a UV-transparent material like quartz.

  • Step 2: Retro-Aldol Reaction: The resulting cyclobutane adduct is then treated with a base (e.g., sodium hydroxide, potassium carbonate) to induce a retro-aldol cleavage, opening the four-membered ring to form a 1,5-dicarbonyl intermediate.

  • Step 3: Cyclization: The 1,5-dicarbonyl compound can then be cyclized, often under acidic or basic conditions, to form the desired cyclopentenone product.

Mandatory Visualizations

Synthetic Workflow Diagrams

G Piancatelli Rearrangement Workflow cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product 2-Acetylfuran 2-Acetylfuran 1-(2-Furyl)ethanol 1-(2-Furyl)ethanol 2-Acetylfuran->1-(2-Furyl)ethanol Reduction (NaBH4) 4-Hydroxy-5-methyl-2-cyclopenten-1-one 4-Hydroxy-5-methyl-2-cyclopenten-1-one 1-(2-Furyl)ethanol->4-Hydroxy-5-methyl-2-cyclopenten-1-one Rearrangement (ZnCl2-HCl) 4-Hydroxy-2-methyl-2-cyclopenten-1-one 4-Hydroxy-2-methyl-2-cyclopenten-1-one 4-Hydroxy-5-methyl-2-cyclopenten-1-one->4-Hydroxy-2-methyl-2-cyclopenten-1-one Isomerization (Buffer pH 8.0) 2-Methyl-4-cyclopentene-1,3-dione 2-Methyl-4-cyclopentene-1,3-dione 4-Hydroxy-2-methyl-2-cyclopenten-1-one->2-Methyl-4-cyclopentene-1,3-dione Oxidation (MnO2)

Caption: Workflow for the synthesis of a substituted this compound via the Piancatelli Rearrangement.

G Pauson-Khand Reaction Workflow cluster_0 Reactants cluster_1 Key Step cluster_2 Product Alkyne Alkyne [2+2+1] Cycloaddition [2+2+1] Cycloaddition Alkyne->[2+2+1] Cycloaddition Alkene Alkene Alkene->[2+2+1] Cycloaddition Carbon Monoxide Carbon Monoxide Carbon Monoxide->[2+2+1] Cycloaddition α,β-Cyclopentenone α,β-Cyclopentenone [2+2+1] Cycloaddition->α,β-Cyclopentenone Co2(CO)8

Caption: Generalized workflow of the Pauson-Khand Reaction for cyclopentenone synthesis.

Signaling Pathway Diagram

This compound has been identified as a potent antifungal agent that inhibits chitin synthesis.[6] The following diagram illustrates the key steps in the fungal chitin biosynthesis pathway, which is the target of this compound.

G Fungal Chitin Biosynthesis Pathway Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Phosphoglucose isomerase Glucosamine-6-phosphate Glucosamine-6-phosphate Fructose-6-phosphate->Glucosamine-6-phosphate GFAT N-acetylglucosamine-6-phosphate N-acetylglucosamine-6-phosphate Glucosamine-6-phosphate->N-acetylglucosamine-6-phosphate GNPNA N-acetylglucosamine-1-phosphate N-acetylglucosamine-1-phosphate N-acetylglucosamine-6-phosphate->N-acetylglucosamine-1-phosphate AGM1 UDP-N-acetylglucosamine UDP-N-acetylglucosamine N-acetylglucosamine-1-phosphate->UDP-N-acetylglucosamine UAP1 Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin Synthase This compound This compound Chitin Synthase Chitin Synthase This compound->Chitin Synthase Inhibits

Caption: Inhibition of the fungal chitin biosynthesis pathway by this compound.

Conclusion

The choice of synthetic method for this compound and its analogs depends heavily on the desired substitution pattern, scale of the reaction, and available starting materials. The Piancatelli rearrangement offers a reliable route from furan derivatives, while the Pauson-Khand and de Mayo reactions provide more convergent approaches for constructing the cyclopentenone core. For researchers in drug development, the biological activity of this compound as a chitin synthesis inhibitor highlights the potential of this scaffold in the development of novel antifungal agents. Further investigation into the specific interactions with target enzymes will be crucial for the design of more potent and selective inhibitors.

References

A Comparative Guide to Analytical Methods for Quantifying 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 4-Cyclopentene-1,3-dione: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The selection of an appropriate method is critical for accurate and reliable quantification in research, development, and quality control settings. This document outlines the experimental protocols and presents a summary of expected quantitative performance for each method.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the quantification of cyclic diones. It is important to note that while the methodologies are directly applicable to this compound, the quantitative data presented below are representative values based on the analysis of the closely related compound 1,3-Cyclopentanedione. These values should be experimentally verified for this compound in your specific matrix.

ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL5 - 100 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~2 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL~6 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Specificity Moderate to HighVery HighLow to Moderate
Throughput HighModerateHigh
Cost ModerateHighLow

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in solution, offering a good balance of speed, sensitivity, and cost-effectiveness.

a) Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be used.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of this compound. A wavelength in the range of 240-280 nm is expected for β-diones.

  • Run Time: Approximately 10 minutes.

c) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantify the amount of this compound in the unknown sample by interpolating its peak area into the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers very high selectivity and sensitivity, making it the ideal method for quantifying this compound in complex matrices and for identifying trace-level impurities. The NIST WebBook provides mass spectral data for this compound which can be used for confirmation.[2]

a) Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Prepare a series of calibration standards by serial dilution.

  • For samples in complex matrices, a headspace solid-phase microextraction (HS-SPME) sample preparation can be employed to extract volatile components, including this compound.

b) Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio) with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 96, 68, 40).

c) Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • In SIM mode, integrate the peak area of the selected quantification ion for both standards and samples.

  • Construct a calibration curve and perform linear regression to determine the concentration of the analyte in the unknown samples.

UV-Vis Spectroscopy

Direct UV-Vis spectrophotometry is a rapid and simple method for the quantification of this compound in pure samples or simple mixtures where interfering substances are absent.

a) Sample Preparation:

  • Select a suitable solvent in which this compound is soluble and stable (e.g., ethanol, methanol, or water).

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Prepare a blank solution containing only the solvent.

b) Instrumentation and Measurement:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a mid-range concentration standard to determine the wavelength of maximum absorbance (λmax). For β-diketones, this is typically in the range of 240-280 nm. A very weak absorption for this compound has also been reported near 487 nm.[3]

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the blank solution.

    • Measure the absorbance of each calibration standard and the unknown sample.

c) Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

  • Determine the concentration of this compound in the unknown sample using its absorbance and the calibration curve.

Visualized Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample & Standards prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Serial Dilutions for Standards prep2->prep3 prep4 Filter all Solutions (0.45 µm) prep3->prep4 analysis1 Inject into HPLC prep4->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Generate Calibration Curve analysis3->data1 data2 Quantify Unknown Sample data1->data2

Caption: General workflow for the quantification of this compound using HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample & Standards prep2 Dissolve in Volatile Solvent prep1->prep2 prep3 Serial Dilutions for Standards prep2->prep3 analysis1 Inject into GC-MS prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Identify Peak by RT and Mass Spectrum analysis3->data1 data2 Generate Calibration Curve (SIM) data1->data2 data3 Quantify Unknown Sample data2->data3

Caption: General workflow for the quantification of this compound using GC-MS.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Measurement cluster_data Data Processing prep1 Prepare Stock Solution prep2 Serial Dilutions for Standards prep1->prep2 prep3 Prepare Sample Solution prep1->prep3 analysis1 Determine λmax prep2->analysis1 prep3->analysis1 analysis2 Measure Absorbance of Standards & Sample analysis1->analysis2 data1 Generate Calibration Curve analysis2->data1 data2 Quantify Unknown Sample data1->data2

Caption: General workflow for the quantification of this compound using UV-Vis Spectroscopy.

References

Evaluating the performance of 4-Cyclopentene-1,3-dione in different biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of 4-Cyclopentene-1,3-dione in various biological systems. Through a comparative analysis with established alternatives, this document aims to equip researchers with the necessary data to make informed decisions regarding the application of this compound in their studies. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound, a member of the cyclopentenedione (CPD) class of molecules, has garnered interest in the scientific community due to its diverse biological activities. These activities include antifungal, anti-inflammatory, and cytotoxic properties. This guide delves into these key areas, presenting a side-by-side comparison of this compound with relevant alternative compounds. While derivatives of this compound have shown significant promise in various assays, data on the parent compound itself is more limited, highlighting a need for further research to fully elucidate its potential.

Antifungal Activity

The core cyclopentenedione structure is a recognized pharmacophore with antifungal properties. This section compares the potential antifungal efficacy of this compound with a commonly used antifungal agent, Fluconazole, and a chlorinated cyclopentene derivative.

Table 1: Comparison of Antifungal Activity

CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compoundCandida albicansData Not AvailableFluconazole0.25 - >64[1][2]
Aspergillus fumigatusData Not AvailableFluconazole>64[3]
Periconin C (Chlorinated Cyclopentene)Periconia sp.≤2[2]Not Specified
Alternaria sp.≤2[2]Not Specified
Nigrospora oryzae≤2[2]Not Specified

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5][6]

1. Preparation of Antifungal Stock Solution:

  • Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.

2. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate.

3. Incubation:

  • Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

  • Include a growth control (no antifungal agent) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

  • Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength using a microplate reader.

G prep_stock Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution add_inoculum Add Inoculum to Plate serial_dilution->add_inoculum prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->add_inoculum incubation Incubate at 35°C for 24-48h add_inoculum->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the activity of the NF-κB transcription factor.

[7][8]1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Compound Treatment and Stimulation:

  • Seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

3. Luciferase Assay:

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.

4. Data Analysis:

  • Calculate the percentage of NF-κB inhibition for each concentration of the test compound compared to the stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits NF-κB activity by 50%.

Cytotoxicity

The cytotoxic potential of this compound and its derivatives is a critical aspect of their evaluation for potential therapeutic applications.

Table 3: Comparison of Cytotoxic Activity (IC50 in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference CompoundIC50 (µM)
This compoundData Not AvailableData Not AvailableData Not AvailableDoxorubicin~0.05-1
TX-1123 (a CPD derivative)---AG17 (a tyrphostin)-
Cyclopenta[b]quinoline-1,8-dione derivative (6h)24.4 (IC30) >50 or 100 >50 or 100 --
Isoindole-1,3-dione derivative (7)--19.41 ± 0.01[1] 5-FU>100

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

[9][10][11]1. Cell Seeding:

  • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

3. MTT Incubation:

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Workflow for MTT Cytotoxicity Assay

G seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4h at 37°C add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

References

Safety Operating Guide

Proper Disposal of 4-Cyclopentene-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Cyclopentene-1,3-dione, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a clear, step-by-step guide for the proper disposal of this compound, a reactive ketone used in various synthetic applications. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Hazard and Safety Overview

This compound is classified as a combustible solid and is harmful if swallowed. It may also cause skin sensitization. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection (safety glasses or goggles), and a lab coat, must be worn at all times when handling this chemical.

Quantitative Data Summary

While specific quantitative limits for disposal can vary based on local regulations, the following table summarizes key safety and physical properties of this compound.

PropertyValueSource
Flash Point84 °C (183.2 °F) - closed cup
Melting Point34-36 °C
Boiling Point60 °C at 1 mmHg
Storage Temperature2-8°C
WGK (Water Hazard Class)3 (highly hazardous to water)[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Laboratory personnel should not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Waste Collection and Storage:

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) in a dedicated, properly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container: Use a chemically resistant container that can be securely sealed. The original product container is often a suitable option for storing the waste.

  • Labeling: Clearly label the waste container with "Waste this compound," the approximate quantity, and any other relevant hazard information.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition, until it is collected by a licensed waste disposal contractor[2].

2. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste. They will provide specific instructions and ensure that the disposal is handled in compliance with all local, state, and federal regulations[2].

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

3. Spill and Decontamination Procedures:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into the designated waste container.

  • Large Spills: For larger spills, evacuate the area and contact your EHS office immediately.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and absorbent materials. All contaminated materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste This compound and contaminated materials B Segregate Waste into a dedicated, labeled, and sealed container A->B C Store Waste Container in a cool, dry, well-ventilated area B->C D Contact Environmental Health & Safety (EHS) Office to schedule pickup C->D E Complete Waste Disposal Documentation D->E F Licensed Waste Contractor Collects and Transports Waste E->F G Final Disposal at an Approved Facility (e.g., incineration) F->G

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. Disposal must be carried out in accordance with all applicable local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Cyclopentene-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 4-Cyclopentene-1,3-dione, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.

Immediate Safety and Hazard Information

This compound is a combustible solid that is harmful if swallowed and may cause skin sensitization. Adherence to strict safety protocols is crucial to mitigate risks associated with its handling.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to use the specified equipment to prevent exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecifications and Usage Notes
Hand Protection Butyl Rubber GlovesNitrile gloves offer poor resistance to ketones and should be avoided.[1][2] Butyl rubber gloves are recommended for protection against a wide variety of ketones.[3] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.
Eye and Face Protection Safety Goggles and Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. In addition, a face shield should be worn to protect the face from splashes.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesWhen handling the solid form, a NIOSH-approved N95 dust mask is recommended.[4] If there is a potential for vapor generation (e.g., heating, dissolving in a volatile solvent), a half-mask or full-facepiece air-purifying respirator with organic vapor cartridges is required. Ensure a proper fit test has been conducted before use.
Protective Clothing Laboratory CoatA standard laboratory coat should be worn to protect street clothing. In cases of potential significant exposure, chemically resistant coveralls are recommended.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risk and environmental impact. The following workflow outlines the key steps for the safe management of this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing Weighing Prepare Work Area->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Use appropriate solvent Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination After Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Separate Waste Streams Waste Disposal Waste Disposal Waste Segregation->Waste Disposal Follow EHS Guidelines

Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedures

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Don all required personal protective equipment as outlined in the table above.

    • Prepare the work area by ensuring a calibrated and certified chemical fume hood is in operation and that spill control materials are readily accessible.

  • Handling:

    • Weighing: Conduct all weighing operations of the solid material within a chemical fume hood to minimize the risk of inhalation.

    • Dissolving: If dissolving the compound, add it slowly to the solvent in a flask or beaker within the fume hood. Be aware of the potential for vapor generation, especially with volatile solvents.

    • Reactions: Perform all reactions involving this compound in a chemical fume hood.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.

    • Waste Segregation: Segregate all waste containing this compound. This includes unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction residues. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[5]

    • Waste Disposal: All waste must be disposed of as hazardous chemical waste.[5] The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5] Contact your institution's EHS department to arrange for proper disposal.[5] Do not dispose of this compound down the drain.[5]

Exposure Limits and Storage

Currently, there are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies. However, given its hazard profile, it is prudent to handle it with a high degree of caution and to keep exposures as low as reasonably achievable. For similar cyclic diones, OELs have been proposed based on their potential to cause respiratory effects.[6][7]

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-Cyclopentene-1,3-dione
Reactant of Route 2
4-Cyclopentene-1,3-dione

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